(4-Bromophenyl)(1H-imidazol-2-YL)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(1H-imidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBOSSBCWOPJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586090 | |
| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-68-5 | |
| Record name | (4-Bromophenyl)-1H-imidazol-2-ylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(1H-imidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Bromophenyl)(1H-imidazol-2-YL)methanone CAS number
An In-Depth Technical Guide to (4-Bromophenyl)(1H-imidazol-2-yl)methanone
CAS Number: 915921-68-5[1]
Introduction
This compound is a heterocyclic compound featuring a central imidazole ring, a versatile scaffold renowned for its broad spectrum of biological activities.[2] The imidazole nucleus is a key structural element in numerous pharmaceuticals, including antifungal agents, sedatives, and antibiotics.[3] This particular derivative is further functionalized with a 4-bromophenyl group, a moiety known to modulate the pharmacological properties of molecules, often enhancing their potency.[4] The strategic combination of the 2-acyl-imidazole core with a brominated phenyl ring suggests significant potential for this compound in the field of drug discovery and medicinal chemistry.
This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, detailed characterization parameters, and a discussion of its potential applications in drug development. The information presented herein is synthesized from established methodologies for structurally related compounds, offering a robust framework for researchers and scientists.
Synthesis of this compound
While a specific, detailed synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic pathway can be constructed based on well-established protocols for the synthesis of 2-acyl-imidazoles. A common and effective method involves the oxidation of a 2-substituted imidazole precursor.
Proposed Synthetic Workflow
A plausible two-step synthesis is outlined below, starting from the commercially available 2-(4-bromobenzyl)-1H-imidazole. This precursor can be oxidized to the target methanone.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Step 1: Oxidation of 2-(4-bromobenzyl)-1H-imidazole
This protocol is adapted from general methods for the oxidation of benzylic positions adjacent to heterocyclic rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromobenzyl)-1H-imidazole (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Addition of Oxidizing Agent: To the stirred solution, add a strong oxidizing agent, for example, potassium permanganate (KMnO4) or chromium trioxide (CrO3), portion-wise at room temperature. The amount of oxidizing agent will typically range from 2 to 4 equivalents.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, the excess oxidizing agent is quenched. For KMnO4, this can be achieved by the addition of a saturated solution of sodium bisulfite. The reaction mixture is then filtered to remove manganese dioxide.
-
Extraction and Purification: The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H7BrN2O |
| Molecular Weight | 251.08 g/mol |
| XlogP | 2.1 |
| Monoisotopic Mass | 249.97960 Da |
(Predicted values from available chemical databases)
Spectroscopic Data (Predicted and Comparative)
Due to the limited availability of experimental spectra for the title compound, the following data is a combination of predicted values and comparisons with structurally similar molecules.
¹H NMR Spectroscopy
A general protocol for acquiring a ¹H NMR spectrum involves dissolving 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Imidazole N-H | 10.0 - 12.0 | br s | Broad singlet, exchangeable with D₂O. |
| Imidazole C4-H, C5-H | 7.0 - 7.5 | m | Two signals in the aromatic region. |
| Bromophenyl H2', H6' | 7.6 - 7.8 | d | Doublet, ortho to the carbonyl group. |
| Bromophenyl H3', H5' | 7.5 - 7.7 | d | Doublet, meta to the carbonyl group. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 180 - 190 |
| Imidazole C2 | 145 - 155 |
| Imidazole C4, C5 | 120 - 130 |
| Bromophenyl C1' | 135 - 140 |
| Bromophenyl C4' | 125 - 130 |
| Bromophenyl C2', C6' | 130 - 135 |
| Bromophenyl C3', C5' | 128 - 132 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 (broad) |
| C=O Stretch (Ketone) | 1680 - 1700 |
| C=N Stretch (Imidazole) | 1600 - 1650 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Potential Applications in Drug Discovery
The imidazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] The presence of a bromophenyl group can further enhance these activities.[4]
Hypothetical Biological Screening Workflow
A logical workflow for assessing the therapeutic potential of this compound is depicted below.
Caption: A hypothetical workflow for the biological evaluation of this compound.
Structure-Activity Relationship (SAR) Insights
-
2-Acyl-Imidazole Core: This structural motif can act as a hydrogen bond acceptor and may be crucial for binding to biological targets. The carbonyl group provides a key interaction point.
-
4-Bromophenyl Group: The bromine atom at the para position is an electron-withdrawing group that can influence the electronic properties of the entire molecule. Its lipophilicity can also impact cell permeability and metabolic stability. The position and nature of the halogen can be systematically varied to optimize activity and selectivity.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structure possesses key features that suggest potential for a range of therapeutic applications. The technical information and proposed workflows in this guide provide a solid foundation for further investigation and development of this promising molecule.
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(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]
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(4-Bromophenyl)(1H-imidazol-2-YL)methanone molecular structure
An In-Depth Technical Guide to the Molecular Structure and Significance of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features that define the compound's chemical behavior and pharmacological potential. We will explore its core architecture, predictive physicochemical and spectroscopic profiles, plausible synthetic strategies, and the broader context of its significance as a scaffold in modern drug discovery. This guide emphasizes the rationale behind experimental and computational approaches, providing a framework for future investigation.
Chemical Identity and Nomenclature
To establish a clear and unambiguous foundation, we begin with the fundamental identifiers for the target compound.
-
Systematic IUPAC Name: this compound
These identifiers are critical for accurate database searches, regulatory submissions, and procurement. The molecular formula immediately informs us of the elemental composition and the presence of key heteroatoms (nitrogen) and a halogen (bromine), which are pivotal to its properties.
Core Molecular Structure Analysis
The structure of this compound is best understood by dissecting its constituent parts: a 4-bromophenyl ring, a ketone linker, and a 1H-imidazole ring. The interplay between these three components dictates the molecule's overall electronic, steric, and physicochemical properties.
Caption: Key functional moieties of the title compound.
-
4-Bromophenyl Group: This aromatic ring is functionalized with a bromine atom at the para position. Bromine is an electron-withdrawing group via induction but a weak deactivator due to resonance. Its primary influence is twofold:
-
Electronic Modulation: It polarizes the phenyl ring, influencing the reactivity of the ketone.
-
Pharmacokinetic Anchor: The lipophilicity of bromine can enhance membrane permeability. It also serves as a potential metabolic hotspot and a handle for "halogen bonding," a non-covalent interaction of increasing interest in drug design.
-
-
Ketone Linker (-C=O-): This carbonyl group is a rigid, planar, and polar linker. It acts as a hydrogen bond acceptor, a crucial feature for molecular recognition by biological targets. Its electrophilic carbon is a potential site for nucleophilic attack, though its reactivity is tempered by conjugation with both the phenyl and imidazole rings.
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1H-Imidazol-2-yl Moiety: The imidazole ring is a cornerstone of medicinal chemistry.
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Aromaticity & Basicity: It is an aromatic heterocycle. The N-1 proton is weakly acidic, while the N-3 nitrogen is basic and a potent hydrogen bond acceptor or coordination site for metal ions in metalloenzymes.
-
Bioisostere: Imidazole is often used as a bioisostere for other functional groups, providing a unique combination of hydrogen bonding capacity, polarity, and metabolic stability.
-
Predicted Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its structure. These predictions are invaluable for designing experiments such as purification, formulation, and structural elucidation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale & Significance for Drug Development |
| Melting Point (°C) | 180 - 230 | The planar, rigid structure with strong polar interactions (H-bonding, C=O dipole) suggests a high melting point crystalline solid. Important for solid-state characterization and formulation. |
| LogP (o/w) | 2.5 - 3.5 | The lipophilic bromophenyl group is balanced by the polar imidazole and ketone moieties. This value suggests good membrane permeability, falling within the range for oral bioavailability (Lipinski's Rule of 5). |
| pKa (Basic) | 5.0 - 6.0 | Attributable to the N-3 of the imidazole ring. This means the compound will be partially protonated at physiological pH (7.4), which can significantly impact solubility and target engagement. |
| pKa (Acidic) | 13 - 14 | Attributable to the N-1 proton of the imidazole. Not relevant under physiological conditions but important for synthetic manipulations under basic conditions. |
| Aqueous Solubility | Low to Moderate | The molecule's crystalline nature and moderate LogP suggest limited solubility in pure water, which may be improved at acidic pH due to protonation of the imidazole ring. |
Predicted Spectroscopic Signatures:
-
¹H NMR: The spectrum is expected to be highly characteristic. The 4-bromophenyl group should present as two doublets (an AA'BB' system) in the aromatic region (δ 7.5-8.0 ppm). The imidazole ring protons at positions 4 and 5 will appear as distinct singlets or doublets (δ ~7.0-7.5 ppm), while the N-H proton will be a broad singlet at lower field (δ > 10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Key signals would include the carbonyl carbon (δ ~180-190 ppm), the imidazole C2 carbon attached to the ketone (δ ~145-155 ppm), and distinct signals for the aromatic carbons of both rings.
-
IR Spectroscopy: A strong, sharp absorption band between 1650-1680 cm⁻¹ corresponding to the C=O stretching of the conjugated ketone is expected. A broad absorption above 3000 cm⁻¹ for the N-H stretch of the imidazole would also be present.
-
Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly 1:1 intensity) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Characterization Workflow
Caption: Proposed workflow for synthesis and validation.
Detailed Experimental Protocol (Proposed):
-
Preparation of Reagent: Prepare a solution of 2-lithio-1-trityl-imidazole in situ by treating 1-trityl-1H-imidazole with n-butyllithium in anhydrous THF at -78 °C. The trityl group protects the acidic N-H proton, directing metallation to the C2 position.
-
Acylation Reaction: Slowly add a solution of 4-bromobenzoyl chloride in anhydrous THF to the pre-formed lithiated imidazole solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Deprotection: Remove the solvent in vacuo. Dissolve the crude residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours until TLC analysis indicates complete removal of the trityl group.
-
Purification: Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with DCM. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Self-Validating Characterization: The identity and purity of the final compound must be rigorously confirmed by:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula (C₁₀H₇BrN₂O).
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and structural integrity.
-
FT-IR Spectroscopy: To verify the presence of key functional groups (C=O, N-H).
-
Pharmacological Significance and Drug Development Context
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6]
Caption: Potential biological targets and outcomes.
-
Anticancer Potential: Many imidazole-containing molecules act as inhibitors of crucial cellular processes. For instance, derivatives have been developed as anti-mitotic agents that disrupt tubulin polymerization, similar to combretastatin.[6][7] Others function as kinase inhibitors (e.g., EGFR inhibitors) by competing for the ATP binding pocket.[8] The this compound scaffold is an excellent starting point for library synthesis to probe these targets.
-
Anti-inflammatory Activity: The inhibition of phosphodiesterase 4 (PDE4) is a validated strategy for treating inflammatory diseases. Imidazol-2-one and related derivatives have been successfully developed as potent PDE4 inhibitors.[9] The structure of our title compound shares key pharmacophoric features with known inhibitors.
-
Structure-Activity Relationship (SAR) Insights: This molecule is a template for systematic modification.
-
Phenyl Ring Substitution: The bromine can be replaced with other halogens (Cl, F) or with electron-donating/-withdrawing groups to probe electronic and steric effects on activity and selectivity.
-
Imidazole Substitution: The N-1 position can be alkylated or functionalized to block metabolism, alter solubility, or introduce new interaction points.[10]
-
Ketone Linker Modification: The ketone can be reduced to an alcohol (changing H-bonding properties) or converted to an oxime or other isosteres to modulate geometry and polarity.
-
Conclusion and Future Directions
This compound is a structurally intriguing molecule that stands at the intersection of several important classes of pharmacologically active compounds. Its well-defined architecture, featuring a halogenated aromatic ring, a ketone hydrogen bond acceptor, and a versatile imidazole core, makes it a prime candidate for further investigation in drug discovery programs.
Future research should focus on executing the proposed synthesis, completing a full experimental characterization, and screening the compound against a panel of relevant biological targets, particularly protein kinases, tubulin, and phosphodiesterases. The insights gained from this foundational molecule will undoubtedly pave the way for the development of novel therapeutics.
References
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Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. Available from: [Link]
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Chen, Y. J., & Chen, H. T. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. RSC Advances, 12(45), 29531-29543. Available from: [Link]
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Ternon, M., et al. (2003). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 851-854. Available from: [Link]
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Exclusive Chemistry Ltd. (2024). (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved January 17, 2026, from [Link]
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Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835-6837. Available from: [Link]
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Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry, 16(5), 2550-2557. Available from: [Link]
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Nathwani, J., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(11), 3328. Available from: [Link]
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Singh, S., & Singh, A. (2018). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. ResearchGate. Available from: [Link]
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El-Naggar, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32905-32924. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
This guide provides a comprehensive overview of the synthetic pathways for obtaining (4-bromophenyl)(1H-imidazol-2-yl)methanone, a key heterocyclic ketone with significant potential in medicinal chemistry and drug development. The imidazole scaffold is a cornerstone in the design of pharmacologically active molecules, and its derivatives are known to exhibit a wide range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical experimental protocols.
Introduction: The Significance of 2-Aroylimidazoles
The imidazole nucleus, particularly when substituted at the 2-position with an aroyl group, represents a privileged scaffold in medicinal chemistry.[1][2] These compounds, including this compound, are pivotal intermediates in the synthesis of a diverse array of therapeutic agents.[3] The azole family of compounds, to which imidazoles belong, has demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antidiabetic, antiviral, and antitumor properties. The unique electronic and structural features of the 2-aroylimidazole core allow for versatile interactions with various biological targets.[3][4] The presence of the 4-bromophenyl moiety offers a strategic handle for further functionalization through cross-coupling reactions, enabling the generation of extensive chemical libraries for drug discovery programs.[5][6]
Strategic Approaches to the Synthesis of this compound
The synthesis of 2-aroylimidazoles can be approached through several strategic disconnections. The primary challenge lies in the efficient formation of the carbon-carbon bond between the imidazole C2 position and the carbonyl carbon of the 4-bromobenzoyl group. This guide will explore four principal synthetic pathways, each with its own set of advantages and experimental considerations.
Pathway 1: Grignard Reaction with a 2-Substituted Imidazole
A classic and reliable method for carbon-carbon bond formation is the Grignard reaction.[7][8] This pathway involves the reaction of a Grignard reagent derived from a 2-haloimidazole with 4-bromobenzaldehyde, followed by oxidation of the resulting secondary alcohol.
Causality of Experimental Choices:
-
N-Protection: The imidazole NH is acidic and will quench the Grignard reagent. Therefore, protection of the imidazole nitrogen is a critical first step. Common protecting groups include trityl (Tr), benzyl (Bn), or a silyl group like triisopropylsilyl (TIPS), chosen for their stability under Grignard conditions and ease of removal.
-
Grignard Formation: The formation of the 2-imidazolyl Grignard reagent is typically achieved by treating a 2-bromo or 2-iodoimidazole with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF).
-
Oxidation: The secondary alcohol intermediate is oxidized to the desired ketone. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions, selected based on substrate tolerance and desired reaction scale.
Experimental Protocol:
-
N-Protection of 2-Bromoimidazole: To a solution of 2-bromoimidazole in anhydrous dichloromethane (DCM) is added triethylamine, followed by the dropwise addition of the protecting group chloride (e.g., trityl chloride). The reaction is stirred at room temperature until completion (monitored by TLC). The product is then purified by column chromatography.
-
Grignard Reaction: The N-protected 2-bromoimidazole is dissolved in anhydrous THF under an inert atmosphere. Magnesium turnings are added, and the mixture is gently heated to initiate Grignard formation. Once the Grignard reagent is formed, a solution of 4-bromobenzaldehyde in anhydrous THF is added dropwise at 0 °C. The reaction is then warmed to room temperature and stirred until the aldehyde is consumed. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Oxidation: The crude secondary alcohol is dissolved in a suitable solvent (e.g., DCM or chloroform). An excess of manganese dioxide is added, and the suspension is stirred vigorously at room temperature until the alcohol is fully oxidized to the ketone (monitored by TLC). The mixture is filtered through celite, and the filtrate is concentrated.
-
Deprotection: The N-protecting group is removed under appropriate conditions (e.g., mild acid for a trityl group) to yield this compound.
Diagram of the Grignard Reaction Pathway:
Caption: Grignard reaction pathway for the synthesis of the target compound.
Pathway 2: Friedel-Crafts Acylation of Imidazole
The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring.[9][10] In this case, imidazole acts as the aromatic substrate, and 4-bromobenzoyl chloride is the acylating agent.
Causality of Experimental Choices:
-
Catalyst: A Lewis acid catalyst is required to activate the acyl chloride. Aluminum chloride (AlCl₃) is a common choice, though other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used.[11] The choice of catalyst can influence the regioselectivity and reaction rate.
-
Solvent: The reaction is typically carried out in an inert solvent that can dissolve the reactants and the catalyst complex. Nitrobenzene or carbon disulfide are traditional solvents for Friedel-Crafts reactions, but due to their toxicity, alternative "green" solvents like ionic liquids are being explored.[11][12]
-
N-Protection: Similar to the Grignard pathway, the imidazole nitrogen can be protected to prevent side reactions, although acylation can sometimes proceed directly on the NH-imidazole.
Experimental Protocol:
-
Complex Formation: Anhydrous aluminum chloride is suspended in an inert solvent (e.g., nitrobenzene) under a nitrogen atmosphere. 4-Bromobenzoyl chloride is added, and the mixture is stirred to form the acylium ion-catalyst complex.
-
Acylation: A solution of N-protected or unprotected imidazole in the same solvent is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by TLC for the consumption of the imidazole starting material.
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and precipitates the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.
-
Deprotection (if necessary): If an N-protected imidazole was used, the protecting group is removed in a final step.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Synthesis via oxidation of a 2-(4-bromobenzyl)imidazole intermediate.
Pathway 4: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. [5][6][13][14]This pathway could involve the coupling of a 2-organometallic imidazole derivative with 4-bromobenzoyl chloride or the coupling of 2-formylimidazole with 4-bromobenzene followed by oxidation.
Causality of Experimental Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable ligand are essential for the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency and substrate scope.
-
Coupling Partners: Several combinations are possible. A Stille coupling could involve a 2-(tributylstannyl)imidazole with 4-bromobenzoyl chloride. A Suzuki coupling could utilize a 2-imidazoleboronic acid or ester with 4-bromobenzoyl chloride. [5]* Base and Solvent: A base is typically required to facilitate the transmetalation step in the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, toluene) depends on the specific coupling reaction being performed.
Experimental Protocol (Illustrative Suzuki Coupling):
-
Preparation of 2-Imidazolylboronic Ester: N-protected 2-bromoimidazole is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane to form the corresponding boronic ester.
-
Suzuki Coupling: The N-protected 2-imidazolylboronic ester, 4-bromobenzoyl chloride, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous sodium carbonate) are combined in a suitable solvent system (e.g., toluene/ethanol). The mixture is heated under an inert atmosphere until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Deprotection: The N-protecting group is removed to afford the final product.
Diagram of the Palladium-Catalyzed Cross-Coupling Pathway:
Caption: A representative palladium-catalyzed cross-coupling approach.
Comparative Analysis of Synthetic Pathways
| Pathway | Key Advantages | Potential Challenges | Typical Reagents |
| Grignard Reaction | Well-established, reliable for C-C bond formation. | Requires stringent anhydrous conditions; N-protection is essential; multi-step process. | Mg, 4-bromobenzaldehyde, MnO₂, protecting group reagents. |
| Friedel-Crafts Acylation | Potentially a more direct, one-step approach. | Harsh reaction conditions; potential for side reactions and poor regioselectivity; catalyst can be difficult to handle. | AlCl₃, 4-bromobenzoyl chloride, inert solvent. |
| Oxidation of 2-Benzylimidazole | Useful if the benzylimidazole intermediate is readily available. | Over-oxidation or side reactions can occur; requires a selective and efficient oxidizing agent. | KMnO₄, CrO₃, or other suitable oxidizing agents. |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance; mild reaction conditions; generally high yields. | Cost of palladium catalysts; optimization of ligands and reaction conditions may be necessary. | Pd catalysts (e.g., Pd(PPh₃)₄), boronic acids/esters or organostannanes, base. |
Conclusion and Future Perspectives
The synthesis of this compound can be achieved through several distinct and viable pathways. The choice of the most appropriate route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. For small-scale, exploratory work, the Grignard and palladium-catalyzed coupling routes offer high reliability and versatility. For larger-scale production, the development of a robust and high-yielding Friedel-Crafts acylation or a direct oxidation process could be more cost-effective.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, including the use of earth-abundant metal catalysts and flow chemistry processes. The continued exploration of novel derivatives of this compound will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
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An In-depth Technical Guide to the 1H NMR Analysis of (4-Bromophenyl)(1H-imidazol-2-YL)methanone
This guide provides a comprehensive technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Bromophenyl)(1H-imidazol-2-YL)methanone. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the expected spectrum, offers a detailed experimental protocol, and provides a thorough interpretation of the spectral data.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a 4-bromophenyl group attached to an imidazole ring via a carbonyl bridge. This molecular architecture is of significant interest in medicinal chemistry and materials science. The imidazole moiety is a common feature in many biologically active molecules, while the bromophenyl group offers a site for further chemical modification, making this compound a valuable synthetic intermediate. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary analytical tool for this purpose.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the bromophenyl and imidazole rings. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the electron-withdrawing nature of the carbonyl group and the bromine atom, as well as the aromatic character of the heterocyclic and phenyl rings.
The 4-Bromophenyl Protons
The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring.
-
H-2' and H-6' : These protons are ortho to the electron-withdrawing carbonyl group and are therefore expected to be deshielded, appearing at a downfield chemical shift. Their signal will be a doublet due to coupling with the adjacent H-3' and H-5' protons.
-
H-3' and H-5' : These protons are meta to the carbonyl group and ortho to the bromine atom. They will appear as a doublet due to coupling with H-2' and H-6'.
The Imidazole Protons
The imidazole ring contains three protons, each with a unique chemical environment.
-
N-H Proton : The proton attached to the nitrogen atom is typically broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature. This is due to hydrogen bonding and chemical exchange. In many cases, this signal can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
H-4 and H-5 Protons : In an unsubstituted imidazole ring, the H-4 and H-5 protons are chemically equivalent and appear as a single peak[1][2][3]. However, the attachment of the 4-bromobenzoyl group at the C2 position breaks this symmetry, leading to two distinct signals. These protons are expected to appear as doublets due to coupling with each other.
Quantitative Data Summary
The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The multiplicity describes the splitting pattern of the signal (s = singlet, d = doublet, br s = broad singlet), and the integration value corresponds to the number of protons represented by the signal.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H (Imidazole) | Highly variable, broad | br s | 1H |
| H-2', H-6' (Bromophenyl) | ~ 7.70 - 7.90 | d | 2H |
| H-3', H-5' (Bromophenyl) | ~ 7.60 - 7.70 | d | 2H |
| H-4 (Imidazole) | ~ 7.30 - 7.50 | d | 1H |
| H-5 (Imidazole) | ~ 7.10 - 7.30 | d | 1H |
Note: These are predicted values and may vary based on experimental conditions.[4]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid interfering signals. Purification can be achieved by recrystallization or column chromatography.
-
Mass: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound and its residual proton signal should not overlap with the analyte signals[5].
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the NMR tube into the spectrometer's probe. Perform tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks[5].
Data Acquisition
-
Parameters: Set the appropriate acquisition parameters, including:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Pulse Width: Use a calibrated 90° pulse width.
-
Relaxation Delay: A delay of 1-5 seconds is generally adequate to allow for full relaxation of the protons between scans.
-
-
Acquisition: Acquire the Free Induction Decay (FID) signal.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift[5].
-
Integration: Integrate the area under each peak to determine the relative number of protons.
Logical Relationships in Spectral Interpretation
The connectivity and spatial relationships between the protons in this compound can be visualized to understand the expected splitting patterns (coupling).
Figure 1. Molecular structure and key proton coupling relationships.
Causality Behind Experimental Choices and Spectral Interpretation
-
Choice of Solvent: The selection of a deuterated solvent like CDCl₃ is common for non-polar to moderately polar compounds. For compounds with poor solubility in CDCl₃ or those that exhibit extensive hydrogen bonding, a more polar solvent like DMSO-d₆ is preferable. The N-H proton of the imidazole, for instance, will show a sharper peak in DMSO-d₆ due to stronger hydrogen bonding with the solvent.
-
Field Strength: A higher magnetic field strength (e.g., 400 MHz vs. 60 MHz) increases the chemical shift dispersion, making it easier to resolve closely spaced signals, such as those of the aromatic protons. This is crucial for accurate assignment and interpretation of complex spectra.
-
2D NMR Techniques: In cases of significant signal overlap or ambiguity in proton assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum would definitively show the coupling between H-4 and H-5 of the imidazole ring and between the ortho and meta protons of the bromophenyl ring.
Conclusion
The ¹H NMR analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently confirm the identity and purity of this important chemical entity. The predicted spectrum, characterized by distinct signals for the bromophenyl and imidazole protons, serves as a reliable reference for experimental verification.
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Biological activity of 2-aroylimidazoles
An In-Depth Technical Guide to the Biological Activity of 2-Aroylimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals. Among its vast array of derivatives, the 2-aroylimidazole scaffold has emerged as a particularly privileged structure, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive overview of the principal biological activities associated with 2-aroylimidazoles, including their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-aroylimidazole framework.
Introduction: The 2-Aroylimidazole Scaffold
The 2-aroylimidazole moiety consists of an imidazole ring substituted at the 2-position with an aroyl group (a carbonyl group attached to an aryl ring). This structural arrangement confers a unique combination of electronic and steric properties, enabling these molecules to interact with a wide variety of biological targets. The carbonyl group can act as a hydrogen bond acceptor, while the aryl ring and the imidazole core can engage in π-π stacking and other hydrophobic or electrostatic interactions. This versatility has made 2-aroylimidazoles a fertile ground for the development of potent and selective modulators of cellular pathways implicated in numerous diseases. This guide will explore the most significant of these biological activities, providing the scientific context and practical methodologies required for their investigation.
Anticancer Activity
A substantial body of research has highlighted the potential of 2-aroylimidazole derivatives as anticancer agents.[1][2] These compounds have been shown to exert cytotoxic and antiproliferative effects against a wide range of human cancer cell lines through diverse mechanisms of action.[3][4][5]
Mechanisms of Anticancer Action
The anticancer effects of 2-aroylimidazoles are often multifactorial, targeting key processes in cancer cell proliferation and survival.
-
Microtubule Destabilization: A primary mechanism for several imidazole-based compounds is the disruption of microtubule dynamics.[1][2] By interacting with tubulin, these agents inhibit its polymerization into microtubules. This interference with the mitotic spindle apparatus leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis (programmed cell death).[1]
-
Induction of Apoptosis: Beyond cell cycle arrest, certain 2-aroylimidazole derivatives can directly induce apoptosis. This is achieved by modulating the mitochondrial membrane potential and activating key effector caspases, leading to DNA fragmentation and cell death.[6] One such compound, a 2-(4-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][7][8][9]thiadiazole derivative, was shown to induce cytotoxicity by initiating apoptosis without causing cell cycle arrest.[6]
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl Benzimidazole | U87 (Glioblastoma) | 45.2 | [5] |
| 2-Aryl Benzimidazole | HUVEC (Endothelial) | 1.47 | [5] |
| 2-Aryl Benzimidazole | HepG2 (Liver) | 2.57 | [5] |
| Benzimidazole Derivative | MCF7 (Breast) | 4.2 | [2] |
| FAK Inhibitor (Imidazole-based) | U87-MG, HCT-116, etc. | 0.01 - 0.1 | [2] |
Experimental Protocol: Cell Viability Assessment (XTT Assay)
The XTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7] It is an improvement upon the traditional MTT assay, as the resulting formazan product is water-soluble, eliminating a solubilization step and streamlining the protocol.[7][10]
Principle: Mitochondrial dehydrogenases in metabolically active cells reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to a water-soluble orange-colored formazan product.[11] The intensity of this color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[12] Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aroylimidazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Shortly before the end of the incubation period, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well of the plate.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C in a CO₂ incubator to allow for formazan development.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[8] Certain imidazole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key signaling kinases.
Mechanism of Anti-inflammatory Action: p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinase is a central enzyme in the inflammatory cascade, regulating the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[13] Trisubstituted and tetrasubstituted pyridinylimidazoles are known to be potent inhibitors of p38 MAP kinase.[13][14] By binding to the ATP-binding pocket of the enzyme, these compounds prevent its activation, thereby blocking the downstream signaling pathway and suppressing cytokine expression.[13] This makes them attractive candidates for treating inflammatory disorders.[15][16]
Quantitative Data: p38α MAP Kinase Inhibition
The inhibitory potency of compounds against p38α MAP kinase and their effect on cytokine release are key metrics for evaluating their anti-inflammatory potential.
| Compound Type | Target Assay | IC50 (nM) | Reference |
| 2-Alkylimidazole (LN950 analog) | p38α MAP Kinase Inhibition | Low double-digit nM | [15][16] |
| 2-Alkylimidazole (LN950 analog) | TNF-α Release (HWB) | Low double-digit nM | [15][16] |
Experimental Protocol: In Vitro Protein Denaturation Inhibition Assay
Protein denaturation is a well-documented cause of inflammation.[17] This assay screens for anti-inflammatory activity by assessing a compound's ability to inhibit heat-induced protein denaturation.[18]
Principle: When subjected to heat, proteins like bovine serum albumin (BSA) or egg albumin lose their tertiary and secondary structures and become denatured, leading to an increase in the turbidity of the solution.[17][18] An anti-inflammatory agent will stabilize the protein, preventing denaturation and thus reducing the turbidity, which can be measured spectrophotometrically.[19]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 5 mL total volume) consisting of approximately 0.2 mL of 5% w/v aqueous bovine serum albumin (BSA) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).
-
Compound Addition: Add 2 mL of varying concentrations (e.g., 100 to 500 µg/mL) of the 2-aroylimidazole test compound to the reaction mixtures.[18]
-
Control Preparation: Prepare a control solution containing the same amount of BSA and PBS but without the test compound. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.[18]
-
Incubation (Denaturation): Incubate all samples at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes in a water bath.[18]
-
Cooling: After heating, allow the samples to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of all samples at 660 nm using a UV-Visible spectrophotometer.[18]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Antiviral Activity
The imidazole core is a feature of several antiviral drugs, and research into 2-aroylimidazole derivatives has revealed promising activity against a range of viruses, particularly DNA viruses from the Poxviridae family.[3]
Spectrum of Activity
Recent studies have focused on the activity of 2-aryl-1-hydroxyimidazoles against various orthopoxviruses. These compounds have demonstrated significant in vitro activity against vaccinia virus, cowpox virus, ectromelia (mousepox) virus, and, notably, the variola virus, the causative agent of smallpox.[9][20] The activity is often enhanced by the presence of electron-withdrawing groups on the 2-aryl moiety.[9]
Quantitative Data: Antiviral Potency and Selectivity
The antiviral efficacy of a compound is often expressed by its Selectivity Index (SI), which is the ratio of its cytotoxic concentration (CC50) to its effective concentration (EC50). A higher SI value indicates greater selectivity for viral targets over host cells.
| Compound | Virus | Selectivity Index (SI) | Reference |
| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Vaccinia Virus | 1072 | [9] |
| 1-hydroxy-2-(4-nitrophenyl)imidazole 4a | Variola Virus | 373 | [9] |
Experimental Protocol: Plaque Reduction Assay (General Workflow)
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound required to inhibit virus replication in vitro.
Antimicrobial Activity
Derivatives of 2-aminoimidazoles have shown a broad spectrum of activity against various microbial pathogens.[21] The ability to combat bacteria and fungi, particularly drug-resistant strains, is of critical importance in modern medicine.
Spectrum of Activity
Studies have demonstrated that 2-substituted N-alkylimidazole derivatives are particularly active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.[22][23] Some aroylhydrazone derivatives have also shown good activity against multi-drug resistant (MDR) strains, including MRSA and ESBL-producing E. coli.[24] The antimicrobial activity can be enhanced by increasing the length of an N-alkyl chain on the imidazole ring.[23]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-alkylimidazole derivatives | S. aureus | 5 - 160 | [22] |
| N-alkylimidazole derivatives | B. subtilis | 5 - 20 | [22] |
| Aroylhydrazone derivative | MRSA | 0.02 µmol/mL | [24] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 2-aroylimidazole compound and make two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Also include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover and incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as compared to the positive control.
Conclusion and Future Perspectives
The 2-aroylimidazole scaffold is a versatile and highly valuable platform in medicinal chemistry. The diverse biological activities—spanning anticancer, anti-inflammatory, antiviral, and antimicrobial effects—underscore its therapeutic potential. The mechanisms of action, while varied, often involve the modulation of fundamental cellular processes such as signal transduction, cell division, and host-pathogen interactions.
Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for translating the in vitro promise of 2-aroylimidazoles into clinically successful therapeutics. Furthermore, exploring their potential in combination therapies and against emerging drug-resistant diseases represents an exciting and important frontier for drug discovery.
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Whitepaper: The Bromine Advantage: Elucidating the Role of Bromine in the Bioactivity of Imidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1][2] Nature, particularly the marine environment, has demonstrated a remarkable proficiency in leveraging halogenation to modulate molecular function. Among the halogens, bromine is a recurrent feature in a multitude of marine natural products, especially in alkaloids derived from sponges and other invertebrates.[3][4] This guide provides a technical deep-dive into the multifaceted role of the bromine atom in shaping the bioactivity of imidazole-containing compounds. We will explore how bromine substitution fundamentally alters the physicochemical properties of the imidazole scaffold, from lipophilicity and electronic distribution to the capacity for forming potent halogen bonds.[5][6] Through mechanistic insights, structure-activity relationship (SAR) analyses, and detailed case studies of prominent marine alkaloids, this document will illustrate why bromination is a critical strategy in the discovery and design of novel therapeutics with antimicrobial, anticancer, and antiviral properties.[7][8][9]
Chapter 1: The Imidazole Scaffold and the Significance of Marine Halogenation
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug design.[10] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in essential biological molecules like the amino acid histidine, make it a versatile building block for creating compounds that can effectively interact with biological targets.[10][11]
While synthetic chemists have long utilized this scaffold, the marine environment serves as an unparalleled source of inspiration. Marine organisms, particularly sponges of the order Verongiida, produce a diverse arsenal of secondary metabolites, many of which are halogenated.[4][8] Due to the significant concentration of bromide in seawater, brominated compounds are particularly prevalent.[12][13] This natural enrichment suggests an evolutionary advantage conferred by bromine, leading to compounds with potent and selective biological activities honed over millennia. These marine brominated alkaloids represent a valuable pipeline for novel drug leads, exhibiting a wide spectrum of activities including cytotoxic, antiviral, antifungal, and antibacterial effects.[3][8]
Chapter 2: The Physicochemical Impact of Bromine Substitution
The introduction of a bromine atom to an imidazole ring is not a trivial substitution; it imparts a profound influence on the molecule's fundamental properties, which in turn dictates its biological interactions.
2.1 Electronic Effects and Reactivity The bromine atom is an electron-withdrawing group that significantly influences the electronic properties and reactivity of the imidazole ring.[14] This halogen atom can act as a reactive site, or "handle," for a wide array of organic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[14] This versatility is crucial for the synthetic elaboration of complex molecular frameworks required in drug discovery and for creating libraries of analogues for structure-activity relationship studies.[15][16]
2.2 Lipophilicity and Bioavailability A key advantage of "bromination" in drug design is the predictable increase in lipophilicity.[5] By increasing the molecule's lipid solubility, bromine can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the plasma membrane of cancer cells. This improved bioavailability can lead to a higher effective concentration of the drug at its target site, thereby increasing its therapeutic activity.[12][17]
2.3 The Halogen Bond: A Key Non-Covalent Interaction Perhaps the most critical contribution of bromine to bioactivity is its ability to form halogen bonds. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed a "sigma-hole") and a nucleophilic site, such as an oxygen, nitrogen, or sulfur atom on a biological macromolecule.[5][6] This interaction, analogous to a hydrogen bond, can significantly enhance drug-target binding affinity and specificity. The formation of these bonds can favorably alter intermolecular and intramolecular interactions, leading to a more potent biological effect.[6][17]
Caption: Halogen bond formation between bromine's σ-hole and a target's carbonyl oxygen.
Chapter 3: Bromine's Direct Influence on Bioactivity
The physicochemical changes induced by bromine translate directly into potent biological effects across various therapeutic areas.
3.1 Structure-Activity Relationships (SAR) SAR studies consistently reveal that the presence, number, and position of bromine atoms are critical determinants of bioactivity. For instance, in a series of imidazole-coumarin conjugates, the attachment of a substituent like bromine to the coumarin nucleus increased antiviral potency against Hepatitis C virus by a factor of 2.1–5.1.[11] However, the effect is not always positive; in some compound series, the presence or absence of bromine may not have a beneficial influence on activity, highlighting the nuanced role of the halogen in molecular recognition.[7] These studies underscore the importance of precise bromine placement for optimizing drug-target interactions.
3.2 Antimicrobial Activity Many brominated imidazole alkaloids isolated from marine sponges exhibit significant antibacterial activity. For example, 3-O-methyl massadine chloride, a metabolite from the sponge Axinella sp., is active against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[7] The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound Family | Organism | Reported Activity (MIC or IC50) | Reference |
| Massadine Alkaloids | S. aureus, B. subtilis | IC50: 2.2–4.2 µM | [7] |
| Agelasine Alkaloids | S. aureus, B. subtilis | MIC: 8.0–32.0 µg/mL | [7] |
| (+)-Aeroplysinin-1 | MRSA | MIC: <32 µg/mL | [4] |
| Ceratinamides | Antifouling (larval settlement) | EC50: 0.10 µg/mL | [18] |
3.3 Anticancer and Cytotoxic Activity Brominated compounds have shown significant potential in the development of anticancer drugs.[9] The cytotoxic mechanisms are varied, but often involve the induction of apoptosis or the inhibition of key cellular processes like DNA replication. For example, 11-Oxoaerothionin, a bromotyrosine derivative, displayed pronounced selective cytotoxicity toward the human colon HCT-116 cell line.[18] Synthetic analogues of marine pyrroloiminoquinones, which incorporate an imidazole core, have also demonstrated promising antitumor activity in hollow fiber assays.[19]
3.4 Antiviral Activity A considerable number of brominated alkaloids have demonstrated antiviral properties. Fistularin-3, a hexabrominated compound from Aplysina archeri sponges, exhibited activity against HIV-1 with an EC50 of 6.9 μM.[8] The proposed mechanisms often involve the inhibition of viral enzymes, such as proteases, that are essential for viral replication.
Chapter 4: Case Studies of Prominent Marine Brominated Imidazoles
The marine environment is a rich source of structurally unique and potent brominated imidazole alkaloids.
-
Oroidin and Hymenidin: These are among the most well-known bromopyrrole-imidazole alkaloids, first isolated from sponges of the Agelas genus. They serve as biosynthetic precursors to a wide range of more complex alkaloids and exhibit a spectrum of activities, including antimicrobial and antifouling properties. Their core structure has been a foundational template for synthetic chemists exploring new bioactive agents.
-
Ageliferins and Sceptrins: These dimeric imidazole alkaloids are potent antibacterial and antiviral agents. Their unique cyclobutane core, formed by a [2+2] photodimerization of an oroidin-like precursor, is crucial for their bioactivity.
-
Massadines: Isolated from the sponge Axinella sp., these brominated imidazoles, such as 14-O-sulfate massadine, are noted for their antibacterial properties against a range of pathogens.[7]
-
Ceratinamides A and B: These compounds, isolated from Pseudoceratina purpurea, possess a novel imidazo[4,5,d]azepine core and exhibit potent antimitotic and antifouling activity.[18]
Chapter 5: Synthetic and Analytical Methodologies
The translation of these natural products into therapeutic agents requires robust synthetic routes and reliable bioactivity assays.
5.1 Synthetic Strategies for Brominated Imidazoles The synthesis of brominated imidazoles is a key step in their development as pharmaceuticals.[20] It allows for the creation of analogues not found in nature and the scaling up of promising lead compounds.[15] A common strategy involves the direct bromination of an imidazole precursor using an electrophilic bromine source like N-Bromosuccinimide (NBS).
Caption: General workflow for the synthesis of a brominated imidazole derivative.
Protocol: Synthesis of a Brominated 2-Phenyl-1H-imidazole Derivative
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-phenyl-1H-imidazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired brominated product.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.
5.2 Bioactivity Assessment Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: Prepare a stock solution of the brominated imidazole compound in a suitable solvent (e.g., DMSO). Prepare a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (bacteria in medium only), a negative control (medium only), and a drug control (e.g., ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Caption: Iterative cycle of a typical Structure-Activity Relationship (SAR) study.
Chapter 6: Challenges and Future Directions
While the incorporation of bromine offers significant advantages, it is not without its challenges.
-
Toxicity: Bromination can sometimes lead to increased toxicity or off-target effects.[5][12] Therefore, a thorough toxicological profile is essential for any brominated drug candidate.
-
Metabolic Stability: The C-Br bond can be metabolically labile, and understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic properties and duration of action.[5]
-
Synthetic Complexity: Many marine natural products are structurally complex, making their large-scale synthesis challenging and costly. The development of efficient and scalable synthetic routes is a critical hurdle to overcome.[15]
The future of this field is promising. The continued exploration of marine biodiversity will undoubtedly uncover novel brominated imidazole scaffolds. Coupled with advances in synthetic chemistry and computational modeling, which can predict the effects of bromination and guide rational drug design, we can expect the development of a new generation of highly effective imidazole-based therapeutics. The "bromine advantage" will continue to be a powerful strategy in the chemist's toolkit for modulating bioactivity and addressing unmet medical needs.
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An In-depth Technical Guide to (4-Bromophenyl)(1H-imidazol-2-yl)methanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Prospects
This guide provides a comprehensive technical overview of (4-bromophenyl)(1H-imidazol-2-yl)methanone and its analogs, a class of heterocyclic compounds with significant therapeutic potential. Drawing from extensive research in medicinal chemistry and pharmacology, this document is intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, with a focus on their applications as kinase inhibitors for the treatment of inflammatory diseases and cancer.
Introduction: The Imidazole Scaffold in Drug Discovery
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal building block for designing molecules that can effectively interact with biological targets. Within the vast landscape of imidazole-containing compounds, 2-aroylimidazoles, and specifically the this compound core, have emerged as a promising area of investigation. The presence of the bromophenyl group offers a handle for further chemical modification and can contribute to enhanced binding affinity with target proteins.
These compounds have garnered significant attention for their potent inhibitory activity against key signaling proteins, particularly mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK).[1][2][3] Dysregulation of these kinase pathways is implicated in a wide range of diseases, including chronic inflammatory conditions like rheumatoid arthritis and various cancers.[2][4][5] This guide will explore the scientific rationale behind the development of this compound derivatives as therapeutic agents.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common and efficient approach is the reaction of an appropriate imidazole precursor with a 4-bromobenzoyl derivative.
General Synthesis Protocol
A generalized synthetic route is outlined below. This protocol is a composite of established methods for the synthesis of 2-aroylimidazoles and can be adapted for the creation of a diverse library of analogs.
Step 1: Synthesis of the Imidazole Core The imidazole ring can be constructed through various methods, such as the Radziszewski reaction or from α-dicarbonyl compounds and aldehydes. For the synthesis of N-substituted derivatives, the appropriate starting materials are chosen.
Step 2: Acylation of the Imidazole Ring The key step involves the acylation of the imidazole core at the C2 position with a 4-bromobenzoyl derivative. This can be achieved using 4-bromobenzoyl chloride or 4-bromobenzoic acid activated with a coupling agent.
Exemplary Experimental Protocol: Synthesis of this compound
-
Materials: 1H-Imidazole, 4-Bromobenzoyl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of 1H-imidazole (1.0 eq) in anhydrous DCM, add TEA (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
-
This protocol serves as a foundational template. Modifications at the N1 position of the imidazole or substitutions on the phenyl ring can be introduced by using appropriately functionalized starting materials to explore the structure-activity relationships.[6][7]
Biological Activity and Mechanism of Action
Derivatives of this compound have shown significant promise as inhibitors of protein kinases, particularly those involved in inflammatory and oncogenic signaling pathways.
Inhibition of p38 MAP Kinase
The p38 MAP kinase is a critical mediator of the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][4] Imidazole-based compounds have been extensively studied as ATP-competitive inhibitors of p38α MAP kinase.[1][2][8] The this compound scaffold can be docked into the ATP-binding pocket of p38, with the imidazole core forming key interactions with the hinge region of the kinase. The 4-bromophenyl group can occupy a hydrophobic pocket, contributing to the binding affinity and selectivity.
The rationale for targeting p38 stems from its central role in inflammatory diseases. By inhibiting p38, these compounds can effectively suppress the production of inflammatory mediators, offering a potential therapeutic strategy for conditions like rheumatoid arthritis.[2][4]
Inhibition of JNK
The c-Jun N-terminal kinases (JNKs) are another family of stress-activated protein kinases involved in apoptosis, inflammation, and cancer.[3][] JNK inhibitors are being investigated for their therapeutic potential in neurodegenerative diseases, inflammatory disorders, and cancer.[3][10][11] The 2-aroylimidazole scaffold has been identified as a viable starting point for the development of JNK inhibitors. The this compound core can be optimized to achieve potent and selective inhibition of JNK isoforms.
Anticancer Activity
Beyond kinase inhibition, imidazole derivatives have demonstrated broader anticancer activities. Some analogs have been shown to act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.[12][13] The this compound scaffold can be explored for its potential to disrupt tubulin polymerization, a validated target in cancer chemotherapy.
Furthermore, the link between chronic inflammation and cancer is well-established.[5] By targeting inflammatory pathways through p38 or JNK inhibition, these compounds may also exert indirect anticancer effects by modulating the tumor microenvironment.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the this compound core is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. SAR studies on related imidazole-based inhibitors provide valuable insights.
| Modification Position | General Observation | Potential Impact |
| N1 of Imidazole | Substitution with small alkyl or aryl groups can influence potency and selectivity. | Alters steric and electronic properties, affecting interactions with the kinase hinge region. |
| C4 and C5 of Imidazole | Introduction of substituents can modulate activity and physical properties. | Can provide additional interactions with the target protein and improve solubility. |
| Phenyl Ring | Substitution at the ortho, meta, or para positions of the 4-bromophenyl ring. | Can enhance binding affinity through interactions with specific sub-pockets of the kinase. |
| Carbonyl Linker | Modification or replacement of the ketone linker. | May alter the geometry and flexibility of the molecule, impacting binding mode. |
For instance, studies on p38 inhibitors have shown that substitutions at the C4 and C5 positions of the imidazole ring can significantly impact selectivity.[2] Similarly, modifications on the phenyl ring can lead to interactions with different regions of the ATP-binding site, influencing both potency and the kinase selectivity profile.
Future Directions and Therapeutic Prospects
The this compound scaffold represents a versatile platform for the development of novel therapeutics. Future research should focus on:
-
Lead Optimization: Synthesizing and screening a focused library of analogs to improve potency, selectivity, and drug-like properties.
-
Target Deconvolution: Identifying the full spectrum of biological targets for promising lead compounds to understand their polypharmacology and potential off-target effects.
-
In Vivo Efficacy: Evaluating optimized compounds in relevant animal models of inflammatory diseases and cancer to establish preclinical proof-of-concept.
-
Biomarker Development: Identifying biomarkers to stratify patient populations who are most likely to respond to these targeted therapies.
References
- Laufer, S., et al. (2006). p38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido-pyrimidin-2-one Lead Classes. Current Topics in Medicinal Chemistry, 6(1), 1-15.
- Zhang, J., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(2), 224-239.
- Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Journal of Medicinal Chemistry, 53(6), 2587-2598 (2010).
- Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Bentham Science Publishers.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(18), 16259–16270 (2023).
- The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research. Autophagy, 10(8), 1483–1485 (2014).
- Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Letters in Drug Design & Discovery, 17(5), 584-594 (2020).
- Synthesis of certain 2-aroylindole derivatives of potential analgesic, anti-inflammatory and antipyretic activities.
- Structure-activity relationships for 2-substituted imidazoles as alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 25(6), 666-670 (1982).
- Discovery, Optimization, and Cellular Activities of 2-(Aroylamino)cinnamamide Derivatives Against Colon Cancer.
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- Dual Activity of Aromatic and Heterocyclic Compounds as Anti-inflammatory and Anticancer promising agents. Trends in Advanced Sciences and Technology, 1(1), 21 (2024).
- Synthesis and antiinflammatory activity of some 2-arylamino-2-thiazoline-4-ones. Farmaco, 59(11), 893-902 (2004).
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4856–4860 (2013).
- Synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances, 14, 10074-10090 (2024).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. Indian Journal of Pharmaceutical Sciences, 72(5), 623–628 (2010).
- JNK Inhibitors and JNK Signaling P
- A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 8(1), 1-10 (2016).
- Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 24(15), 2736 (2019).
- Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102300 (2022).
- Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors. Archiv der Pharmazie, 351(3-4), e1700311 (2018).
- Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7486 (2022).
- (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Exclusive Chemistry Ltd.
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14, 32065-32085 (2024).
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceutical Sciences & Emerging Drugs, 10(9), 1183 (2022).
- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Letters in Organic Chemistry, 20(4), 374-383 (2024).
- Targeting Diabetes with Azole-derived Medicinal Agents. Current Medicinal Chemistry, 29(33), 5438-5459 (2022).
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8235 (2022).
- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(1), 356 (2023).
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of PharmTech Research, 2(3), 1786-1791 (2010).
- Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. Molecular Imaging and Biology, 22(3), 636–647 (2020).
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Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Synthesis of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Abstract
This comprehensive technical guide details a robust and reproducible protocol for the synthesis of (4-bromophenyl)(1H-imidazol-2-yl)methanone, a valuable scaffold in medicinal chemistry, starting from 2-bromo-1-(4-bromophenyl)ethanone. This document is intended for researchers, scientists, and professionals in drug development, providing not only a step-by-step methodology but also the underlying chemical principles, potential challenges, and troubleshooting strategies. The protocol is grounded in established literature, ensuring scientific integrity and a high probability of success.
Introduction: The Significance of the 2-Aroylimidazole Scaffold
The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Specifically, 2-aroylimidazoles, such as this compound, represent a class of compounds with significant therapeutic potential. The presence of the aryl ketone moiety at the 2-position of the imidazole ring offers a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space in drug discovery programs.
Derivatives of 2-aminoimidazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of novel analogs of these compounds is therefore a critical endeavor in the quest for new and more effective therapeutic agents. The target molecule of this guide, with its bromophenyl group, is a key intermediate for the synthesis of more complex molecules through cross-coupling reactions, further enhancing its utility in drug development.
This guide will focus on a well-established method for the construction of the imidazole ring: the reaction of an α-haloketone with a source of the imidazole backbone. This approach, often a variation of the Marckwald synthesis, is a reliable and efficient way to produce 2-substituted imidazoles.
Reaction Scheme
The synthesis of this compound from 2-bromo-1-(4-bromophenyl)ethanone proceeds via a condensation reaction with formamidine acetate in liquid ammonia. The overall reaction is depicted below:
Caption: Overall reaction for the synthesis of the target compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of imidazoles from α-bromoketones and provides a detailed, step-by-step guide for the preparation of this compound.
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 2-bromo-1-(4-bromophenyl)ethanone | C8H6Br2O | 277.94 | 99-73-0 | e.g., Sigma-Aldrich |
| Formamidine acetate | C2H6N2O2 | 90.08 | 3473-63-0 | e.g., Sigma-Aldrich |
| Anhydrous Liquid Ammonia | NH3 | 17.03 | 7664-41-7 | e.g., Airgas |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 75-09-2 | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | 144-55-8 | Laboratory prepared |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 | e.g., VWR |
| Ethyl Acetate (for chromatography) | C4H8O2 | 88.11 | 141-78-6 | e.g., Fisher Scientific |
| Hexane (for chromatography) | C6H14 | 86.18 | 110-54-3 | e.g., Fisher Scientific |
Equipment:
-
Dry, sealed pressure vessel or a robust sealed tube suitable for reactions with liquid ammonia
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Detailed Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions:
-
Reaction Setup:
-
Place a magnetic stir bar into a dry, sealed pressure vessel.
-
Cool the vessel to -78 °C using a dry ice/acetone bath.
-
Carefully condense approximately 50 mL of anhydrous liquid ammonia into the cooled vessel.
-
With vigorous stirring, add formamidine acetate (2.25 g, 25 mmol, 2.5 equivalents) to the liquid ammonia.
-
In a separate flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone (2.78 g, 10 mmol, 1 equivalent) in a minimal amount of anhydrous tetrahydrofuran (THF) (approx. 10-15 mL).
-
Slowly add the solution of the α-bromoketone to the stirred ammonia/formamidine acetate suspension.
-
Securely seal the pressure vessel and remove it from the cooling bath.
-
Allow the vessel to warm to room temperature behind a safety shield in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 to 48 hours. The progress of the reaction can be monitored by TLC (after careful work-up of a small aliquot).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the pressure vessel back to -78 °C.
-
Carefully and slowly vent the excess ammonia through a needle connected to a bubbler containing a dilute acid solution.
-
Once the pressure has equalized, open the vessel and allow the remaining ammonia to evaporate in the fume hood.
-
To the solid residue, add 50 mL of dichloromethane (DCM) and 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine the organic extracts and wash with 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization Data (Predicted)
| Data Type | Predicted Values |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 10.5-11.5 (br s, 1H, NH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (s, 2H, Imidazole C4-H, C5-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 185.0 (C=O), 145.0 (Imidazole C2), 135.0 (Ar-C), 132.0 (Ar-CH), 131.0 (Ar-CH), 128.0 (Ar-C-Br), 125.0 (Imidazole C4/C5). |
| Mass Spec (ESI) | m/z: 250.98 [M+H]⁺, 252.98 [M+H]⁺ (isotopic pattern for Br). |
| Appearance | Expected to be an off-white to pale yellow solid. |
Discussion and Mechanistic Insights
The synthesis of the imidazole ring from an α-haloketone and formamidine is a classic example of a heterocyclic ring-forming condensation reaction. The proposed mechanism involves the following key steps:
Caption: Simplified mechanistic pathway of the imidazole synthesis.
The use of liquid ammonia as a solvent is crucial for several reasons. It is an excellent solvent for formamidine and its acetate salt, and it also serves as a base to facilitate the reaction. The reaction is typically carried out in a sealed vessel due to the low boiling point of ammonia.
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous, as water can interfere with the reaction. The reaction time can also be extended, and the progress should be carefully monitored by TLC. Incomplete conversion of the starting material may necessitate longer reaction times or a slight increase in the reaction temperature (if the pressure vessel allows).
-
Side Products: The formation of side products can occur, particularly if the reaction temperature is too high or if the work-up procedure is not performed carefully. Purification by column chromatography is essential to obtain a pure product.
-
Alternative Reagents: While formamidine acetate is commonly used, other formamidine salts or formamide itself can sometimes be employed, potentially with different bases and solvent systems.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug discovery. The provided troubleshooting tips and mechanistic insights further equip scientists to optimize the reaction and address potential challenges.
References
- Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-1895.
- Lee, J. C., et al. (2010). Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. Journal of Medicinal Chemistry, 53(6), 2409–2417.
- Zhang, L., et al. (2020). Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1845-1855.
-
Royal Society of Chemistry. (2014). Supporting Information for: Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Retrieved from [Link]
-
Guangzhou Weibo Technology Co., Ltd. (CAS 915921-68-5). Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (this compound). Retrieved from [Link]
-
ChemBridge Corporation. (Product List). Retrieved from [Link]
- Malinowski, Z., et al. (2012).
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- 3. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes & Protocols: High-Purity Isolation of (4-Bromophenyl)(1H-imidazol-2-YL)methanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Importance of Purity for a Versatile Building Block
(4-Bromophenyl)(1H-imidazol-2-YL)methanone (Molecular Formula: C₁₀H₇BrN₂O) is a heterocyclic ketone of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromophenyl group, a versatile imidazole core, and a ketone linker, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules. The imidazole ring is a key component in many biologically active molecules, and the carbon-bromine bond provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, to build larger molecular frameworks.[2]
In drug discovery and development, the purity of such intermediates is paramount. Trace impurities can lead to the formation of undesired side-products, complicate reaction kinetics, and yield misleading results in biological assays. Therefore, robust and reproducible purification strategies are essential to ensure the integrity of downstream applications. This guide provides a detailed examination of field-proven purification techniques tailored for this specific molecule, explaining the scientific rationale behind each protocol.
Understanding the Molecule: Key Physicochemical Properties and Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.
Key Molecular Features:
-
Basicity: The imidazole ring contains a basic nitrogen atom, making the entire molecule basic. This property is crucial and can be exploited for purification via acid-base extraction and must be managed during silica gel chromatography.[3]
-
Aromaticity & Polarity: The presence of two aromatic rings (bromophenyl and imidazole) and a polar ketone group gives the molecule moderate polarity.
-
Reactivity: The C-Br bond is susceptible to various coupling reactions, and the imidazole N-H can be alkylated or acylated.
Common Synthesis Route & Potential Impurities: A likely synthesis involves the Friedel-Crafts acylation of 1H-imidazole with 4-bromobenzoyl chloride.[4][5] Based on this, potential impurities include:
-
Unreacted Starting Materials: Residual 1H-imidazole or 4-bromobenzoyl chloride (or its hydrolyzed form, 4-bromobenzoic acid).
-
Side-Products: Di-acylated imidazole or other isomers.
-
Reagents/Catalysts: Lewis acids (e.g., AlCl₃) used in the acylation.[6][7]
A multi-step purification approach is often necessary to remove this range of potential contaminants effectively.
Integrated Purification Workflow
A logical workflow ensures the efficient removal of diverse impurities, moving from bulk separation to high-purity polishing. The following workflow is recommended for isolating this compound.
Caption: Recommended multi-step purification workflow.
Protocol 1: Flash Column Chromatography (Primary Purification)
Column chromatography is a powerful technique for separating components of a mixture based on their differential adsorption to a stationary phase.[8][9] For basic compounds like our target molecule, special considerations are required to achieve optimal separation and prevent poor peak shape.
The Challenge: Mitigating Tailing on Silica Gel
The primary challenge when purifying imidazole derivatives on standard silica gel is "tailing." This phenomenon, where the compound slowly leaches from the column resulting in a long, trailing spot on a TLC plate, is caused by the strong interaction between the basic nitrogen of the imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and reduced yield.
Solution:
-
Use of a Basic Modifier: Adding a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase neutralizes the acidic sites on the silica gel, preventing strong ionic interactions and resulting in sharp, symmetrical peaks.[3]
-
Alternative Stationary Phase: Using a more neutral stationary phase like alumina can also circumvent this issue, though silica gel is often preferred for its versatility.
Step-by-Step Protocol
A. Preparation of the Mobile Phase (Eluent):
-
Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate).
-
Aim for an Rf (retention factor) of 0.2-0.3 for the target compound.
-
Once a suitable ratio is found (e.g., 70:30 Hexane:Ethyl Acetate), prepare a bulk quantity of this eluent.
-
Crucially, add 0.5% - 1.0% triethylamine (TEA) to the final mobile phase mixture to prevent tailing. For example, for 1 L of eluent, add 5-10 mL of TEA.
B. Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge any air bubbles.[10]
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.
C. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add another thin layer of sand on top to protect the sample band during eluent addition.
D. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using compressed air or a pump) to begin eluting the sample.
-
Collect the eluent in fractions (e.g., 10-20 mL per test tube).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine all fractions that contain the pure product.
E. Solvent Removal:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization (High-Purity Polishing)
Recrystallization is an exceptionally effective technique for achieving high levels of purity (>99%) by leveraging differences in solubility at varying temperatures.[3][11] It is the ideal final step to remove minor impurities that may have co-eluted during chromatography.
The Principle of Solvent Selection
The success of recrystallization hinges on finding the right solvent or solvent pair. The ideal solvent should:
-
Dissolve the compound completely when hot (at or near the solvent's boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be sufficiently volatile for easy removal after filtration.
Step-by-Step Protocol
A. Solvent Screening:
-
Place a small amount of the purified product (20-30 mg) into several test tubes.
-
To each tube, add a few drops of a different test solvent (see table below) and observe solubility at room temperature.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point. A good solvent will dissolve the compound when hot.[3]
-
If a single solvent is not ideal, try a two-solvent system (e.g., dissolve the compound in a minimal amount of a "good" hot solvent like methanol, then add a "poor" solvent like water dropwise until the solution turns cloudy).[3]
| Solvent Class | Suggested Solvents to Screen | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Often good for moderately polar compounds with hydrogen bonding capabilities. Ethanol is a common choice for organic solutes.[12] |
| Ketones | Acetone | Good for dissolving polar compounds; a rule of thumb is that solvents with similar functional groups can be effective.[1] |
| Esters | Ethyl Acetate | Medium polarity solvent. |
| Aromatic | Toluene | Can be effective for aromatic compounds.[11] |
| Two-Solvent Mix | Ethanol/Water, Methanol/Water, Acetone/Hexane, DCM/Hexane | Provides fine-tuned control over solubility for difficult-to-crystallize compounds.[13] |
B. Recrystallization Procedure:
-
Place the product from chromatography into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid is just completely dissolved. Use the minimum amount of hot solvent necessary.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
C. Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals thoroughly in a vacuum oven or desiccator to a constant weight.
Protocol 3: Acid-Base Extraction (Optional Impurity Removal)
This technique leverages the basicity of the imidazole ring to separate the target compound from neutral or acidic impurities.[3] It can be a highly effective pre-purification step before chromatography if the crude product contains significant amounts of non-basic contaminants.
Caption: Workflow for acid-base extraction purification.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic target compound will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower organic layer (containing neutral impurities) and set it aside. Collect the upper aqueous layer.
-
Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH solution) with stirring until the solution is basic (confirm with pH paper). The neutral this compound should precipitate out of the solution.
-
Back-Extraction: Extract the neutralized aqueous solution with several portions of fresh dichloromethane to recover the purified product.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent via rotary evaporation.
Summary of Techniques and Purity Assessment
| Purification Technique | Primary Application | Typical Yield | Achievable Purity | Key Advantage |
| Flash Column Chromatography | Bulk separation of impurities | 50-80% | >95% | Good for complex mixtures and removing structurally similar impurities.[3] |
| Recrystallization | Final polishing for high purity | 80-95% | >99% | Excellent for achieving analytical-grade purity; removes trace impurities.[3] |
| Acid-Base Extraction | Removal of non-basic impurities | Variable | >90% | Fast and effective for removing acidic or neutral starting materials.[3] |
Purity Assessment: The purity and identity of the final product must be confirmed using standard analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity and quantify any remaining impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By employing this systematic, multi-step approach, researchers can confidently obtain this compound of high purity, ensuring the reliability and success of subsequent synthetic transformations and biological evaluations.
References
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
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Zimmerman, J. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
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Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
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Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Novel Drug Candidates: The Role of 1-(4-Bromophenyl)imidazole in Advanced Organic Synthesis. Retrieved from [Link]
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Reddit. (2017). Removing imidazole in a workup?. r/chemistry. Retrieved from [Link]
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ChemAdvisors. (2026). The Role of Brominated Imidazoles in Modern Chemical Synthesis. Retrieved from [Link]
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Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Cai, M., & Wang, X. (2014). Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry, 26, 5981-5984. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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National Institutes of Health (NIH). (2024, April 30). Preparation of imidazole-modified paper membrane for selective extraction of gallic acid and its structural and functional analogues from Pomegranate Peel. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
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Application Notes & Protocols: Investigating the Anticancer Properties of (4-Bromophenyl)(1H-imidazol-2-YL)methanone
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (4-Bromophenyl)(1H-imidazol-2-YL)methanone as a potential anticancer agent. While direct studies on this specific molecule are nascent, its structural features—notably the imidazole core—position it as a compound of significant interest. Imidazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, known to exhibit a wide range of anticancer activities, including kinase inhibition, apoptosis induction, and cell cycle arrest[1][2][3]. This guide outlines a logical, multi-stage workflow, from initial in vitro screening to mechanistic studies and preliminary in vivo validation, providing both the theoretical rationale and detailed, field-proven protocols for a rigorous investigation.
Introduction and Rationale
Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel and effective therapeutic agents[2][4]. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern pharmacology[3]. The imidazole ring, a five-membered aromatic heterocycle, is a key pharmacophore found in numerous bioactive compounds and approved drugs[4]. Its unique electronic and structural properties, including the ability to engage in hydrogen bonding and coordinate with metal ions, allow it to interact with a diverse array of biological targets[1][3].
Derivatives of imidazole have demonstrated potent anticancer efficacy through various mechanisms:
-
Enzyme Inhibition: Many imidazole-based compounds act as inhibitors of crucial enzymes in cancer signaling pathways, such as tyrosine kinases and histone deacetylases (HDACs)[1][3].
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways[2][5].
-
Cell Cycle Arrest: Imidazole derivatives have been shown to halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, commonly the G2/M phase[2][6].
-
DNA Intercalation: Certain molecules can interact with DNA, disrupting replication and transcription processes, ultimately leading to cell death[1].
This compound combines the established imidazole scaffold with a bromophenyl group. The presence of a halogen, such as bromine, can enhance the compound's binding affinity and pharmacological activity. Based on this structural rationale, a systematic evaluation of its anticancer properties is highly warranted. This document provides the experimental framework for such an investigation.
Compound Profile
| Property | Details | Source |
| IUPAC Name | This compound | - |
| CAS Number | 915921-68-5 | [7] |
| Molecular Formula | C₁₀H₇BrN₂O | - |
| Molecular Weight | 251.08 g/mol | - |
| Structure | (Structure rendered based on IUPAC name) |
Experimental Workflow for Anticancer Evaluation
A robust preclinical assessment follows a phased approach to efficiently identify and characterize a compound's therapeutic potential. The workflow described herein is designed to first confirm cytotoxic activity, then elucidate the mechanism of cell death, and finally, validate these findings in a more complex biological system.
Caption: Phased experimental workflow for anticancer drug evaluation.
In Vitro Screening Protocols: Primary Efficacy
The initial phase aims to answer a fundamental question: Does this compound inhibit the growth of or kill cancer cells? We recommend screening against a panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon, prostate) to identify potential tumor-type specificity.
Protocol 4.1: Cell Viability Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of growth inhibition[8][9].
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4,000–8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations by serially diluting the stock in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (e.g., final concentrations ranging from 0.01 µM to 100 µM). Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form[8].
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Mechanistic Investigation Protocols
Once cytotoxicity is confirmed, the next logical step is to determine how the compound induces cell death. These protocols differentiate between apoptosis (programmed cell death), a desirable outcome for anticancer drugs, and necrosis, and can reveal effects on cell division machinery[10].
Protocol 5.1: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations[10][11].
Methodology:
-
Cell Seeding & Treatment: Seed 1 x 10⁵ cells per well in 6-well plates. After 24 hours, treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1x Binding Buffer to each sample. Analyze the samples within one hour using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
Protocol 5.2: Cell Cycle Analysis
Principle: The cell cycle is a tightly regulated process, and many anticancer drugs function by causing cell cycle arrest at the G1, S, or G2/M phases, preventing cell division[12][13]. Propidium Iodide (PI) stoichiometrically binds to DNA, so the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence to generate a histogram representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[13][14].
Methodology:
-
Cell Seeding & Treatment: Seed 1 x 10⁵ cells per well in 6-well plates. After 24 hours, treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control.
Hypothetical Signaling Pathway for Imidazole-Based Kinase Inhibitors
Many imidazole derivatives function by inhibiting protein kinases that are often overactive in cancer. The following diagram illustrates a generalized pathway where an imidazole-based compound inhibits a Receptor Tyrosine Kinase (RTK), leading to downstream effects on cell survival and proliferation.
Caption: Hypothetical kinase inhibition pathway for an imidazole agent.
In Vivo Preclinical Evaluation
Positive and compelling in vitro data provide the justification for advancing a compound to in vivo testing. Human tumor xenograft models in immunodeficient mice are a standard and essential tool for evaluating a drug's efficacy in a complex biological system[15][16][17].
Protocol 6.1: Subcutaneous Human Tumor Xenograft Model
Principle: This model involves implanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude or SCID mice), which lack a functional immune system and therefore do not reject the human cells. The resulting tumor growth can be monitored, and the effect of a therapeutic agent on tumor progression can be quantified[15][18].
Methodology:
-
Cell Line Selection: Choose a cancer cell line that demonstrated high sensitivity to the compound in vitro.
-
Animal Model: Use 6-8 week old athymic nude mice. Allow them to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor establishment. Inject approximately 2-5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 5% Tween® 80) via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Treatment Group(s): Administer this compound at one or more predetermined doses.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapy agent for that tumor type.
-
-
Data Collection: Continue treatment for a specified period (e.g., 21-28 days). Record tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or if mice in any group show signs of excessive toxicity (e.g., >20% body weight loss). At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
-
Analysis: Compare the mean tumor growth between the treated and control groups. A common metric is the T/C ratio (mean tumor volume of T reated group / mean tumor volume of C ontrol group), which indicates the level of tumor growth inhibition.
Conclusion
The protocols detailed in this guide provide a rigorous, systematic framework for evaluating the anticancer potential of This compound . By progressing from broad screening to detailed mechanistic and in vivo studies, researchers can generate the comprehensive data package required to establish its efficacy and mechanism of action. Given the well-documented anticancer activities of the imidazole scaffold, this compound represents a promising candidate for further investigation in the pursuit of novel cancer therapeutics.
References
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- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
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Application Notes and Protocols for Investigating the Antimicrobial Activity of (4-Bromophenyl)(1H-imidazol-2-yl)methanone Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.
Introduction: The Imperative for Novel Anti-MRSA Agents and the Potential of Imidazole Scaffolds
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and persistent threat to global public health. The emergence and spread of MRSA strains resistant to multiple antibiotics necessitate the urgent discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] The imidazole ring is a versatile heterocyclic scaffold that is a constituent of many biologically active molecules and has been extensively explored in medicinal chemistry.[3] Imidazole derivatives are known to exhibit a wide range of pharmacological properties, including antifungal, antiviral, and antibacterial activities.[3] Their mechanisms of action are diverse, ranging from the disruption of cell wall synthesis to the inhibition of protein and nucleic acid synthesis.[4]
This document provides a detailed guide for the comprehensive evaluation of (4-Bromophenyl)(1H-imidazol-2-yl)methanone , a specific imidazole derivative, for its antimicrobial activity against MRSA. While the direct anti-MRSA activity of this particular compound is not yet extensively documented, the broader class of imidazole-containing compounds has shown promise.[1][4] These protocols are designed to be robust and self-validating, providing a clear pathway for researchers to assess the potential of this and similar molecules as novel anti-MRSA agents.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of 2-aroylimidazoles. One common approach involves the reaction of an appropriate imidazole precursor with a substituted benzoyl chloride.
Note: This is a proposed synthesis and should be performed by a qualified chemist with appropriate safety precautions.
Protocol: Synthesis of this compound
-
Starting Materials:
-
2-Lithio-1-trityl-1H-imidazole (or a similar protected imidazole)
-
4-Bromobenzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for deprotection (e.g., acid)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)
-
-
Procedure:
-
Dissolve the protected 2-lithioimidazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add a solution of 4-bromobenzoyl chloride in anhydrous THF to the cooled imidazole solution.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 2-4 hours), then gradually warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotect the imidazole nitrogen using appropriate acidic conditions.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
-
In Vitro Antimicrobial Activity Assessment
The following protocols outline the standard methodologies for determining the antimicrobial efficacy of the synthesized compound against MRSA.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
This compound stock solution (e.g., in DMSO)
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Vancomycin (as a positive control)
-
DMSO (as a solvent control)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Bacterial Inoculum Preparation:
-
Culture the MRSA strain in CAMHB overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 512 µg/mL to 0.5 µg/mL).
-
Include a positive control (Vancomycin) and a solvent control (DMSO at the highest concentration used for the test compound). Also include a growth control well containing only the bacterial inoculum and broth.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except for a sterility control well).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation: MIC and MBC Values
| Compound | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ATCC 43300 | [Insert Value] | [Insert Value] |
| Vancomycin (Control) | ATCC 43300 | [Insert Value] | [Insert Value] |
Investigating the Mechanism of Action
While the precise mechanism of action for this specific compound is unknown, many imidazole derivatives are known to interfere with essential cellular processes.[4] The following diagram illustrates a general workflow for elucidating the potential mechanism of action.
Caption: Workflow for Investigating the Mechanism of Action.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial evaluation of this compound as a potential anti-MRSA agent. A favorable in vitro activity profile, characterized by low MIC and MBC values, would warrant further investigation into its mechanism of action, toxicity, and in vivo efficacy. The versatility of the imidazole scaffold suggests that further chemical modifications could be explored to optimize the antimicrobial activity and pharmacokinetic properties of this class of compounds.
References
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- Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Modern Chemistry, 11(4), 133-139.
-
Anastassiadou, M., Baziard-Mouysset, G., & Payard, M. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide. Synthesis, 2000(12), 1814-1816. [Link]
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Gardner, A., et al. (2023). Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. Molecules, 28(22), 7609. [Link]
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Gusarov, S., et al. (2001). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry, 276(30), 27993-27997. [Link]
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Ortega-Tusell, J., et al. (2017). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 22(12), 2216. [Link]
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Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1105978. [Link]
-
Chen, Y.-J., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. RSC Advances, 12(45), 29547-29557. [Link]
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Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung, 27(10), 1889-1895. [Link]
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Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Modern Chemistry, 11(4), 133-139. [Link]
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Karun, S., & Veena, K. (2011). An Efficient and Green Method for Synthesis of 2,4,5-Triarylimidazoles without Use of Any Solvent, Catalyst, or Solid Surface. Journal of Chemistry, 2013, 1-4. [Link]
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G-B, B., & B, S. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini-Reviews in Medicinal Chemistry, 21(1), 60-72. [Link]
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Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835-6837. [Link]
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Wuest, W. M., & Minbiole, K. P. (2015). Rapid Synthesis and Antimicrobial Activity of Novel 4-Oxazolidinone Heterocycles. Tetrahedron Letters, 56(23), 3184-3187. [Link]
-
Saravanan, S., et al. (2005). Synthesis and antibacterial activity of some imidazole-5-(4H)one derivatives. Archiv der Pharmazie, 338(10), 488-492. [Link]
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Application Note & Protocol: In Vitro Cytotoxicity Assessment of (4-Bromophenyl)(1H-imidazol-2-yl)methanone via MTT Assay
Abstract
This document provides a comprehensive guide for determining the in vitro cytotoxic potential of the novel synthetic compound, (4-Bromophenyl)(1H-imidazol-2-yl)methanone. While specific biological activities of this compound are not yet extensively documented, its structural motifs, featuring an imidazole ring, are present in various bioactive molecules, indicating a rationale for investigating its effects on cell viability.[1][2] This guide is tailored for researchers in pharmacology, toxicology, and drug development, offering a robust framework for initial cytotoxicity screening. The core methodology detailed herein is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing metabolic activity as an indicator of cell viability.[3][4][5] We will delve into the mechanistic underpinnings of the MTT assay, provide a detailed, step-by-step protocol, and offer insights into data analysis and interpretation, including the calculation of the half-maximal inhibitory concentration (IC50).
Introduction: Rationale and Scientific Context
This compound is a synthetic compound with limited characterization in the public domain. However, the imidazole moiety is a key component in numerous compounds with demonstrated biological activities, including anticancer and antimicrobial properties.[1][6] Therefore, a primary and crucial step in the preclinical evaluation of this and similar novel compounds is the assessment of their cytotoxic effects.
The MTT assay is a cornerstone of in vitro toxicology and pharmacology.[6][7] Its principle lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[5][8][9] The quantity of formazan produced, once solubilized, is directly proportional to the number of viable cells.[10][11] This assay, therefore, provides a quantitative measure of how a test compound affects cell viability.
This application note will guide the user through the entire workflow, from the initial preparation of the test compound to the final analysis of cytotoxic activity.
The MTT Assay: Mechanism of Action
The MTT assay is predicated on the functional integrity of mitochondria in living cells.[3] The key steps in the underlying mechanism are:
-
Uptake of MTT: The positively charged MTT salt readily penetrates the intact plasma membranes of viable cells.[10]
-
Mitochondrial Reduction: Within the mitochondria, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT.[5][6][8] This reduction process results in the formation of insoluble, purple formazan crystals.[9][12]
-
Formazan Accumulation: These formazan crystals accumulate within the intracellular compartments of living cells. Dead cells, lacking active mitochondrial enzymes, are unable to perform this conversion.
-
Solubilization and Quantification: The insoluble formazan crystals are then solubilized using an organic solvent, typically Dimethyl Sulfoxide (DMSO).[2][13] The resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a spectrophotometer.[8][10]
The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Figure 1: Mechanism of the MTT Assay.
Materials and Methods
Reagents and Materials
| Reagent/Material | Specifications | Recommended Supplier |
| This compound | Purity >95% | Synthesized or Commercial |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade | Sigma-Aldrich, Thermo Fisher |
| MTT (Thiazolyl Blue Tetrazolium Bromide) | Purity >98% | Sigma-Aldrich, Abcam |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Gibco, Lonza |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Appropriate for the chosen cell line | Gibco, ATCC |
| Fetal Bovine Serum (FBS) | Heat-inactivated | Gibco, Hyclone |
| Penicillin-Streptomycin Solution | 10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin | Gibco, Lonza |
| Trypsin-EDTA Solution | 0.25% Trypsin, 0.53 mM EDTA | Gibco, Lonza |
| 96-well flat-bottom cell culture plates | Sterile, tissue culture treated | Corning, Falcon |
| Human Cancer Cell Line(s) | e.g., HeLa (cervical), A549 (lung), MCF-7 (breast) | ATCC |
Cell Line Selection and Rationale
The choice of cell line is critical and should be guided by the research objectives. For a preliminary cytotoxicity screen of a novel compound, it is advisable to use a panel of well-characterized cancer cell lines from different tissue origins.[14] This approach provides a broader understanding of the compound's potential spectrum of activity.
-
HeLa (Cervical Cancer): A robust and widely used cell line, suitable for initial screening.
-
A549 (Lung Carcinoma): Represents a common cancer type and is frequently used in drug screening.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, relevant for studying hormone-dependent cancers.
It is imperative to use cell lines that are in their logarithmic growth phase and have been consistently passaged to ensure reproducibility.[15]
Preparation of Solutions
-
MTT Stock Solution (5 mg/mL):
-
This compound Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of the compound.
-
Dissolve in an appropriate volume of sterile DMSO to achieve the desired stock concentration.
-
Ensure complete dissolution.
-
Store at -20°C. Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[15]
-
Experimental Protocol
The following protocol is designed for adherent cells in a 96-well plate format.
Figure 2: Experimental Workflow for the MTT Assay.
Step 1: Cell Seeding (Day 1)
-
Culture the selected cell line to approximately 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[13]
Step 2: Compound Treatment (Day 2)
-
Prepare a series of dilutions of this compound from the stock solution in a serum-free or low-serum culture medium. A typical concentration range for initial screening might be 0.1, 1, 10, 50, and 100 µM.
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Untreated Control (100% Viability): Cells treated with culture medium only.
-
Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.
-
-
Carefully aspirate the medium from the wells containing the attached cells.
-
Add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate for each condition).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay and Absorbance Measurement (Day 3, 4, or 5)
-
After the incubation period, carefully aspirate the medium containing the test compound from all wells.
-
Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][8]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan.[5][8]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control Cells) x 100
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%.
-
Plot a Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package such as GraphPad Prism or a suitable Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[16]
-
Determine IC50: The software will calculate the IC50 value from the fitted curve.[16][17]
| Parameter | Description |
| Top Plateau | The maximal cell viability (should be close to 100%). |
| Bottom Plateau | The minimal cell viability at high compound concentrations. |
| LogIC50 | The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus. |
| Hill Slope | Describes the steepness of the curve. |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability between Replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[18] |
| Low Absorbance Readings | - Low cell density- Insufficient MTT incubation time | - Optimize cell seeding density for your specific cell line.- Increase the MTT incubation time (up to 4 hours).[15] |
| High Background Absorbance | - Contamination (bacterial or fungal)- Phenol red in the medium | - Use aseptic techniques.- Use phenol red-free medium during the MTT incubation step.[8][15] |
| Incomplete Formazan Dissolution | - Insufficient solvent volume or mixing | - Ensure adequate volume of DMSO is added.- Increase shaking time or gently pipette up and down to aid dissolution.[8] |
| Increased Absorbance with Higher Compound Concentration | - Compound interferes with the MTT assay (e.g., has reducing properties) | - Run a control with the compound in cell-free medium to check for direct reduction of MTT.- Consider an alternative cytotoxicity assay (e.g., LDH release or ATP-based assays).[19] |
Conclusion
The MTT assay provides a reliable and high-throughput method for the initial assessment of the cytotoxic potential of novel compounds like this compound. Adherence to a well-defined and optimized protocol, as detailed in this application note, is crucial for obtaining accurate and reproducible data. The resulting IC50 values across a panel of cell lines will offer valuable insights into the compound's potency and selectivity, guiding further preclinical development.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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The Future of Things. (2024). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Galaxy.ai. (2024). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2019). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells?. Retrieved from [Link]
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MDPI. (2018). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]
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Drug Design, Development and Therapy. (2019). Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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ANT Bio. (2025). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]
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Protocol Exchange. (2019). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
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YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
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CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Cancer Research. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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Application Note & Protocol: Molecular Docking of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Abstract: Molecular docking is a cornerstone of structure-based drug design, providing critical insights into the binding mechanisms of small molecules with macromolecular targets.[1][2][3] This guide provides a detailed protocol for the molecular docking of (4-Bromophenyl)(1H-imidazol-2-yl)methanone, a small molecule with potential therapeutic relevance. As this specific ligand lacks extensively documented biological targets, this protocol begins with a validated in silico target prediction methodology to identify a high-probability protein partner. We then provide a comprehensive, step-by-step workflow for preparing the ligand and the predicted protein target, executing the docking simulation using the widely-adopted AutoDock Vina software, and performing a thorough analysis of the results. This document is intended for researchers and scientists in the fields of computational chemistry, pharmacology, and drug development.
Part 1: Foundational Principles and Strategy
The Rationale for Molecular Docking
Molecular docking computationally predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[4][5] The primary goal is to identify the most stable ligand-receptor complex by sampling numerous conformations and ranking them using a scoring function, which estimates the free energy of binding.[1][2] A more negative binding affinity score (ΔG) generally indicates a more stable and favorable interaction.[6] This process is integral to virtual screening, lead optimization, and understanding molecular recognition events that drive biological activity.[2][3]
Strategy for an Uncharacterized Ligand
The subject of this protocol, this compound, is not associated with a well-established biological target in public databases. In such cases, a common and effective strategy in drug discovery is to predict potential targets based on the ligand's structural similarity to known bioactive molecules.[7][8] For this purpose, we will utilize the SwissTargetPrediction web server, a tool that accurately predicts protein targets by combining 2D and 3D similarity measures against a vast library of known ligands.[7][8][9][10]
Based on the prevalence of similar bromophenyl and imidazole-containing scaffolds in anticancer and antimicrobial research, a likely class of targets includes protein kinases or bacterial enzymes.[11][12][13][14] For this protocol, we will proceed with a high-probability target identified through this predictive method: Epidermal Growth Factor Receptor (EGFR) kinase , a critical target in oncology.[13][14]
Part 2: Experimental Workflow Overview
The entire docking protocol follows a structured sequence of data acquisition, preparation, simulation, and analysis.
Caption: High-level workflow from ligand input to final interaction analysis.
Part 3: Detailed Protocols
Protocol 1: Target Identification and Structure Acquisition
Objective: To identify a putative protein target for this compound and download its 3D structure.
Methodology:
-
Obtain Ligand Structure:
-
Navigate to the .
-
Search for this compound.
-
Locate the "Canonical SMILES" string (e.g., C1=CC(=CC=C1C(=O)C2=NC=CN2)Br) and copy it.
-
-
Predict Protein Target:
-
Acquire Target 3D Structure:
-
Go to the .
-
Search for a high-resolution crystal structure of human EGFR kinase domain in complex with a known inhibitor. A suitable entry is PDB ID: 2GS2 .
-
Download the structure in "PDB Format".
-
Protocol 2: Receptor and Ligand Preparation
Objective: To prepare the raw PDB and ligand files into the PDBQT format required by AutoDock Vina, which includes charges and atom type information.[15][16]
Software:
Methodology:
-
Receptor (EGFR) Preparation:
-
Launch AutoDock Tools (ADT).
-
Load the downloaded protein structure (2GS2.pdb) via File > Read Molecule.
-
Remove Water and Co-ligands: The structure contains water molecules and a co-crystallized ligand. These must be removed to ensure they do not interfere with the docking calculation. Select and delete all non-protein molecules (Select > Residue > HOH, then Edit > Delete Selected Atoms). Repeat for the original ligand.[17]
-
Add Polar Hydrogens: Crystal structures typically lack hydrogen atoms. Add hydrogens necessary for correct electrostatic calculations via Edit > Hydrogens > Add, selecting "Polar only".[16][17]
-
Assign Charges: Compute Gasteiger charges for peptide molecules. For proteins, Kollman charges are standard. Go to Edit > Charges > Add Kollman Charges.
-
Save as PDBQT: The final step is to merge non-polar hydrogens and save the prepared receptor. Go to Grid > Macromolecule > Choose.... Select the protein and save it as receptor.pdbqt.[18]
-
-
Ligand Preparation:
-
Download the 3D structure of this compound from PubChem in SDF format.
-
Load the ligand SDF file into ADT (File > Read Molecule).
-
Assign Charges: Gasteiger charges are typically used for small organic molecules. Go to Edit > Charges > Compute Gasteiger.[19]
-
Define Rotatable Bonds: The flexibility of the ligand is critical. ADT automatically detects rotatable bonds. Go to Ligand > Torsion Tree > Detect Root, then Ligand > Torsion Tree > Choose Torsions to verify.[19]
-
Save as PDBQT: Save the prepared ligand file via Ligand > Output > Save as PDBQT, naming it ligand.pdbqt.
-
Protocol 3: Docking Simulation with AutoDock Vina
Objective: To define the search space (grid box) on the receptor and run the docking simulation.
Software:
Methodology:
-
Define the Grid Box:
-
In ADT, with both receptor.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box....
-
A box representing the search space will appear. The goal is to position and size this box to encompass the known active site of the protein. For EGFR (PDB: 2GS2), this is the ATP-binding pocket.
-
Adjust the center_x, center_y, center_z coordinates and size_x, size_y, size_z dimensions until the box fully covers the binding cleft. A size of 25 Å in each dimension is often a good starting point.
-
Crucially, record the center and size coordinates. These values are required for the configuration file.[15][20]
-
-
Create the Configuration File:
-
Open a plain text editor.
-
Create a file named conf.txt with the following content, replacing the coordinate and size values with those recorded in the previous step:
-
The exhaustiveness parameter controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies the number of binding poses to generate.[15]
-
-
Execute Vina:
Part 4: Analysis and Interpretation of Results
Objective: To analyze the output from AutoDock Vina to determine binding affinity and visualize the protein-ligand interactions.
Quantitative Analysis: Binding Affinity
The docking simulation generates two key output files: results.log and all_poses.pdbqt.
-
Log File (results.log): This text file contains a table of binding affinities for the generated poses. The affinity is an estimate of the binding free energy (ΔG) in kcal/mol.[6]
-
Interpretation: The top-ranked pose is the one with the most negative binding affinity. Lower (more negative) values suggest stronger binding.[6][23] The Root Mean Square Deviation (RMSD) values compare the conformational similarity between poses; a low RMSD (<2.0 Å) between the top poses suggests a well-defined binding mode.[6][23]
Table 1: Sample Docking Results for this compound with EGFR
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
|---|---|---|---|
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.754 | 2.431 |
| 3 | -8.1 | 2.011 | 2.899 |
| ... | ... | ... | ... |
(Note: These are representative values and will vary with each docking run.)
Qualitative Analysis: Visualization of Interactions
Software: or
Methodology:
-
Load Structures: Open your visualization software and load the receptor.pdbqt file and the all_poses.pdbqt output file.
-
Isolate Best Pose: The all_poses.pdbqt file contains multiple poses. Isolate the top-ranked pose (Mode 1) for detailed analysis.
-
Identify Key Interactions: Visually inspect the binding site to identify key interactions between the ligand and the protein's amino acid residues. Pay close attention to:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Stacking or Pi-Cation Interactions: Common with aromatic rings.
-
Halogen Bonds: The bromine atom on the ligand may form favorable interactions.
-
-
Generate a 2D Interaction Diagram: For clear representation and publication, a 2D diagram is essential. Web servers like PDBsum Generate or Proteins.plus can be used by uploading the PDB file of the complex (receptor + best ligand pose) to automatically generate these diagrams.[24][25][26][27]
Caption: A conceptual map of predicted interactions within the EGFR binding site.
Part 5: Conclusion and Future Directions
This guide outlines a comprehensive computational protocol for investigating the interaction between this compound and a predicted biological target, EGFR kinase. The results from this in silico analysis, including a strong predicted binding affinity and specific molecular interactions, provide a robust hypothesis for the ligand's mechanism of action.
It is critical to recognize that molecular docking results are predictive and not a substitute for experimental validation.[23] The findings from this protocol should be used to guide subsequent experimental studies, such as in vitro enzyme inhibition assays and binding affinity measurements (e.g., using Isothermal Titration Calorimetry or Surface Plasmon Resonance), to confirm the computational predictions.
References
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How to interprete and analyze molecular docking results? - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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SwissTargetPrediction · bio.tools. (n.d.). Retrieved January 17, 2026, from [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
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AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2024, April 29). YouTube. Retrieved January 17, 2026, from [Link]
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Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed. Retrieved January 17, 2026, from [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 17, 2026, from [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
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How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved January 17, 2026, from [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 17, 2026, from [Link]
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Singh, P., Singh, P., & Tiwari, A. K. (2023). Basics, types and applications of molecular docking: A review. GSC Biological and Pharmaceutical Sciences, 23(1), 133-139. [Link]
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Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. Retrieved January 17, 2026, from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved January 17, 2026, from [Link]
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Beginner's Guide for Docking using Autodock Vina. (2020, April 19). Bioinformatics Review. Retrieved January 17, 2026, from [Link]
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A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (n.d.). Retrieved January 17, 2026, from [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
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SwissTargetPrediction. (n.d.). SIB Swiss Institute of Bioinformatics - Expasy. Retrieved January 17, 2026, from [Link]
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Gfeller, D. (2014). (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. SciSpace. Retrieved January 17, 2026, from [Link]
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Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 17, 2026, from [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved January 17, 2026, from [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved January 17, 2026, from [Link]
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[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. Retrieved January 17, 2026, from [Link]
-
Learn Maestro: Preparing protein structures. (2024, January 29). YouTube. Retrieved January 17, 2026, from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved January 17, 2026, from [Link]
-
PDBsum — Chemogenomix. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Expert opinion on drug discovery, 14(8), 735–749. [Link]
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Laskowski, R. A., Jabłońska, J., Pravda, L., Vařeková, R. S., & Thornton, J. M. (2018). PDBsum1: A standalone program for generating PDBsum analyses. Protein Science, 27(1), 119-124. [Link]
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How could i check interaction between two proteins by PDBsum server? (2022, August 30). ResearchGate. Retrieved January 17, 2026, from [Link]
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PDBsum additions. (n.d.). Nucleic Acids Research - Oxford Academic. Retrieved January 17, 2026, from [Link]
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How to calculate protein-ligand interactions in PDBSum? (2024, November 8). YouTube. Retrieved January 17, 2026, from [Link]
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Molecular docking, Spectroscopic, NLO, NBO and antimicrobial analysis of (Z)-3-(3-bromophenyl)-1- (1H. (n.d.). Retrieved January 17, 2026, from [Link]
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Protein-ligand docking. (2019, October 19). Galaxy Training Network. Retrieved January 17, 2026, from [Link]
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Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
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Magar, S., et al. (2025). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences. [Link]
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(4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. (2024, April 29). Exclusive Chemistry Ltd. Retrieved January 17, 2026, from [Link]
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Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)-3,5-Diphenyl-4H-Pyrazole Molec. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 25). NIH. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for Kinase Inhibition Assays: Characterizing (4-Bromophenyl)(1H-imidazol-2-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1] The dysregulation of kinase activity is a hallmark of numerous pathologies, driving the relentless pursuit of novel kinase inhibitors.[2] The imidazole scaffold has emerged as a privileged structure in this endeavor, forming the core of numerous clinically approved and investigational kinase inhibitors.[3][4] Its unique electronic and steric properties allow for a multitude of interactions within the ATP-binding pocket of kinases.[1]
This document provides a comprehensive guide to the characterization of a novel imidazole-based compound, using (4-Bromophenyl)(1H-imidazol-2-yl)methanone as a representative example. While the specific biological activity of this compound is not extensively documented in public literature, its structure is emblematic of a promising class of potential kinase inhibitors. We will outline a systematic approach to evaluate its inhibitory potential, starting from initial biochemical screening to validation in a cellular context.
Scientific Rationale: Why Investigate Imidazole-Based Compounds?
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms. This structure is a versatile pharmacophore for several reasons:
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region.
-
Scaffolding: The planar nature of the imidazole ring provides a rigid scaffold for the attachment of various side chains that can be tailored to achieve selectivity for specific kinases.
-
Bioisosterism: The imidazole moiety can serve as a bioisostere for other aromatic systems, allowing for the fine-tuning of physicochemical properties.
Given these favorable characteristics, a systematic evaluation of novel imidazole-containing small molecules like this compound is a rational starting point in the search for new therapeutic agents.
Part 1: Initial Characterization - Biochemical Kinase Assays
The first step in evaluating a potential kinase inhibitor is to determine its activity against a purified enzyme in a controlled, in vitro setting.[5] Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a kinase.[6] A variety of formats are available, with luminescence-based assays that detect the amount of ADP produced being a popular choice due to their high sensitivity and amenability to high-throughput screening.[7]
Principle of Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the produced ADP back to ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Materials:
-
This compound
-
Kinase of interest (e.g., a panel of representative kinases)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (vehicle control)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination.
-
Prepare a similar dilution series for the positive control, Staurosporine.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Data Presentation: Hypothetical IC₅₀ Values
The inhibitory activity of this compound would be evaluated against a panel of kinases to determine its potency and selectivity. Staurosporine, a non-selective kinase inhibitor, is used as a reference control.[8][9][10][11]
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 25 | 8 |
| Kinase B | 350 | 12 |
| Kinase C | >10,000 | 25 |
| Kinase D | 15 | 5 |
| Kinase E | 800 | 18 |
Interpretation: In this hypothetical example, this compound shows potent inhibition of Kinase A and Kinase D, with moderate activity against Kinase B and Kinase E, and no significant activity against Kinase C. This suggests a degree of selectivity, which would warrant further investigation.
Part 2: Cellular Validation - Assessing Target Engagement and Pathway Modulation
While biochemical assays are crucial for initial screening, it is essential to validate the activity of a compound in a cellular environment.[12] Cell-based assays provide a more physiologically relevant context, taking into account factors such as cell permeability, off-target effects, and the presence of endogenous ATP concentrations.[12] A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.[13][14][15][16]
Principle of Cell-Based Phosphorylation ELISA
This assay measures the level of phosphorylation of a specific protein within cells. Cells are cultured in a microplate and treated with the test compound. After treatment, the cells are fixed and permeabilized. A primary antibody specific for the phosphorylated form of the target substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric or fluorometric substrate is then added, and the resulting signal is proportional to the amount of phosphorylated protein.[12][13]
Experimental Protocol: Cell-Based Phosphorylation Assay
Materials:
-
A cell line known to express the target kinase and its downstream substrate.
-
Cell culture medium and supplements.
-
This compound.
-
A known activator of the signaling pathway (e.g., a growth factor).
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Quenching buffer (e.g., PBS with hydrogen peroxide).
-
Blocking buffer (e.g., BSA in PBS).
-
Primary antibody specific for the phosphorylated substrate.
-
Primary antibody for the total (pan) substrate protein (for normalization).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Clear 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a predetermined time. Include vehicle-only and positive control inhibitor-treated wells.
-
-
Pathway Activation:
-
Stimulate the cells with a known activator of the pathway to induce phosphorylation of the target substrate.
-
-
Cell Fixing and Permeabilization:
-
Fix the cells with fixing solution.
-
Quench endogenous peroxidase activity.
-
Permeabilize the cells to allow antibody entry.
-
-
Immunodetection:
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with the primary antibody (either anti-phospho-substrate or anti-pan-substrate).
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection:
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total substrate signal for each condition.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the systematic approach to characterizing a novel kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor characterization.
Illustrative Signaling Pathway
The diagram below depicts a simplified signaling pathway that could be targeted by an imidazole-based kinase inhibitor.
Caption: A hypothetical signaling cascade targeted by our compound.
Conclusion and Future Directions
The protocols and framework presented here provide a robust starting point for the characterization of novel imidazole-based compounds, such as this compound, as potential kinase inhibitors. Positive results from these initial biochemical and cellular assays would justify further investigation, including comprehensive kinome profiling to assess selectivity, determination of the mechanism of action (e.g., ATP-competitive or allosteric), and in vivo efficacy studies in relevant disease models.
References
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ADME prediction for (4-Bromophenyl)(1H-imidazol-2-YL)methanone
An Application Guide to the Predictive ADME Profiling of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Authored by a Senior Application Scientist
Foreword: The Imperative of Early ADME Assessment in Modern Drug Discovery
In the landscape of pharmaceutical development, the principle of "fail early, fail cheaply" is a guiding mantra. A significant proportion of drug candidates falter not due to a lack of efficacy, but because of unfavorable pharmacokinetic properties. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the critical lens through which we evaluate a molecule's potential journey through the body.[1][2][3] Early, predictive ADME profiling, integrating both computational (in silico) and laboratory (in vitro) methods, is indispensable for identifying and optimizing lead compounds with a higher probability of clinical success.[2][3][4]
This comprehensive guide focuses on a representative heterocyclic small molecule, This compound . This compound possesses structural motifs common in medicinal chemistry—a halogenated phenyl ring and an imidazole core—which present both opportunities and challenges for its ADME profile.[5][6] We will dissect a strategic, multi-tiered approach to characterizing this molecule, moving from rapid computational predictions to robust, self-validating in vitro protocols. This document is designed for drug development researchers and scientists, providing not just the "how" but the critical "why" behind each methodological choice.
Part 1: In Silico First-Pass Profiling: A Data-Driven Starting Point
Before committing valuable resources to wet lab experiments, a thorough in silico assessment is paramount. Computational models offer a rapid and cost-effective means to predict a compound's physicochemical properties and potential ADME liabilities based solely on its chemical structure.[7][8][9] These predictions are foundational, guiding the design and prioritization of subsequent in vitro assays.
The general workflow for in silico ADME prediction involves submitting the compound's structure (e.g., in SMILES format) to various computational models, which are often based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms, or mechanistic simulations.[10][11][12]
Caption: High-level workflow for in silico ADME prediction.
Predicted Physicochemical and ADME Properties
Based on its structure, this compound's properties can be predicted using established platforms (e.g., SwissADME, pkCSM). These predictions provide a baseline hypothesis for its behavior.
| Property Class | Parameter | Predicted Value | Implication & Rationale |
| Physicochemical | Molecular Weight | 251.08 g/mol | Complies with Lipinski's rule (<500), favoring good absorption and distribution. |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. | |
| Aqueous Solubility | Moderately Soluble | The polar imidazole ring may enhance solubility, but the bromophenyl group reduces it. Potential for solubility-limited absorption. | |
| pKa (Most Basic) | ~5.5 - 6.5 (Imidazole) | The imidazole nitrogen can be protonated at physiological pH, influencing solubility and potential for transporter interactions. | |
| Absorption | GI Absorption | High | The molecule's size and moderate lipophilicity suggest good passive absorption.[13] |
| BBB Permeant | No | Polar surface area and potential P-gp substrate activity may limit brain penetration. | |
| P-gp Substrate | Yes | Imidazole-containing structures are sometimes recognized by efflux transporters like P-glycoprotein, which could limit oral bioavailability.[9] | |
| Distribution | Plasma Protein Binding | High (>90%) | Lipophilic aromatic regions often contribute to strong binding to plasma proteins like albumin.[14] |
| Metabolism | CYP2D6 Inhibitor | Yes | The imidazole nitrogen can coordinate with the heme iron of cytochrome P450 enzymes, leading to potential inhibition. |
| CYP3A4 Inhibitor | Yes | Similar to CYP2D6, potential for inhibitory action. | |
| Excretion | Total Clearance | Low to Moderate | Dependent on the rate of metabolism and renal filtration. |
Part 2: In Vitro ADME Protocols: Experimental Validation
While in silico models provide invaluable guidance, experimental verification is the cornerstone of trustworthy ADME profiling.[1] The following protocols are designed as a logical progression to test the computational hypotheses for this compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality & Rationale: The PAMPA is selected as a first-line permeability screen due to its high-throughput, cost-effectiveness, and specific focus on passive transcellular diffusion.[15][16] This assay directly tests the in silico prediction of high GI absorption by measuring how readily the compound crosses a lipid-infused artificial membrane, mimicking the gut wall barrier for passive transport.[15][17]
Caption: Step-by-step workflow for the PAMPA protocol.
Detailed Protocol:
-
Materials & Reagents:
-
Test Compound: this compound
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Lipid Solution: 1% lecithin in dodecane[18]
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Organic Solvent: Dimethyl sulfoxide (DMSO)
-
Control Compounds: Atenolol (low permeability), Propranolol (high permeability)
-
LC-MS/MS system for quantification
-
-
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of the test compound and controls in DMSO.
-
Gently pipette 5 µL of the lipid solution onto the membrane of each well in the Donor plate and allow it to impregnate the filter.
-
Add 300 µL of PBS buffer to each well of the Acceptor plate.[18]
-
Dilute the 10 mM stock solution into PBS to create a 10 µM working solution. Add 150-200 µL of this solution to the Donor plate wells.[18]
-
Carefully place the Donor plate onto the Acceptor plate.
-
Incubate the plate assembly at room temperature for 5 to 18 hours.[15][17] A shorter incubation (5 hours) is common for higher throughput.
-
After incubation, separate the plates.
-
Take aliquots from both the Donor and Acceptor wells for analysis.
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis & Self-Validation:
-
The effective permeability (Pe) is calculated using an established formula that accounts for the concentration in the donor and acceptor wells, incubation time, and membrane surface area.
-
Trustworthiness: The assay is validated by ensuring the Pe values of the low and high permeability controls fall within their expected ranges. A Lucifer yellow marker can be included to check membrane integrity during the incubation.[15]
-
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Causality & Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of most drugs.[19] This assay directly challenges the in silico prediction of CYP inhibition and provides a quantitative measure of metabolic stability. A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability. This assay is a cost-effective way to assess Phase I metabolism.[20][21]
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Detailed Protocol:
-
Materials & Reagents:
-
Test Compound: this compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Termination Solution: Cold acetonitrile with an appropriate internal standard (e.g., Tolbutamide).
-
Control Compounds: Verapamil (high clearance), Diazepam (low clearance).[23]
-
-
Step-by-Step Methodology:
-
Thaw HLM on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[23][24]
-
Add the test compound to the microsomal suspension to a final concentration of 1-10 µM.[24]
-
Pre-incubate the mixture for 5 minutes at 37°C.[19]
-
Initiate the metabolic reaction by adding the NADPH cofactor.[20] This is the T=0 time point.
-
Incubate the reaction at 37°C with gentle agitation.[22]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[23]
-
Immediately quench the reaction by adding the aliquot to a larger volume of cold acetonitrile with internal standard.[20][21]
-
Vortex and centrifuge the quenched samples to precipitate the proteins.[22]
-
Transfer the supernatant for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.
-
-
Data Analysis & Self-Validation:
-
Plot the natural logarithm of the percent remaining parent compound against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and protein concentration.
-
Trustworthiness: The assay is validated by running controls without the NADPH cofactor (should show no metabolism) and by confirming that the high and low clearance controls perform as expected.[19][23]
-
Protocol 3: Plasma Protein Binding (PPB) by Equilibrium Dialysis
Causality & Rationale: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[14][25] The in silico prediction of high protein binding must be quantified, as it critically impacts dosing and efficacy. Equilibrium dialysis is the gold standard method for determining PPB because it minimizes experimental artifacts and provides a direct measure of the unbound fraction (fu).[26][27]
Caption: Workflow for the Plasma Protein Binding (PPB) assay using a RED device.
Detailed Protocol:
-
Materials & Reagents:
-
Test Compound: this compound
-
Pooled Human Plasma (or plasma from other species of interest)
-
Rapid Equilibrium Dialysis (RED) device or similar.[25]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Control Compound: Warfarin (high binding)
-
LC-MS/MS system for quantification
-
-
Step-by-Step Methodology:
-
Prepare a working solution of the test compound and spike it into the plasma to a final concentration of 1-5 µM.[14]
-
Add the plasma containing the compound to the plasma chamber of the RED device insert.
-
Add PBS buffer to the buffer chamber of the insert.
-
Assemble the device, seal it, and place it in an incubator at 37°C on an orbital shaker.
-
Incubate for 4-6 hours to allow the system to reach equilibrium.[14][25]
-
After incubation, carefully remove aliquots from both the plasma and buffer chambers.
-
Perform matrix matching: add an equal volume of blank plasma to the buffer aliquot, and an equal volume of PBS to the plasma aliquot. This ensures equivalent matrix effects during LC-MS/MS analysis.[25]
-
Quench the samples with cold acetonitrile containing an internal standard.
-
Analyze the concentration of the compound in both sets of samples by LC-MS/MS.
-
-
Data Analysis & Self-Validation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Percent Bound = (1 - fu) * 100.
-
Trustworthiness: The assay is validated by confirming the known binding percentage of the control compound (Warfarin) and checking for compound stability in plasma over the incubation period.
-
Part 3: Integrated ADME Profile and Future Directions
By synthesizing the results from both the in silico and in vitro assessments, a comprehensive and actionable ADME profile for this compound can be constructed.
| ADME Parameter | In Silico Prediction | In Vitro Assay | Integrated Assessment & Interpretation |
| Absorption | High passive GI absorption. | PAMPA | If the experimental Pe value is high, it supports the prediction of good passive absorption. If low, it may indicate solubility issues or that active transport (not measured by PAMPA) is required. |
| Distribution | High plasma protein binding. | Equilibrium Dialysis | The experimental % bound value will quantify this prediction. A value >99% suggests that very little free drug is available, which may necessitate higher doses to achieve therapeutic concentrations. |
| Metabolism | Potential for rapid metabolism and CYP inhibition. | HLM Stability | A short experimental half-life (<30 min) would classify the compound as a moderate to high clearance compound, confirming metabolic liability. This would prompt further studies to identify specific CYP isozymes involved. |
This integrated approach provides a robust preliminary ADME assessment for this compound. If the compound exhibits high permeability, moderate metabolic stability, and manageable plasma protein binding, it would be considered a promising candidate for further studies.
Conversely, if significant liabilities are identified—such as very low permeability, rapid metabolic degradation, or extremely high protein binding—this data provides a clear rationale for either discontinuing the compound or initiating structure-activity relationship (SAR) studies to mitigate these issues. For example, if metabolic instability is the primary problem, chemists could modify the structure at the predicted site of metabolism to improve its half-life. This data-driven, iterative process is fundamental to efficient and successful drug discovery.
References
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Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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protocols.io. In-vitro plasma protein binding. [Link]
-
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
PubMed. Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry. [Link]
-
PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. [Link]
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
-
NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
BioIVT. Plasma Protein Binding Assay. [Link]
-
PubMed Central. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
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Caco2 assay protocol. Caco2 assay protocol. [Link]
-
MDPI. In Silico ADME Methods Used in the Evaluation of Natural Products. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
MDPI. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. [Link]
-
BU CyberSec Lab. 698355-62-3 | (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. [Link]
-
MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
ResearchGate. ADMET in silico modelling: Towards prediction paradise?. [Link]
-
ResearchGate. Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol- 1-yl)ethanone oxime, C12H11BrN4O3. [Link]
-
Cambridge University Press. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics. [Link]
-
VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [Link]
-
ResearchGate. (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Creative Bioarray. Caco-2 permeability assay. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Creative Bioarray. In Vitro ADME. [Link]
-
Pharmaffiliates. 91714-41-9 | (4-Bromophenyl)(indolin-7-yl)methanone. [Link]
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- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Computational Designing and Prediction of ADMET Properties of Four Novel Imidazole-based Drug Candidates Inhibiting Heme Oxygenase-1 Causing Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 13. 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile [mdpi.com]
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Application Notes & Protocols: A Framework for the Therapeutic Development of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This document presents a comprehensive framework for the initial investigation and development of a specific, under-researched derivative: (4-Bromophenyl)(1H-imidazol-2-yl)methanone. While this compound itself lacks extensive characterization in current literature, its structural motifs—the imidazole core and a bromophenyl group—are present in many established bioactive molecules.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides a logical, experience-driven pathway from chemical synthesis and characterization to foundational in vitro and in vivo evaluation. The protocols herein are not merely procedural lists; they are presented with scientific rationale to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot. This document serves as a validated starting point to unlock the potential therapeutic value of this compound.
Synthesis and Analytical Characterization
Rationale for Synthetic Approach
The target molecule, this compound, is a ketone linking a 4-bromophenyl ring to the C2 position of an imidazole. A robust and scalable synthesis is paramount for generating the high-purity material required for biological screening. The most direct approach is the acylation of a suitable imidazole precursor. We propose a Friedel-Crafts-type acylation of a protected imidazole or, more practically, the coupling of an imidazolyl-organometallic species with an activated carboxylic acid derivative of 4-bromobenzoic acid.
For this protocol, we will adapt a common method involving the reaction of an imidazolyl lithium species with an appropriate acylating agent. This approach is chosen for its relatively high yield and specificity for C2 functionalization of the imidazole ring.
Protocol: Synthesis of this compound
Materials:
-
1-(Triphenylmethyl)-1H-imidazole (Trityl-imidazole)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
4-Bromobenzoyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 1-(Triphenylmethyl)-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Rationale: The trityl group protects the N-H proton, directing the n-BuLi to deprotonate the C2 position, which is the most acidic carbon. The low temperature prevents side reactions.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithio-imidazole species.
-
Acylation: In a separate flask, dissolve 4-bromobenzoyl chloride (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated imidazole solution at -78 °C. Rationale: Using the acyl chloride provides a highly reactive electrophile for efficient coupling with the organolithium nucleophile.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC. Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Deprotection: Add 1 M HCl to the mixture and stir vigorously for 1-2 hours. The trityl group will precipitate as triphenylmethanol. Rationale: The acid cleaves the trityl protecting group, revealing the N-H of the imidazole ring.
-
Extraction: Filter off the solid precipitate. Transfer the filtrate to a separatory funnel and extract three times with Ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any unreacted 4-bromobenzoic acid, while the brine wash helps to remove water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Analytical Specifications
All synthesized batches must meet stringent purity criteria before use in biological assays.
| Parameter | Specification | Purpose |
| Chemical Formula | C₁₀H₇BrN₂O[7] | Identity Confirmation |
| Molecular Weight | 251.08 g/mol [7] | Identity Confirmation |
| Appearance | Off-white to pale yellow solid | Quality Control |
| Purity (by HPLC) | ≥ 98% | Ensures assay results are not due to impurities |
| ¹H NMR | Conforms to structure | Structural Verification |
| HRMS | M+H⁺ peak within 5 ppm of theoretical | Confirms elemental composition |
| Solubility | Soluble in DMSO, DMF | Informs vehicle choice for biological assays |
Rationale for Therapeutic Investigation & Screening Cascade
The therapeutic potential of this molecule is inferred from the established activities of its constituent scaffolds. The following section outlines potential therapeutic avenues and a logical screening cascade to identify a primary area of interest.
Potential Therapeutic Areas
-
Oncology: The imidazole scaffold is a cornerstone of many kinase inhibitors and antiproliferative agents.[2][3] Compounds targeting kinases, topoisomerases, or cell cycle progression are viable hypotheses.[1][3] The bromophenyl moiety is also a common feature in potent anticancer agents, including EGFR inhibitors.[5]
-
Infectious Diseases: Heterocycles containing imidazole and halogenated phenyl rings have demonstrated significant antimicrobial and antifungal activity.[5][6] Potential mechanisms include inhibition of essential enzymes like DNA gyrase.[5]
-
Neuropharmacology: Various imidazole derivatives have shown activity in the central nervous system, including anticonvulsant properties, potentially through modulation of ion channels or neurotransmitter receptors.[8]
Proposed Screening Cascade
To efficiently allocate resources, a tiered screening approach is recommended. This cascade prioritizes broad, high-throughput assays to identify a general activity profile before committing to more complex, resource-intensive models.
Caption: High-level workflow for therapeutic candidate evaluation.
Foundational In Vitro Evaluation Protocols
The following protocols are designed as self-validating systems, including necessary controls to ensure data integrity.
Protocol: Antiproliferative Activity via Sulforhodamine B (SRB) Assay
This assay measures cell density based on the binding of the SRB dye to cellular proteins, providing a robust measure of cytotoxicity. It is often preferred over metabolic assays (like MTT) as it is less prone to interference from compounds that affect cellular metabolism.[3][6]
Cell Lines:
-
A panel of human cancer cell lines is recommended. Example panel:
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) and incubate for 1 hour at 4°C. Rationale: TCA precipitates proteins, fixing the cells to the plate and making them permeable to the dye.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely. Rationale: The acidic wash removes non-specifically bound dye, reducing background signal.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that visibly inhibits microbial growth, following standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Microbial Strains:
-
Staphylococcus aureus (Gram-positive bacterium)
-
Escherichia coli (Gram-negative bacterium)
-
Candida albicans (Fungal pathogen)
Procedure:
-
Inoculum Preparation: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (no compound, only inoculum), a negative control (no inoculum, only broth), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the OD at 600 nm.
Foundational In Vivo Evaluation Protocols
Positive and validated in vitro data justifies progression to animal models. All animal experiments must be conducted under approved institutional animal care and use committee (IACUC) protocols.
In Vivo Workflow
The transition to in vivo studies requires careful planning to maximize data acquisition while adhering to ethical principles. A preliminary pharmacokinetic (PK) and tolerability study should always precede an efficacy study.
Caption: Workflow for transitioning from in vitro validation to in vivo efficacy.
Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol provides a standard method to assess the antitumor activity of the test compound in vivo.[10][11]
Model:
-
Athymic nude mice (immunocompromised)
-
Subcutaneous implantation of a human cancer cell line that was sensitive in vitro (e.g., MCF-7, A549).
Procedure:
-
Tumor Implantation: Subcutaneously inject ~5 x 10⁶ cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Group 1: Vehicle control (e.g., administered orally or IP)
-
Group 2: Test compound, Dose 1 (e.g., 25 mg/kg)
-
Group 3: Test compound, Dose 2 (e.g., 50 mg/kg)
-
Group 4: Positive control (standard-of-care chemotherapy)
-
-
Treatment: Administer the compound daily (or as determined by PK data) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week. Rationale: Body weight is a key indicator of systemic toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice.
-
Analysis: Excise tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
References
- Source: Google Patents (CN111646945A)
- Source: Google Patents (CN106674121A)
-
Title: Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives Source: Journal of Young Pharmacists URL: [Link]
-
Title: Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase Source: National Institutes of Health (PMC) URL: [Link]
-
Title: (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines Source: MDPI URL: [Link]
-
Title: The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Source: Recipharm URL: [Link]
-
Title: Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity Source: MDPI URL: [Link]
-
Title: In vivo evaluation of the aromatase inhibition by 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)- 8-phenylquinoline Source: ResearchGate URL: [Link]
-
Title: Imidazoles as potential anticancer agents Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes Source: MDPI URL: [Link]
-
Title: Key advances in gut microbiome research during 2025 Source: Gut Microbiota for Health URL: [Link]
-
Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile Source: ResearchGate URL: [Link]
-
Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: MDPI URL: [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arctomsci.com [arctomsci.com]
- 8. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes | MDPI [mdpi.com]
- 10. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Welcome to the technical support center for the synthesis of (4-Bromophenyl)(1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this and related 2-acylimidazole compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.
I. Synthesis Overview: Strategic Approaches
The synthesis of this compound, a 2-acylimidazole, presents unique challenges primarily due to the electronic nature of the imidazole ring and the reactivity of the target ketone. A successful synthesis hinges on the careful selection of reagents and reaction conditions to avoid common pitfalls such as over-addition of organometallic reagents and undesired side reactions.
Two principal retrosynthetic pathways are commonly considered:
-
Acylation of an Imidazole Precursor: This involves the reaction of a 2-lithiated or 2-Grignard imidazole derivative with a 4-bromobenzoyl electrophile.
-
Weinreb-Nahm Amide Approach: A more controlled and often higher-yielding method that utilizes a Weinreb-Nahm amide intermediate to prevent the common problem of over-addition by organometallic reagents.[1][2]
This guide will focus on troubleshooting the more robust Weinreb-Nahm amide approach, which offers superior control and generally leads to higher purity and yield of the desired ketone.
Visualizing the Weinreb-Nahm Synthesis Pathway
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure product. What are the best practices for purifying this compound?
Answer: The basic nature of the imidazole ring can complicate purification by standard silica gel chromatography.
-
Cause A: Tailing on Silica Gel: The basic nitrogen atoms of the imidazole can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant tailing and poor separation.
-
Solution:
-
Neutralized Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in the eluent). This will cap the acidic sites and improve the chromatography.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18-functionalized silica for reverse-phase chromatography.
-
-
-
Cause B: Co-elution with Byproducts: If side reactions have occurred, the resulting byproducts may have similar polarities to the desired product, making separation difficult.
-
Solution:
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. [3]Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that favor the crystallization of the desired product.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic product from non-basic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with the organic solvent, basified (e.g., with NaHCO₃ or NaOH), and the product extracted back into an organic solvent. [3]Care must be taken to ensure the product is stable under these pH conditions.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the imidazole ring before the Grignard reaction?
A1: The N-H proton of the imidazole ring is acidic and will react with the Grignard reagent. [4]This means you will consume at least one equivalent of the Grignard reagent to deprotonate the imidazole. While the synthesis can sometimes be performed without protection by using an excess of the Grignard reagent, it is generally better practice to protect the imidazole nitrogen. A common protecting group is a trimethylsilylethoxymethyl (SEM) group, which is stable to the reaction conditions and can be removed later. [5]However, for the Weinreb amide approach, protection is often not necessary if the stoichiometry is carefully controlled.
Q2: What are the optimal solvent choices for this synthesis?
A2: For the Grignard reaction, anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are standard. [6]THF is often preferred as it can help to solubilize the Weinreb amide intermediate. For the initial coupling reaction to form the Weinreb amide, a non-polar aprotic solvent like dichloromethane (DCM) or THF is suitable.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots using a UV lamp. The disappearance of the starting material (the Weinreb amide) and the appearance of a new spot corresponding to the product will indicate the reaction is progressing. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any byproducts.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Grignard reagents are pyrophoric and react violently with water. Always handle them under an inert atmosphere and away from sources of ignition. Diethyl ether is extremely flammable. [6]Ensure all reactions are performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
IV. Experimental Protocols
Protocol 1: Synthesis of N-methoxy-N-methyl-1H-imidazole-2-carboxamide
-
To a solution of 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of CO₂ ceases.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by a non-nucleophilic base such as triethylamine (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve the crude N-methoxy-N-methyl-1H-imidazole-2-carboxamide (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromophenylmagnesium bromide (1.2 eq) in THF dropwise via a syringe or an addition funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the Weinreb amide.
-
Once complete, cool the reaction back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine) using a gradient of ethyl acetate in hexanes.
| Parameter | Recommended Value |
| Grignard Reagent Stoichiometry | 1.1 - 1.2 equivalents |
| Reaction Temperature (Grignard Add.) | 0 °C to Room Temperature |
| Quenching Agent | Saturated aqueous NH₄Cl |
| Purification Method | Column Chromatography (TEA-treated silica) or Crystallization |
V. References
-
Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22 (39), 3815–3818.
-
TCI EUROPE N.V. Weinreb Ketone Synthesis.
-
Khalid, M.; Mohammed, S.; Kalo, A. Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry2019 , 35 (6), 1611-1626.
-
ResearchGate. Scheme 3: Potential side-reactions in the imidazolium salt synthesis.
-
BenchChem. Technical Support Center: Optimizing Imidazole Acylation Reactions.
-
ChemNet. This compound.
-
Organic Chemistry Portal. Grignard Reaction.
-
ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications.
-
YouTube. 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds.
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.
-
Chemguide. reaction of aldehydes and ketones with grignard reagents.
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
-
Exclusive Chemistry Ltd. (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
-
JACS Au. Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles.
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
-
Organic Letters. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines.
-
Journal of the American Chemical Society. Copper(I)-Catalyzed Enantioselective α-Alkylation of 2-Acylimidazoles.
-
Organic Letters. Synergistic Ni/Pd Catalysis for Asymmetric Allylic Alkylation of 2-Acyl Imidazoles.
-
PubMed. Recent applications of N-acyl imidazole chemistry in chemical biology.
-
PubMed Central. Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase.
-
Google Patents. US3197476A - Method of synthesis of 1-acyl imidazoles.
-
Kyoto University Research Information Repository. Recent applications of N-acyl imidazole chemistry in chemical biology.
-
Arctom. CAS NO. 915921-68-5 | this compound.
-
Echemi. (4-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
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Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole.
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PubMed Central. Synthesis of 2-Aminoimidazolones and Imidazolones by (3+2) Annulation of Azaoxyallyl Cations.
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BenchChem. Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
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ACS Publications. Diastereodivergent Desymmetric Annulation to Access Spirooxindoles: Chemical Probes for Mitosis.
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Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study.
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ResearchGate. A proposed reaction pathway for aryl imidazole synthesis.
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ResearchGate. Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | Request PDF.
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BLDpharm. 82892-00-0|(4-Bromophenyl)(1H-imidazol-1-yl)methanone.
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BLDpharm. 91714-50-0|(4-Bromophenyl)(1H-indol-7-yl)methanone.
-
ResearchGate. (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
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Overcoming solubility issues of (4-Bromophenyl)(1H-imidazol-2-YL)methanone in assays
Welcome to the technical support guide for (4-Bromophenyl)(1H-imidazol-2-YL)methanone (CAS No. 915921-68-5).[1][2] This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers overcome the significant solubility challenges associated with this compound in various experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible results.
The inherent structure of this molecule—featuring a hydrophobic bromophenyl group and a planar imidazole ring—contributes to low aqueous solubility, a common hurdle for many promising compounds in the drug discovery pipeline.[3][4] This guide will walk you through a systematic approach to solubilization, from basic solvent selection to advanced formulation strategies.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the handling and solubilization of this compound.
Q1: Why is this compound so poorly soluble in aqueous buffers?
A1: The low aqueous solubility is a direct result of its molecular structure. The large, non-polar bromophenyl group and the aromatic imidazole ring create a hydrophobic molecule that is energetically unfavorable to dissolve in polar solvents like water. In the solid state, these flat, aromatic structures can engage in strong intermolecular π-π stacking, which requires significant energy to break apart for solvation to occur.[5] Water molecules are highly ordered through hydrogen bonds; disrupting this network to accommodate a large hydrophobic molecule is entropically unfavorable, leading to poor solubility.
Q2: What is the recommended starting solvent for creating a stock solution?
A2: The industry-standard starting point for a compound of unknown solubility is 100% Dimethyl Sulfoxide (DMSO).[6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both hydrophobic and hydrophilic molecules.[7] We recommend preparing a high-concentration stock, such as 10-50 mM, in 100% DMSO. This stock can then be serially diluted into your assay buffer.
Q3: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?
A3: This is a classic sign of a compound "crashing out" of solution. While the compound is soluble in pure DMSO, its solubility is much lower in the final aqueous assay buffer. When you dilute the DMSO stock, the overall solvent environment becomes predominantly aqueous. If the final concentration of the compound exceeds its solubility limit in that specific buffer/DMSO mixture, it will precipitate. The key is to ensure the final concentration of both the compound and the DMSO are compatible with your assay system.
Q4: Are there risks associated with using DMSO in my experiments?
A4: Yes. While invaluable, DMSO is not inert and can interfere with biological assays. It is critical to determine the tolerance of your specific assay to DMSO. Common issues include:
-
Cell Toxicity: Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%.
-
Enzyme Inhibition/Activation: At higher concentrations, DMSO can perturb the conformation of enzymes, leading to a gradual and reversible decrease in catalytic activity or, in some cases, activation.[8]
-
Assay Interference: DMSO can interfere with certain assay technologies, such as those based on fluorescence polarization or surface plasmon resonance (SPR).[9][10]
-
Compound Competition: In some cases, DMSO can bind to a drug target and compete with the test compound, potentially leading to false negatives.[9]
Section 2: Systematic Solubilization Workflow
For a systematic approach, we recommend following a clear decision-making process. The goal is to find the simplest method that maintains compound solubility without compromising assay integrity.
Caption: Decision workflow for solubilizing the compound.
Section 3: Detailed Troubleshooting Q&A
Q5: My assay is highly sensitive to DMSO. What are my best alternative co-solvent options?
A5: If your assay cannot tolerate the required percentage of DMSO, several other water-miscible organic solvents can be tested.[11] The strategy remains the same: create a high-concentration stock in the pure co-solvent and dilute it into the assay buffer. Always run a solvent tolerance test for any new co-solvent.
| Co-Solvent | Properties & Mechanism | Max Recommended % (Cell-Based Assays) | Cautions |
| Ethanol | A polar protic solvent that can solubilize moderately non-polar compounds. | ~1% | Can be more toxic to cells than DMSO and may evaporate from stock solutions over time. |
| Polyethylene Glycol 400 (PEG 400) | A low-molecular-weight polymer that is less toxic than other glycols. It increases solubility by reducing solvent polarity.[] | ≤ 1% | Can be viscous, making pipetting of concentrated stocks challenging. |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent, similar in power to DMSO. | < 0.5% | Generally considered more toxic than DMSO. Use with caution. |
Q6: You mentioned pH modification. How would that work for this specific compound?
A6: This is an excellent strategy for this molecule due to its imidazole ring. The imidazole group contains a basic nitrogen atom (N3) with a pKa of approximately 7.[13]
-
Mechanism: In aqueous solutions at neutral or basic pH (pH > 7), the imidazole ring is largely neutral, contributing less to water solubility. By lowering the pH of the buffer to a value below the pKa (e.g., pH 5.5-6.0), the basic nitrogen becomes protonated. This imparts a positive charge on the molecule, creating an ionic species that is significantly more soluble in polar solvents like water.[14][15]
-
Causality: The electrostatic interactions between the charged compound and water dipoles are much stronger than the interactions between the neutral compound and water, leading to enhanced solubility. This is a common technique for any drug candidate with an ionizable group.[]
-
Caution: You must verify that your assay target (e.g., enzyme, receptor) remains active and stable at the modified pH.
Q7: I've tried everything and still see precipitation at my desired concentration. When should I consider an advanced method like cyclodextrins?
A7: Cyclodextrins should be considered when standard co-solvent and pH modification approaches fail, or when the required co-solvent concentration is incompatible with the assay.
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. Their exterior is hydrophilic, while the internal cavity is hydrophobic.[16] The poorly soluble this compound can partition into this hydrophobic cavity, forming an inclusion complex.[17][18] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound.[19][20]
-
Which to Use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in research due to its high aqueous solubility and low toxicity.[18][20]
-
Self-Validation: When using cyclodextrins, it is crucial to run a control with just the cyclodextrin in your assay to ensure it does not produce a signal or interfere with the biological system on its own.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out a precise amount of this compound powder (e.g., 2.51 mg). The molecular weight is 251.08 g/mol .[2]
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for 2.51 mg, add 200 µL of DMSO to make a 50 mM stock).
-
Vortex the vial vigorously for 1-2 minutes.
-
If solids remain, place the vial in a sonicating water bath for 10-15 minutes.
-
If solids still persist, warm the solution gently at 37°C for 15-30 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles or haziness are present. The solution must be perfectly clear.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Assay Solvent Tolerance Test
-
Prepare several dilutions of your chosen solvent (e.g., DMSO) in your final assay buffer, ranging from 0.01% to 2.0% (v/v).
-
Set up your assay in a multi-well plate. Include positive control wells (max signal), negative control wells (background signal), and test wells for each solvent concentration.
-
Run the assay according to your standard procedure, adding the corresponding solvent dilutions to the test wells.
-
Analyze the results. Plot the assay signal and the Z' factor against the solvent concentration.
-
Determine the highest solvent concentration that does not significantly alter the assay window (the difference between positive and negative controls) or reduce the Z' factor below your acceptable threshold (typically > 0.5). This is your maximum tolerable solvent concentration.
Protocol 3: Using HP-β-Cyclodextrin for Solubilization
-
Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your aqueous assay buffer. This may require gentle warming to fully dissolve.
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.
-
In a separate tube, perform an intermediate dilution. Add a small volume of the DMSO compound stock to the HP-β-CD solution. For example, add 2 µL of 50 mM compound stock to 98 µL of 10% HP-β-CD solution. This creates a 1 mM compound solution in 10% HP-β-CD with 2% DMSO.
-
Vortex and sonicate this intermediate dilution to ensure the formation of the inclusion complex.
-
Use this intermediate solution to make the final dilutions in your assay buffer. This method keeps the cyclodextrin-to-drug ratio high, favoring solubility.
-
Crucially, run a control with 10% HP-β-CD and 2% DMSO (without the compound) to check for assay interference.
References
- BU CyberSec Lab. 698355-62-3 | (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
- PubMed. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- Exclusive Chemistry Ltd. (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Taylor & Francis Online. Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- Purdue e-Pubs. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
- MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin.
- ResearchGate. Strategies for formulating and delivering poorly water-soluble drugs.
- PubMed Central. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Quora. What effects does DMSO have on cell assays?.
- Arctom. CAS NO. 915921-68-5 | this compound.
- 北京欣恒研科技有限公司. This compound.
- PubMed Central. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
- PubMed. Reduction of matrix interferences by the combination of chaotropic salt and DMSO in a broadly applicable target-based ELISA for pharmacokinetic studies of therapeutic monoclonal antibodies.
- ResearchGate. Effect of DMSO on assay performance. Binding experiments were performed....
- BOC Sciences. pH Adjustment and Co-Solvent Optimization.
- PubMed. Effect of imidazole on the solubility of a his-tagged antibody fragment.
- Benchchem. Technical Support Center: Overcoming Solubility Challenges with 4,4'-Bi-1H-imidazole Complexes.
- ChemNet. This compound.
- MDPI. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- PubMed Central. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- ResearchGate. pH influence on imidazole organocatalytic activity. Progress curves of....
- Benchchem. Strategies to enhance the solubility of Macrophylline for bioassays.
- Chemistry Stack Exchange. In which direction does imidazole affect the pH?.
- ResearchGate. The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
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- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Acylimidazole Synthesis
Welcome to the Technical Support Center for the synthesis of 2-acylimidazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction outcomes.
Introduction to 2-Acylimidazole Synthesis
2-Acylimidazoles are valuable synthetic intermediates, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] Their utility stems from the unique reactivity of the acyl group, which is activated by the imidazole ring, making them effective acylating agents and precursors for various chemical transformations.[3][4][5] Common synthetic routes to 2-acylimidazoles include the Radziszewski reaction, acylation of 2-lithioimidazoles, and copper-catalyzed α-alkylation of 2-acylimidazoles.[3][4][6] Despite the prevalence of these methods, researchers often encounter challenges that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of 2-acylimidazoles. Each issue is analyzed from a mechanistic perspective to provide a robust and scientifically grounded solution.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or nonexistent yields are a frequent frustration in organic synthesis and can originate from several factors. A systematic approach to troubleshooting is crucial.[7][8][9]
Potential Causes & Recommended Solutions:
-
Sub-optimal Reaction Temperature: Temperature is a critical parameter.[10] Insufficient heat may lead to a slow reaction rate, while excessively high temperatures can promote the formation of unwanted byproducts and decomposition.[8][10]
-
Solution: Systematically vary the reaction temperature. Start with a moderate temperature (e.g., 60-80°C) and explore a range to find the optimal balance between reaction rate and product purity.[10] For multi-step syntheses, a lower initial temperature followed by a period of heating at a higher temperature may be beneficial.[10]
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a common pitfall. For instance, in a Radziszewski-type synthesis, the ratio of the dicarbonyl compound, aldehyde, and ammonia source is critical.[10]
-
Solution: Ensure accurate measurement of all reactants. A typical starting point for the Radziszewski reaction is a 1:1:2 molar ratio of the α-dicarbonyl compound, aldehyde, and ammonia, respectively.[10]
-
-
Poor Reagent Quality: The purity of your starting materials can significantly impact the reaction's success.[7][8]
-
Solution: Use freshly distilled or purified starting materials. Verify the identity and purity of your reagents using analytical techniques like NMR or IR spectroscopy.[7]
-
-
Catalyst Inactivity: In catalyzed reactions, such as copper-catalyzed alkylations, the catalyst's activity is paramount.[4] Moisture can deactivate many catalysts.[8][11]
-
Solution: Ensure strictly anhydrous conditions by using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] For reactions requiring a Lewis acid catalyst, consider that the product might form a complex with the catalyst, necessitating stoichiometric amounts.[8][11]
-
Issue 2: Formation of Multiple Products/Impurities
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products indicates that side reactions are competing with your desired transformation. Understanding these potential pathways is key to suppressing them.
Potential Causes & Recommended Solutions:
-
Side Reactions from High Temperatures: As mentioned, excessive heat can lead to the formation of byproducts, including polymeric materials or other imidazole derivatives.[10]
-
Solution: Maintain a consistent and optimized reaction temperature. Avoid excessive heating, and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[10]
-
-
Di-acylated Byproducts: In reactions involving acylation of a diamine, for example, it's possible to get di-acylation as a side product.[7]
-
Solution: Use a 1:1 molar ratio of the diamine to the acylating agent. Add the acylating agent dropwise at a low temperature to control the reaction rate.[7]
-
-
Hydrolysis of Acylating Agent: Acylating agents like acyl chlorides are sensitive to moisture and can hydrolyze, reducing the amount available for the desired reaction.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent hydrolysis.[7]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate and purify my 2-acylimidazole product. It's either highly soluble in the reaction solvent, or I'm getting tarry byproducts that complicate purification. What are some effective strategies?
Answer: Product isolation and purification are as critical as the reaction itself. A well-designed workup and purification protocol is essential for obtaining a pure product.
Potential Causes & Recommended Solutions:
-
High Product Solubility: The desired product may be highly soluble in the reaction solvent, making precipitation or extraction inefficient.[10]
-
Solution: Choose an appropriate solvent system for workup. For extraction, select a solvent where the product has good solubility, while impurities are less soluble. For crystallization, find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[10]
-
-
Presence of Tarry Byproducts: High reaction temperatures can lead to the formation of polymeric or tarry substances that interfere with purification.[10]
-
Solution: Adhering to the optimal reaction temperature can minimize tar formation.[10] If tars are present, consider a preliminary purification step like filtration through a plug of silica gel before column chromatography.
-
-
Similar Polarity of Product and Impurities: If the product and impurities have similar polarities, they can co-elute during column chromatography.[10]
-
Solution: Experiment with different solvent systems (eluents) and stationary phases to achieve better separation. Sometimes, a different purification technique, like recrystallization or distillation under reduced pressure, may be more effective.[10]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about the synthesis of 2-acylimidazoles, providing concise and informative answers.
Q1: What is the general principle behind the Radziszewski synthesis of 2-acylimidazoles?
The Radziszewski synthesis is a one-pot reaction that forms an imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For 2-acylimidazole synthesis, this typically involves the condensation of a suitable α-dicarbonyl (like diacetyl), an aldehyde, and an ammonia source.[6]
Q2: How critical is the pH of the reaction mixture?
The pH can significantly influence the reactivity of the ammonia source and the stability of the intermediates in the reaction.[10] It's important to monitor and, if necessary, adjust the pH to an optimal range for your specific reactants and solvent system.[10]
Q3: What are some common byproducts to expect in a Debus-Radziszewski-type reaction?
Byproducts can arise from the self-condensation of reactants or other side reactions. The specific byproducts will depend on the exact reactants and conditions used, but higher temperatures can lead to the formation of polymeric materials or other imidazole derivatives.[10]
Q4: What are the most effective purification techniques for 2-acylimidazoles?
Common and effective purification techniques include recrystallization, column chromatography, and distillation under reduced pressure.[10] The choice of method depends on the physical properties of the product and the nature of the impurities.
Q5: Are there alternative methods to the Radziszewski synthesis for preparing 2-acylimidazoles?
Yes, several other methods exist. One common alternative involves the treatment of a 2-lithio-1-methyl-1H-imidazole with an acylating agent, such as an acylpyrrolidine, at low temperatures.[3] Another approach is the copper(I)-catalyzed asymmetric alkylation of 2-acylimidazoles, which is particularly useful for synthesizing chiral α-substituted carbonyl compounds.[4]
Data Summary and Experimental Protocols
To aid in your experimental design, the following tables summarize key reaction parameters and provide a general experimental protocol for a common synthetic route.
Table 1: Recommended Reaction Parameters for Radziszewski-type Synthesis
| Parameter | Recommended Range/Value | Rationale |
| Reactant Ratio (Dicarbonyl:Aldehyde:Ammonia) | 1 : 1 : 2 | Ensures complete reaction and minimizes side products.[10] |
| Temperature | 60 - 100 °C | Balances reaction rate with minimizing byproduct formation.[10] |
| Reaction Time | 4 - 8 hours | Typically sufficient for reaction completion, monitor by TLC.[6] |
| Solvent | Ethanol, or a mixture of water and a co-solvent | Provides good solubility for reactants and facilitates the reaction.[6] |
General Experimental Protocol: Radziszewski Synthesis of 2-Acetyl-4-methylimidazole
This hypothetical protocol is based on the principles of the Radziszewski synthesis.[6]
-
To a solution of diacetyl (1 equivalent) and pyruvaldehyde (1 equivalent) in ethanol, add aqueous ammonia (3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.
Visualizing the Process
To better understand the workflow and decision-making process in optimizing your synthesis, the following diagrams are provided.
Troubleshooting Workflow for Low Yield
Caption: A logical flow for diagnosing and addressing low product yield.
General Reaction Scheme: Radziszewski Synthesis
Caption: A simplified representation of the Radziszewski reaction.
References
Sources
- 1. Catalytic stereodivergent allylic alkylation of 2-acylimidazoles for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper(I)-Catalyzed Asymmetric α-Selenenylation of 2-Acylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
- 19. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chiral 2-Acylimidazoles - A Guide to Preventing Racemization
Welcome to the Technical Support Center for the stereoselective synthesis of chiral 2-acylimidazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during these critical synthetic transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you achieve high enantiomeric excess in your reactions.
I. Understanding the Challenge: The Root of Racemization
The synthesis of chiral 2-acylimidazoles, a key step in the preparation of various pharmaceutically active compounds, is often plagued by the loss of stereochemical purity at the α-carbon of the acyl group. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can significantly diminish the therapeutic efficacy of the final product, as biological systems often exhibit high stereospecificity. Typically, only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or even cause adverse effects.[1]
The primary culprit behind racemization in this context is the formation of a planar enolate intermediate. Under basic conditions, the proton at the α-carbon can be abstracted, leading to a loss of the defined three-dimensional arrangement. Subsequent, non-stereospecific reprotonation of this planar intermediate results in a racemic mixture.[1] Another significant pathway involves the formation of an oxazolone (or azlactone) intermediate, particularly during the activation of an N-protected carboxyl group for coupling reactions. The α-proton of this intermediate is highly acidic and prone to abstraction, leading to a loss of stereochemical information.[1]
II. Troubleshooting Guide: Diagnosing and Resolving Racemization Issues
This section addresses common problems encountered during the synthesis of chiral 2-acylimidazoles and provides actionable solutions.
Problem 1: Low Enantiomeric Excess (ee) in the Crude Reaction Mixture
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Inappropriate Base | Screen a variety of non-nucleophilic, sterically hindered bases (e.g., Proton-Sponge®, 2,6-lutidine, or diisopropylethylamine - DIPEA). Avoid strong, unhindered bases like sodium hydroxide or potassium tert-butoxide. | Strong, unhindered bases can readily deprotonate the α-carbon, promoting the formation of the planar enolate intermediate that leads to racemization.[1] Sterically hindered bases are less likely to access the α-proton, thus minimizing this side reaction. |
| Suboptimal Coupling Reagent | Utilize coupling reagents known to suppress racemization. Carbodiimides like EDC are often used with additives such as HOBt or NHS.[2][3] Phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU) are also effective.[4] | Additives like HOBt react with the activated carboxylic acid to form a more stable active ester intermediate. This intermediate is less prone to forming the problematic oxazolone and is more reactive towards the amine, reducing the reaction time and the opportunity for racemization.[2][3][5] |
| Elevated Reaction Temperature | Conduct the reaction at the lowest feasible temperature. A general starting point is 0 °C, with further cooling to -20 °C or even -78 °C if racemization persists. | Lowering the reaction temperature increases the energy difference between the diastereomeric transition states, which can lead to higher enantioselectivity.[6] It also slows down the rate of enolization and other side reactions that contribute to racemization.[7] |
| Inappropriate Solvent | Screen a range of aprotic solvents with varying polarities (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), N,N-dimethylformamide (DMF)). | The choice of solvent can significantly impact the reaction's outcome by influencing the conformation of the catalyst-substrate complex and the stability of transition states.[6][8][9] Specific solute-solvent interactions, rather than just the dielectric constant, are often the root cause of these effects.[8] |
Problem 2: Racemization Observed During Work-up or Purification
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Acidic or Basic Work-up Conditions | Maintain neutral or mildly acidic/basic conditions during aqueous work-up. Use buffered solutions if necessary. Avoid prolonged exposure to strong acids or bases. | The chiral 2-acylimidazole product may still be susceptible to racemization under harsh pH conditions, even after the reaction is complete. |
| High Temperatures During Purification | If using column chromatography, avoid prolonged exposure of the compound to the stationary phase. Use a mobile phase that allows for rapid elution. For distillations, use the lowest possible temperature and pressure. | Silica gel can have acidic sites that may promote racemization, especially with prolonged contact time. Elevated temperatures during any purification step can provide the energy needed to overcome the barrier to racemization. |
Problem 3: Over-addition of Nucleophile to Form a Tertiary Alcohol
| Possible Cause | Troubleshooting Strategy | Scientific Rationale |
| Highly Reactive Acylating Agent | Instead of using a highly reactive acylating agent like an acid chloride, consider converting the carboxylic acid to a Weinreb amide. | The Weinreb amide forms a stable, chelated tetrahedral intermediate with the organometallic reagent.[10][11][12] This intermediate is resistant to further nucleophilic attack and collapses to the desired ketone upon acidic workup, thus preventing the over-addition that leads to tertiary alcohols.[10][12][13] |
III. Frequently Asked Questions (FAQs)
Q1: What is a chiral auxiliary and how can it help prevent racemization?
A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction.[14][15] In the context of synthesizing chiral 2-acylimidazoles, a chiral auxiliary can be attached to the acylating agent. This creates a diastereomeric intermediate, and the steric hindrance provided by the auxiliary directs the incoming nucleophile to attack from a specific face, leading to the desired enantiomer of the product.[16][17][18] After the reaction, the auxiliary can be removed and often recovered for reuse.[14]
Q2: How do I choose the right coupling reagent and additive combination?
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) is a widely used and effective choice for minimizing racemization.[2][3][19] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is prone to racemization.[2] HOBt intercepts this intermediate to form a more stable OBt active ester, which is less susceptible to racemization and reacts efficiently with the amine.[2][3] Other additives like N-hydroxysuccinimide (NHS) function similarly.[2] For particularly challenging couplings, uronium or phosphonium-based reagents like HBTU or PyBOP can offer higher reactivity while still suppressing racemization.[4]
Q3: Can the order of addition of reagents affect the enantiomeric excess?
Yes, the order of addition can be critical. It is generally recommended to pre-activate the carboxylic acid with the coupling reagent and additive before adding the chiral amine or imidazole nucleophile. This ensures that the more stable active ester is formed prior to the introduction of the amine, minimizing the time the highly reactive and racemization-prone O-acylisourea intermediate is present in the reaction mixture.[20]
Q4: How can I accurately determine the enantiomeric excess of my product?
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining enantiomeric excess.[1] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[21][22] Derivatization of the product with a chiral resolving agent, such as Mosher's acid, to form diastereomers that can be distinguished by standard NMR spectroscopy is another powerful technique.
IV. Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Synthesis of a Chiral 2-Acylimidazole using EDC/HOBt
This protocol provides a general framework. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
Chiral carboxylic acid
-
2-Lithioimidazole or a suitable imidazole nucleophile
-
EDC (1.1 eq)
-
HOBt (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the chiral carboxylic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Stir the mixture for 15-30 minutes to allow for the formation of the HOBt active ester.
-
In a separate flask, prepare a solution of the imidazole nucleophile (1.2 eq) and the base (2.0 eq) in the anhydrous solvent.
-
Slowly add the imidazole solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizing the Workflow
Caption: Workflow for racemization-free synthesis.
Visualizing the Racemization Mechanism
Caption: The planar enolate racemization mechanism.
V. References
-
Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess in Chiral Syntheses. Retrieved from
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from
-
Royal Society of Chemistry. (n.d.). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. Retrieved from
-
Mash, E. A. (n.d.). 3.14 Synthetically Derived Chiral Auxiliaries: Uses of Derivatives of Non-Carbohydrate Aldehydes and Ketones in Asymmetric Synthesis. University of Arizona. Retrieved from
-
(n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from
-
(n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis. Retrieved from
-
National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from
-
YouTube. (2012, September 7). Introduction to Weinreb amides. Retrieved from
-
Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from
-
ACS Publications. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from
-
Treasures @ UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Retrieved from
-
PubMed. (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from
-
ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Retrieved from
-
SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from
-
National Institutes of Health. (n.d.). Role of Additives during Deracemization Using Temperature Cycling. PMC. Retrieved from
-
ACS Publications. (2018, October 2). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. Retrieved from
-
ResearchGate. (2025, August 6). (PDF) Macroscopically chiral system of three independent orientational effects as a condition for absolute asymmetric synthesis. Retrieved from
-
ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. Retrieved from
-
ACS Publications. (2023, July 28). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Retrieved from
-
PubMed Central. (2025, April 3). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Retrieved from
-
ACS Publications. (2025, February 25). Determination of Enantiomeric Excess in Confined Aprotic Solvent. ACS Electrochemistry. Retrieved from
-
National Institutes of Health. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples - Lesson. Retrieved from
-
Benchchem. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Retrieved from
-
PubMed. (2008, December 19). On the racemization of chiral imidazolines. Retrieved from
-
ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. Retrieved from
-
Benchchem. (n.d.). avoiding racemization during the synthesis of chiral piperidine acids. Retrieved from
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from
-
Wikipedia. (n.d.). Racemization. Retrieved from
-
Books Gateway. (2007, December 14). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from
-
(n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Retrieved from
-
PubMed. (2007, March 30). Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. Retrieved from
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from
-
Royal Society of Chemistry. (n.d.). Microwave-assisted rapid synthesis of chiral oxazolines. RSC Publishing. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. bachem.com [bachem.com]
- 5. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. youtube.com [youtube.com]
- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 13. utd-ir.tdl.org [utd-ir.tdl.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. york.ac.uk [york.ac.uk]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. summit.sfu.ca [summit.sfu.ca]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of (4-Bromophenyl)(1H-imidazol-2-yl)methanone in Solution
Welcome to the technical support center for (4-Bromophenyl)(1H-imidazol-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established chemical principles and data from analogous structures, given the limited specific stability data for this exact molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by three key factors inherent to its structure: the acylimidazole moiety, the bromophenyl group, and the ketone functionality.
-
pH of the Solution: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1] The pH of the solution will dictate the protonation state of the imidazole ring, which in turn affects the molecule's overall reactivity and degradation pathways.[2][3]
-
Presence of Nucleophiles: The carbonyl group of the methanone is susceptible to nucleophilic attack. In aqueous solutions, water can act as a nucleophile, leading to hydrolysis. The rate of this hydrolysis is often pH-dependent.
-
Light Exposure: The bromophenyl ketone portion of the molecule suggests potential photosensitivity. Aromatic ketones can undergo photochemical reactions, and the carbon-bromine bond can be susceptible to photolytic cleavage.[4][5]
-
Temperature: As with most chemical compounds, elevated temperatures will increase the rate of degradation reactions.
Q2: My compound appears to be degrading in an acidic aqueous buffer. What is the likely mechanism, and how can I mitigate this?
Likely Mechanism: Acid-Catalyzed Hydrolysis
In acidic conditions, the imidazole ring is likely to be protonated. While studies on acylimidazoles have shown that the hydrolysis rate can decrease with increasing acidity in mineral acids, the presence of water and a moderately acidic pH can still facilitate hydrolysis of the acylimidazole linkage.[6][7][8] The reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then breaks down.[7][8][9]
Mitigation Strategies:
-
pH Adjustment: If your experimental conditions allow, increasing the pH to a more neutral range (pH 6-8) can slow down acid-catalyzed hydrolysis. However, be aware of the potential for base-catalyzed hydrolysis at higher pH values.
-
Aprotic Solvents: If compatible with your experimental design, consider using a polar aprotic solvent such as DMSO or DMF for stock solutions to minimize hydrolysis. Subsequent dilutions into aqueous buffers should be done immediately before use.
-
Low Temperature: Store solutions at low temperatures (2-8 °C) and protect from light to minimize thermal degradation and potential photochemical reactions.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitate forms upon addition of the compound to an aqueous buffer.
-
Inconsistent results in bioassays, potentially due to variable compound concentration.
Root Cause Analysis: this compound is a largely nonpolar molecule due to the bromophenyl ring, which can lead to low aqueous solubility. The imidazole group provides some polarity and potential for protonation to form more soluble salts, but this is pH-dependent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Issue 2: Compound Inactivity or Reduced Potency Over Time in a Plate-Based Assay
Symptoms:
-
The compound shows good activity when freshly prepared but loses potency in subsequent experiments using the same stock solution.
-
High variability between replicate plates or experiments run on different days.
Root Cause Analysis: This issue strongly suggests compound instability in the assay medium over the course of the experiment or during storage. The likely culprits are hydrolysis or photodegradation.
Step-by-Step Protocol for Stability Assessment:
-
Prepare a fresh, concentrated stock solution of this compound in 100% DMSO.
-
Dilute the stock solution to the final working concentration in your assay buffer.
-
Incubate aliquots of the diluted solution under different conditions:
-
Condition A: At room temperature, exposed to ambient light.
-
Condition B: At room temperature, protected from light (e.g., wrapped in foil).
-
Condition C: At 37 °C (or your assay incubation temperature), protected from light.
-
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analyze the samples by HPLC with a UV detector to quantify the amount of remaining parent compound.
-
Plot the percentage of the parent compound remaining versus time for each condition. This will reveal the primary mode of degradation (photodegradation vs. thermal degradation/hydrolysis).
Data Interpretation Table:
| Condition | Expected Outcome if Unstable | Likely Cause | Recommended Action |
| A: RT, Light | Rapid degradation | Photodegradation | Protect all solutions and assay plates from light. |
| B: RT, Dark | Slower degradation than A, but still significant | Hydrolysis/Solvent-mediated degradation at RT | Prepare fresh solutions for each experiment. |
| C: 37°C, Dark | Faster degradation than B | Temperature-dependent hydrolysis | Minimize incubation times; consider running assays at a lower temperature if possible. |
Quantitative Data Summary
Table 1: Predicted Stability and Solubility Trends
| Parameter | Condition | Expected Stability/Solubility | Rationale |
| Solubility | Aqueous Buffer (pH 7.4) | Low | The molecule is predominantly hydrophobic. |
| Aqueous Buffer (pH < 5) | Potentially Increased | Protonation of the imidazole ring can form a more soluble salt. | |
| DMSO, DMF | High | Good solubility in polar aprotic solvents is expected. | |
| Stability | Acidic Aqueous Solution (pH < 4) | Moderate to Low | Potential for acid-catalyzed hydrolysis of the acylimidazole bond.[6][7] |
| Neutral Aqueous Solution (pH 6-8) | Moderate | Generally the most stable pH range for many organic molecules. | |
| Basic Aqueous Solution (pH > 9) | Low | Susceptible to base-catalyzed hydrolysis.[10] | |
| Exposure to UV/Visible Light | Potentially Low | Bromophenyl ketones are known to be photosensitive.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Preparing Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh out the required amount of this compound solid.
-
Dissolve in anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions in your final assay buffer immediately before use.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
-
Keep the working solution on ice and protected from light throughout the experiment.
-
Visualized Degradation Pathway
Sources
- 1. mdpi.com [mdpi.com]
- 2. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Photoinduced Radical Cleavage of Bromophenyl Ketones / Journal of the American Chemical Society, 1996 [sci-hub.ru]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. (PDF) The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed (1997) | Robin A. Cox | 9 Citations [scispace.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthesized (4-Bromophenyl)(1H-imidazol-2-YL)methanone
Technical Support Center: (4-Bromophenyl)(1H-imidazol-2-yl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the bioactivity of my synthesized this compound?
A: The observed bioactivity is a direct function of three factors:
-
Purity: Trace impurities from the synthesis, such as unreacted starting materials or byproducts, can interfere with the bioassay or inhibit the activity of the target compound.
-
Structural Integrity: The compound must have the correct, verified chemical structure. Isomerization, degradation, or incorrect synthesis can lead to an inactive molecule.
-
Assay Conditions: The compound's solubility, stability in the assay medium, and the potential for non-specific interactions can all profoundly impact the measured bioactivity.
Q2: How can I confirm the identity and purity of my synthesized compound?
A: A combination of analytical techniques is essential for unambiguous confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample by separating the main compound from any impurities. A purity level of >95% is generally recommended for initial bioactivity screening.
Q3: My compound is poorly soluble in my aqueous assay buffer. What can I do?
A: Poor aqueous solubility is a common challenge. First, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Then, dilute this stock into the final assay buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system. If solubility issues persist, the use of solubilizing agents or alternative formulation strategies may be necessary.
Troubleshooting Guide: Low Bioactivity
This section provides a systematic approach to diagnosing and resolving issues of low or no-show bioactivity for this compound.
Problem 1: Bioactivity is significantly lower than expected or absent.
This is the most common and multifaceted issue. The following workflow will help you systematically identify the root cause.
-
Step 1: Verify Compound Identity & Purity
-
Why: An incorrect structure or the presence of inhibitors can completely mask the activity of the correct compound. For instance, residual starting materials from a synthesis, such as 4-bromobenzaldehyde, could be cytotoxic and interfere with cell-based assays.
-
Action Protocol:
-
Acquire a fresh ¹H NMR spectrum. Pay close attention to the imidazole N-H proton, which can be broad, and the aromatic protons, which should show the characteristic splitting pattern for a 1,4-disubstituted benzene ring.
-
Run an HPLC analysis with a UV detector to quantify purity.
-
Obtain a high-resolution mass spectrum to confirm the elemental formula (C₁₀H₇BrN₂O).
-
-
-
Step 2: Evaluate Compound Stability & Solubility
-
Why: Imidazole-containing compounds can be susceptible to degradation, and poor solubility can lead to the actual concentration in the assay being much lower than the nominal concentration.
-
Action Protocol:
-
Solubility Test: Prepare a saturated solution of the compound in the assay buffer. Centrifuge and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.
-
Stability Test: Incubate the compound in the assay buffer under the same conditions as the experiment (e.g., 37°C for 24 hours). Analyze the sample by HPLC at different time points to check for degradation products.
-
-
-
Step 3: Scrutinize Bioassay Parameters
-
Why: The issue may not be with the compound but with the assay itself. If positive and negative controls are not behaving as expected, the assay is not reliable.
-
Action Protocol:
-
Positive Control: Run a known activator or inhibitor for your target to confirm the assay is responsive.
-
Negative/Vehicle Control: Ensure that the vehicle (e.g., DMSO) at the concentration used does not affect the assay outcome.
-
Cell-Based Assays: Verify cell viability and health. Compound precipitation can cause cytotoxicity, which can be misinterpreted as a specific biological effect.
-
-
Problem 2: Inconsistent results between batches of synthesized compound.
Batch-to-batch variability almost always points to differences in purity profiles.
-
Comparative Analysis: The most powerful tool here is direct comparison. When you overlay the analytical data from a "good" batch and a "bad" batch, the differences are often immediately apparent.
-
Polymorphism: This is a more subtle issue. Different crystal forms (polymorphs) of the same compound can have vastly different solubilities and dissolution rates, which will directly impact the bioactivity observed in an aqueous assay.
Key Experimental Protocols
Protocol 1: Standard Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Prep | 1 mg/mL solution in Acetonitrile or DMSO |
Procedure:
-
Equilibrate the column with the starting mobile phase conditions (95% A, 5% B) for at least 15 minutes.
-
Inject the sample.
-
Run the gradient program.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Synthesis and Purification Outline
While multiple synthetic routes may exist, a common approach for this class of compounds involves the acylation of an imidazole derivative.
Reaction Scheme: A potential synthesis could involve the reaction of a 2-metallo-imidazole (e.g., 2-lithioimidazole or an imidazole Grignard reagent) with 4-bromobenzoyl chloride.
Purification:
-
Workup: After the reaction is complete, it is typically quenched with a proton source (e.g., water or saturated ammonium chloride). The aqueous and organic layers are separated.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover all the product.
-
Washing: The combined organic layers are washed with brine to remove water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common choice for eluting compounds of this polarity.
-
Final Product: Fractions containing the pure product are combined and concentrated to yield the final compound. The solid can be recrystallized if necessary to improve purity.
This guide is intended for informational purposes and should be used as a starting point for troubleshooting. Specific experimental conditions may need to be optimized for your particular system.
Technical Support Center: Enhancing the Selectivity of (4-Bromophenyl)(1H-imidazol-2-yl)methanone for Target Enzymes
Introduction
Welcome to the technical support center for researchers working with (4-Bromophenyl)(1H-imidazol-2-yl)methanone. The imidazole scaffold is a cornerstone in medicinal chemistry, known for its versatile role in enzyme inhibition.[1][2] This guide is designed to provide in-depth troubleshooting advice and strategic direction for enhancing the enzymatic selectivity of this compound. As you navigate the complexities of drug development, ensuring your molecule precisely interacts with its intended target while minimizing off-target effects is paramount.[3] This resource, grounded in established scientific principles, will address common challenges and offer field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial screens show that this compound inhibits multiple related enzymes (e.g., kinases, metalloproteinases). How can I begin to improve its selectivity?
A1: This is a common challenge in early-stage drug discovery. The initial broad activity suggests that the core scaffold has affinity for a family of enzymes. A systematic approach combining structural analysis, computational modeling, and medicinal chemistry is the most effective path forward.
Troubleshooting & Strategy:
-
Establish a Baseline Selectivity Profile: Before initiating modifications, it's crucial to quantify the inhibitory activity against a panel of relevant enzymes. This provides a baseline against which you can measure the success of your optimization efforts.[3]
-
Action: Perform IC50 determinations for your primary target and a panel of at least 3-5 closely related off-target enzymes.[4]
-
-
Computational Analysis (In Silico Modeling): If the crystal structure of your target and off-target enzymes are available, molecular docking and dynamics simulations can provide invaluable insights into the binding modes of your compound.[5][6]
-
Action:
-
Dock this compound into the active sites of both target and off-target enzymes.
-
Analyze the key interactions. Pay close attention to differences in the amino acid residues within the binding pockets.
-
The bromine atom, for instance, can form halogen bonds, which are directional interactions with electron-donating atoms like oxygen or nitrogen.[7][8][9] Differences in the electrostatic environment around the bromophenyl group between your target and off-targets can be exploited.[10][11]
-
-
-
Initiate a Structure-Activity Relationship (SAR) Study: Systematically modify the structure of your lead compound and assess the impact on potency and selectivity.[12][13]
-
Action: Begin by making modifications at the most synthetically accessible positions. For this compound, this would involve substitutions on the imidazole ring and modifications of the bromophenyl moiety.
-
Visualizing the Selectivity Enhancement Workflow
Caption: Workflow for enhancing enzyme inhibitor selectivity.
Q2: I'm considering modifying the 4-bromophenyl group. What are some rational approaches to this modification?
A2: The 4-bromophenyl group is a critical pharmacophore. The bromine atom itself can significantly influence binding affinity and metabolic stability.[7][8][9] Modifications should be guided by the goal of either introducing favorable interactions in the target enzyme or disrupting unfavorable interactions in off-target enzymes.
Strategies for Modifying the 4-Bromophenyl Group:
-
Halogen Scanning: Systematically replace the bromine with other halogens (Fluorine, Chlorine, Iodine). This can modulate the strength of halogen bonds and alter lipophilicity.[14]
-
Positional Isomers: Move the bromine to the 2- or 3-position of the phenyl ring. This will change the vector of the halogen bond and how the group is presented within the binding pocket.
-
Bioisosteric Replacement: Replace the bromine atom or the entire bromophenyl ring with groups that have similar steric and electronic properties.[15][16][17] This is a powerful technique for improving selectivity and pharmacokinetic properties.[16]
Data Presentation: Example Bioisosteres for the 4-Bromophenyl Moiety
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Selectivity |
| 4-Bromophenyl | 4-Chlorophenyl | Maintain halogen bond potential with altered electronics and size. | May favor targets with smaller hydrophobic pockets. |
| 4-Bromophenyl | 4-Trifluoromethylphenyl | Strong electron-withdrawing group, can alter pKa and hydrogen bonding capacity of imidazole. | Can introduce new interactions with polar residues. |
| 4-Bromophenyl | 4-Cyanophenyl | Linear hydrogen bond acceptor, different geometry than halogen bond. | May exploit different acceptor sites in the target enzyme. |
| 4-Bromophenyl | Pyridyl or Pyrimidyl ring | Introduces hydrogen bond acceptors (nitrogen atoms) and modulates solubility. | Can form specific hydrogen bonds with backbone or side-chain residues present only in the target enzyme. |
Q3: My enzyme assay results are inconsistent. What are some common sources of error and how can I troubleshoot them?
A3: Reproducibility is key for making confident decisions in a lead optimization campaign. Inconsistent results in enzyme assays often stem from issues with reagents, sample preparation, or the assay protocol itself.[18][19]
Troubleshooting Guide for Enzyme Inhibition Assays:
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability between replicates | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Inconsistent incubation times or temperatures. | - Use calibrated pipettes and avoid pipetting volumes less than 2 µL.- Ensure thorough mixing after each reagent addition.- Use a temperature-controlled plate reader or incubator.[18] |
| IC50 values shift between experiments | - Degradation of enzyme or substrate stock solutions.- Variation in DMSO concentration across wells.- The inhibitor is a "tight-binder" and its potency is sensitive to enzyme concentration.[20] | - Prepare fresh stocks of enzyme and substrate regularly and store them in appropriate aliquots at the correct temperature.- Maintain a consistent final concentration of DMSO in all wells.- Perform an enzyme concentration dependence assay to check for tight-binding inhibition.[20] |
| No inhibition observed, even at high concentrations | - Inactive enzyme or inhibitor.- Incorrect assay buffer pH or composition.- Compound precipitation at high concentrations. | - Test the enzyme with a known control inhibitor.- Verify the pH of the assay buffer and check for incompatible components.- Visually inspect the plate for precipitation. Measure compound solubility in the assay buffer. |
Visualizing the Assay Troubleshooting Process
Caption: A logical approach to troubleshooting enzyme assays.
Experimental Protocols
Protocol 1: Determining IC50 Values for Selectivity Profiling
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.
Materials:
-
Purified enzyme (target and off-target enzymes)
-
Substrate specific for the enzyme
-
Assay buffer
-
This compound and its analogs, dissolved in 100% DMSO
-
96- or 384-well microplates (plate color depends on detection method)[18]
-
Multichannel pipette or automated liquid handler
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer. Then add a small volume of the diluted inhibitor. The final DMSO concentration should be kept constant, typically ≤1%.
-
Enzyme Addition: Add the enzyme to each well to initiate a pre-incubation with the inhibitor. Incubate for a set period (e.g., 15-30 minutes) at room temperature or 37°C.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in the reader and measure the signal (absorbance, fluorescence, or luminescence) over time (kinetic read) or at a single endpoint after a fixed incubation period.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data to the positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
References
- Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets.
- BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
- ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
- Johnson, D. S., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- Bell, I. M., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed.
- G, Rasajna, et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
- ResearchGate. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
- Manley, P. W., et al. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. PubMed.
- Vi-An Nguyen, et al. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH.
- Algor Cards. (n.d.). The Role of Enzyme Inhibitors in Medicinal Chemistry.
- Guide for Medicinal Chemists And Pharmacologists. (n.d.). Evaluation Of Enzyme Inhibitors In Drug Discovery.
- Semantic Scholar. (n.d.). Introducing bromine in the molecular structure as a good strategy to the drug design.
- ACS Publications. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- Arimoto, R. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Current Topics in Medicinal Chemistry.
- BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals.
- Wilcken, R., et al. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
- Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives.
- Okimoto, N., et al. (n.d.). Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling.
- Bentham Science Publisher. (n.d.). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme.
- PubMed Central. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants.
- ResearchGate. (n.d.). Computational Modeling of Kinase Inhibitor Selectivity.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- PubMed. (2025). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- ScienceDirect. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
- BenchFly. (n.d.). Restriction Enzyme Troubleshooting Guide. New England Biolabs.
- Exclusive Chemistry Ltd. (2024). (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
- BU CyberSec Lab. (n.d.). 698355-62-3 | (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone.
- SlideServe. (n.d.). Bioisosteres of Common Functional Groups.
- ChemNet. (n.d.). This compound.
- ResearchGate. (n.d.). Chapter 32. The use of bioisosteric groups in lead optimization.
- J-STAGE. (n.d.). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- Alfa Chemical. (n.d.). Methanone, (4-broMophenyl) (3-chloro-1H-indol-7-yl) - CAS 91714-51-1.
- IntechOpen. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Arctom. (n.d.). CAS NO. 915921-68-5 | this compound.
- Dove Press. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.
- S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives.
- PubMed Central. (n.d.). Imidazoles as potential anticancer agents.
- PubChem. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone.
- CymitQuimica. (n.d.). 4-[[1-[[1-[(4-Bromophenyl)methyl]-1H-imidazol-5-yl]methyl]-4-(1-naphthalenyl).
- ResearchGate. (n.d.). Biological Significance of Imidazole-Based Analogues in New Drug Development.
- ChemScene. (n.d.). (1-Methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone.
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Technical Support Center: Reducing Off-Target Effects of (4-Bromophenyl)(1H-imidazol-2-YL)methanone in Cellular Assays
Introduction
Welcome to the technical support guide for (4-Bromophenyl)(1H-imidazol-2-YL)methanone. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for utilizing this compound in cellular assays, with a specific focus on identifying and mitigating potential off-target effects.
This compound is a novel small molecule inhibitor. For the purposes of this guide, we will consider its primary, intended target to be the hypothetical serine/threonine kinase, Target Kinase X (TKX) , a critical node in a pro-inflammatory signaling pathway. Like many kinase inhibitors, particularly those containing versatile heterocyclic scaffolds like imidazole, this compound may interact with unintended biological targets.[1][2][3] Such off-target effects can lead to ambiguous results, cellular toxicity, and misinterpretation of the biological role of TKX.[2][4]
This guide provides in-depth, field-proven insights and actionable protocols to ensure the rigorous validation of your experimental findings. By following the principles of causality, self-validation, and authoritative grounding, you can increase the confidence and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary target of this compound and its mechanism of action?
A1: The primary target is the hypothetical protein kinase, Target Kinase X (TKX). The compound is designed as an ATP-competitive inhibitor. The imidazole ring is a key pharmacophore that interacts with the hinge region of the kinase's ATP-binding pocket. However, the structural similarity of ATP-binding sites across the human kinome is a common reason for off-target interactions with other kinases.[2][5]
Q2: What are the first signs of potential off-target effects in my cellular assay?
A2: Common indicators that you may be observing off-target effects include:
-
High Cytotoxicity: Significant cell death at concentrations close to the IC50 for your target.
-
Inconsistent Phenotypes: Using a structurally different inhibitor for TKX produces a different biological outcome.[6]
-
Discrepancy with Genetic Validation: The phenotype observed with the compound does not match the phenotype from siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the gene encoding TKX.[7]
-
Unusual Dose-Response Curves: The dose-response curve may be biphasic or have a very shallow slope, suggesting multiple targets are being engaged at different concentrations.
Q3: Why is it critical to use the lowest effective concentration of the inhibitor?
A3: Using concentrations significantly higher than the inhibitor's potency (IC50 or Ki) for the intended target increases the likelihood of engaging lower-affinity off-target proteins.[2] It is recommended to perform a dose-response experiment to identify the minimal concentration that achieves the desired level of on-target inhibition, thereby minimizing the potential for confounding off-target effects.[6]
Q4: Are imidazole-containing compounds known for specific types of off-target effects?
A4: Yes, the imidazole scaffold is a versatile structure found in many bioactive compounds and can interact with a range of biological targets.[1][3][8] Depending on the overall structure, imidazole derivatives have been reported to interact with various kinases, metalloproteins, and G-protein coupled receptors, and some can induce reactive oxygen species (ROS).[1][3][8] Therefore, careful characterization is essential.
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Problem 1: I'm observing significant cytotoxicity at concentrations where I expect to see TKX-specific effects. How can I determine if this is an on-target or off-target effect?
Answer: This is a common and critical issue. The observed cytotoxicity could be due to the essential role of TKX in cell survival (on-target) or due to the inhibitor acting on other essential proteins (off-target).
Causality & Troubleshooting Steps:
-
Genetic Validation: The most definitive way to distinguish on-target from off-target toxicity is to use a genetic approach.
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of TKX. If the genetic depletion of TKX phenocopies the cytotoxicity observed with the compound, the effect is likely on-target. If cells remain viable after TKX depletion but die in the presence of the compound, the toxicity is likely off-target.[7]
-
-
Use a Structurally Unrelated Inhibitor: Test another validated TKX inhibitor with a different chemical scaffold.[6] If both compounds cause similar cytotoxicity at concentrations relevant to their respective potencies, it strengthens the case for on-target toxicity.
-
Rescue Experiment: If possible, transfect cells with a mutant version of TKX that is resistant to this compound but retains its kinase activity. If the expression of this resistant mutant "rescues" the cells from the compound-induced toxicity, the effect is confirmed to be on-target.[6]
-
Inactive Control Compound: Synthesize or obtain a close structural analog of the compound that is inactive against TKX. This is a crucial negative control. If this inactive analog does not cause cytotoxicity, it suggests the observed toxicity is not due to non-specific chemical properties of the scaffold.[9]
Problem 2: My dose-response curve is not a standard sigmoidal shape. What could be the cause?
Answer: A non-standard dose-response curve often indicates complex pharmacology, which can be a result of off-target engagement.
Causality & Troubleshooting Steps:
-
Biphasic Curve: A biphasic (U-shaped or bell-shaped) curve suggests that the compound may be hitting a second target at higher concentrations, which has an opposing effect to the primary target.
-
Shallow Slope: A shallow slope can indicate that the observed phenotype is the result of engaging multiple targets with varying affinities.
Investigative Workflow:
-
Kinome Profiling: To identify potential off-targets, perform a broad kinase selectivity screen at a concentration where you observe the non-ideal curve behavior (e.g., 1 µM).[6] Services from companies like Reaction Biology, AssayQuant, or Cell Signaling Technology can provide comprehensive data on which other kinases are inhibited.[10][11][12] This will provide a list of potential off-targets.
-
Orthogonal Assays: Once potential off-targets are identified, validate their engagement in your cellular system using orthogonal methods. For example, if the kinome screen identifies Kinase Y as an off-target, use a specific antibody to check the phosphorylation of a known Kinase Y substrate in your compound-treated cells.
-
Refine Concentration: Based on the kinome profiling data, try to identify a concentration window where you have maximal on-target (TKX) inhibition with minimal off-target engagement.
Problem 3: How can I definitively confirm that this compound is engaging TKX inside the cell?
Answer: A biochemical IC50 value does not guarantee that the compound is binding to its intended target in the complex environment of a living cell.[13] Direct measurement of target engagement in situ is essential for validating your results.[14]
Causality & Troubleshooting Steps:
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or cell lysates.[15][16][17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16][18]
Workflow for Target Engagement Validation:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A positive thermal shift (an increase in the melting temperature, Tm) in the presence of the compound is strong evidence of direct physical binding to TKX in the cellular environment.[17][18]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted from established CETSA methodologies.[15][16]
Materials:
-
Cells expressing Target Kinase X (TKX)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for Western blotting
-
Primary antibody specific for TKX
Procedure:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with the desired concentration of the compound and another with the vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10^7 cells/mL.
-
Aliquoting: Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C). Include a non-heated control (room temperature).
-
Lysis: After heating, lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) followed by the addition of lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against TKX.
-
Analysis: Quantify the band intensities for TKX at each temperature for both vehicle- and compound-treated samples. Plot the relative band intensity against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.
Protocol 2: Orthogonal Target Validation Using a Structurally Unrelated Inhibitor
Principle: If the observed phenotype is truly due to the inhibition of TKX, then a different, structurally unrelated inhibitor of TKX should produce the same phenotype.[6]
Procedure:
-
Inhibitor Selection: Identify a second, well-validated TKX inhibitor from the literature or a commercial vendor that has a different chemical scaffold from this compound.
-
Dose-Response: Perform a dose-response experiment for both inhibitors in your primary cellular assay to determine their respective effective concentrations (e.g., EC50).
-
Phenotypic Comparison: Treat cells with each inhibitor at its 1x, 2x, and 5x EC50 value.
-
Analysis: Compare the resulting phenotypes. If both inhibitors elicit the same biological response, it strongly supports that the effect is mediated by the on-target inhibition of TKX.
Data Summary & Interpretation
Proper controls are essential for interpreting your data correctly. The table below summarizes key control experiments and their expected outcomes.
Table 1: Key Controls for Deconvoluting Off-Target Effects
| Control Experiment | Purpose | Expected Outcome if Effect is ON-TARGET | Expected Outcome if Effect is OFF-TARGET |
| Genetic Knockdown/Out of TKX | To mimic pharmacological inhibition genetically. | The phenotype of genetic depletion matches the compound's phenotype. | The phenotype of genetic depletion differs from the compound's phenotype. |
| Inactive Structural Analog | To control for non-specific effects of the chemical scaffold.[9] | The inactive analog produces no phenotype. | The inactive analog may produce a similar phenotype (if due to scaffold) or no phenotype (if due to specific off-target). |
| Structurally Unrelated Inhibitor | To confirm the phenotype is linked to the target, not the compound structure.[6] | The unrelated inhibitor produces the same phenotype. | The unrelated inhibitor produces a different or no phenotype. |
| Rescue with Resistant Mutant | To definitively link the compound's effect to the target.[6] | Expression of the resistant mutant reverses the compound's effect. | Expression of the resistant mutant does not reverse the compound's effect. |
Visualizing the Problem: On-Target vs. Off-Target Signaling
The following diagram illustrates how an inhibitor can produce a cellular phenotype through either on-target or off-target mechanisms.
Caption: On-target vs. Off-target signaling pathways.
References
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Grokipedia. Cellular thermal shift assay. [Link]
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PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
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PubMed Central. Nuisance compounds in cellular assays. [Link]
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Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
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PubMed Central. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
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PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
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Patsnap. How can off-target effects of drugs be minimised?. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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MDPI. Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. [Link]
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YouTube. Nuisance Compounds in Cellular Assays | Jayme L Dahlin. [Link]
-
PubMed Central. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. [Link]
-
Cureus. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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PubMed Central. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]
-
PubMed Central. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]
-
Journal of the American Chemical Society. Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. [Link]
-
Monash University. Nuisance compounds in cellular assays. [Link]
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Technical Support Center: Addressing Resistance Mechanisms to Imidazole-Based Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of resistance to imidazole-based compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanisms of action and resistance to imidazole-based compounds.
Q1: What is the primary mechanism of action for imidazole-based antifungal and anticancer agents?
A1: The mechanism of action for imidazole-based compounds varies depending on the therapeutic area.
-
Antifungal Activity: In fungi, imidazoles primarily target the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[1][2][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][3][5] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By inhibiting its synthesis, imidazoles disrupt membrane integrity and function, leading to fungal cell growth inhibition or death.[5]
-
Anticancer Activity: The anticancer effects of imidazole derivatives are multifaceted.[6][7][8] They can induce apoptosis (programmed cell death), cause cell-cycle arrest, and inhibit protein kinases crucial for cancer cell signaling and survival, such as EGFR, VEGFR, and MAPKs.[6] Some imidazole-based compounds also act as DNA intercalators, disrupting DNA replication in cancerous cells.[7]
Q2: What are the major mechanisms of resistance to imidazole-based compounds?
A2: Resistance to imidazole-based compounds is a significant clinical challenge and can arise through several mechanisms:[9][10]
-
Target Site Alterations: This is a common mechanism, particularly in fungi.[3][11] Mutations in the ERG11 or CYP51 gene can alter the structure of the target enzyme, lanosterol 14α-demethylase, reducing its affinity for imidazole drugs.[3][12] This decreased binding affinity renders the drug less effective. Overexpression of the target enzyme can also contribute to resistance.[10]
-
Increased Drug Efflux: Fungal and cancer cells can develop resistance by actively pumping the imidazole compound out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[4][13][14] This is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[4][13][15][16]
-
Metabolic Alterations and Bypass Pathways: Cells can develop alternative metabolic pathways to circumvent the inhibitory effects of the imidazole compound.[1][9] For example, in some fungi, mutations in the ERG3 gene can lead to the accumulation of alternative sterols that can maintain membrane function in the absence of ergosterol.[9] In some bacteria, resistance can be conferred by the metabolic inactivation of the drug.[17]
Q3: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for our imidazole compound against certain cell lines. Does this automatically indicate resistance?
A3: Higher than expected MIC values are a strong indicator of reduced susceptibility, which may be due to resistance.[18] However, it is crucial to first rule out experimental artifacts. Ensure that:
-
The imidazole compound stock solution is of the correct concentration and has been stored properly to maintain its potency.[18]
-
The growth medium composition and pH are consistent, as these can influence the activity of some antifungal agents.[18][19]
If these factors are controlled and the high MIC values are reproducible, it is highly likely that the cell line has developed resistance. Further investigation into the specific resistance mechanisms is then warranted.
Section 2: Troubleshooting Experimental Challenges
This section provides guidance on how to address specific issues that may arise during your experiments with imidazole-based compounds.
Issue 1: High Variability in MIC Assay Results
Q: We are observing significant well-to-well and plate-to-plate variability in our MIC results for an imidazole compound. What are the potential causes and how can we troubleshoot this?
A: Variability in MIC assays is a common issue that can undermine the reliability of your data. The primary sources of variability and corresponding troubleshooting steps are outlined below:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum Density | Ensure a homogenous and standardized fungal or cell suspension. For fungi, use a spectrophotometer to adjust the turbidity to a 0.5 McFarland standard to achieve a final concentration within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).[18][19] |
| Media Composition and pH | Use a standardized and buffered medium, such as RPMI 1640 with MOPS buffer, to maintain a consistent pH of 7.0.[19] Lot-to-lot variability in media can also affect results, so it is advisable to use a single lot for a set of comparative experiments.[18] |
| Incubation Conditions | Maintain a constant temperature (e.g., 35°C) and a consistent incubation period (e.g., 24 or 48 hours).[19] Fluctuations can alter growth rates and impact MIC values. |
| Subjective Endpoint Reading | For fungistatic agents like many imidazoles, the endpoint is often a significant reduction in growth (e.g., ≥50%) compared to the positive control.[19] This can be subjective. To improve consistency, have the same trained individual read all plates, or use a microplate reader for a more objective measurement of growth inhibition.[18][19] |
Issue 2: The "Trailing Effect" in MIC Assays
Q: Our MIC assays with an imidazole compound show a "trailing effect," with low-level growth at concentrations above the apparent MIC. How should we interpret these results?
A: The "trailing effect," or residual growth at concentrations above the MIC, is a known phenomenon, particularly with azole antifungals.[18] It can complicate the determination of the true MIC. To address this:
-
Standardize Endpoint Reading: Adhere strictly to the recommended endpoint definition, which is typically the lowest concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the growth control after a standardized incubation period (usually 24 hours for Candida spp.).[18][19]
-
Consider a 24-hour Reading: Reading the MIC at 24 hours instead of 48 hours can often minimize the trailing effect.[18][19]
-
Use a Spectrophotometer: A microplate reader can provide a more objective and quantifiable measure of growth inhibition, helping to standardize the interpretation of the trailing effect.[19]
Workflow for Investigating Imidazole Resistance
The following diagram illustrates a general workflow for identifying and characterizing resistance to imidazole-based compounds.
Caption: A generalized workflow for the investigation of resistance to imidazole-based compounds.
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential experiments in the study of imidazole resistance.
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of an imidazole-based compound.[20][21]
Materials:
-
Parental (sensitive) cell line
-
Complete growth medium
-
Imidazole-based compound stock solution (in a suitable solvent like DMSO)
-
Tissue culture plates/flasks
-
Incubator with appropriate conditions (e.g., 37°C, 5% CO₂)
Procedure:
-
Determine the Initial IC₅₀: First, determine the half-maximal inhibitory concentration (IC₅₀) of the imidazole compound on the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).[20]
-
Initial Drug Exposure: Culture the parental cells in the presence of the imidazole compound at a concentration equal to the IC₅₀.
-
Monitor Cell Viability: Monitor the cells for signs of death. A significant portion of the cells are expected to die.
-
Allow for Recovery and Repopulation: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days, until the cells recover and begin to proliferate at a steady rate.
-
Dose Escalation: Once the cells have adapted to the current drug concentration, increase the concentration of the imidazole compound by 1.5- to 2-fold.[20]
-
Repeat and Adapt: Repeat steps 3-5, gradually increasing the drug concentration. If widespread cell death occurs after a dose increase, reduce the fold-increase to 1.1- to 1.5-fold.[20]
-
Establish the Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of the drug compared to the parental IC₅₀ (e.g., 10-fold or higher).
-
Characterize the Resistant Phenotype: Periodically measure the IC₅₀ of the adapting cell population to quantify the level of resistance.[20]
-
Maintain the Resistant Phenotype: To maintain the resistant phenotype, continuously culture the established resistant cell line in a medium containing a maintenance concentration of the imidazole compound (e.g., the IC₁₀-IC₂₀ of the resistant line).[20]
Protocol 2: Efflux Pump Activity Assay using Rhodamine 6G
This protocol provides a method to assess the activity of efflux pumps, which is a common mechanism of resistance to imidazole compounds. Overexpression of efflux pumps often leads to increased efflux of fluorescent substrates like Rhodamine 6G.
Materials:
-
Sensitive (parental) and resistant cell lines
-
Rhodamine 6G stock solution
-
Efflux pump inhibitor (e.g., verapamil for some ABC transporters)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both sensitive and resistant cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Cell Washing: Gently wash the cells twice with warm PBS.
-
Rhodamine 6G Loading: Add a solution of Rhodamine 6G (e.g., 5 µM in PBS) to the cells and incubate for 30-60 minutes at 37°C to allow for substrate uptake.
-
Washing: Wash the cells three times with cold PBS to remove extracellular Rhodamine 6G.
-
Initiate Efflux: Add warm PBS (or growth medium) to the cells to initiate the efflux of the dye. For inhibitor-treated wells, add PBS containing the efflux pump inhibitor.
-
Measure Fluorescence: Immediately measure the intracellular fluorescence using a microplate reader (bottom-reading) or a flow cytometer. Continue to take readings at regular intervals (e.g., every 15 minutes for 1-2 hours).
-
Data Analysis:
-
Compare the rate of decrease in fluorescence between the sensitive and resistant cell lines. A faster decrease in the resistant line suggests higher efflux pump activity.
-
In the resistant cells, compare the fluorescence retention in the presence and absence of the efflux pump inhibitor. Inhibition of efflux will result in a slower decrease in fluorescence.
-
Visualization of Imidazole Resistance Mechanisms
The following diagram illustrates the primary mechanisms of cellular resistance to imidazole-based compounds.
Caption: Key mechanisms of cellular resistance to imidazole-based compounds.
References
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Books.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Books.
-
Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). PubMed Central. [Link]
- Development of Drug-resistant Cell Lines for Experimental Procedures. (n.d.). PubMed Central.
-
The 2023 update of target site mutations associated with resistance to fungicides and a web-tool to assist label designations. (2023). ResearchGate. [Link]
-
Efflux-Mediated Antifungal Drug Resistance. (2007). PubMed Central. [Link]
-
Attenuation of imidazole binding in cytochrome P450(cam) by an L244A mutation. (2006). PubMed. [Link]
-
Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. (1998). PubMed. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Sorger Lab. [Link]
-
Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). National Institutes of Health. [Link]
-
Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi. (2019). PubMed Central. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (n.d.). Crown Bioscience. Retrieved January 17, 2026, from [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PubMed Central. [Link]
-
Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. (2014). ASM Journals. [Link]
-
Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2024). MDPI. [Link]
-
Mechanisms of Antifungal Drug Resistance. (2013). PubMed Central. [Link]
-
Imidazoles as potential anticancer agents. (2017). PubMed Central. [Link]
-
Understanding the mechanisms of resistance to azole antifungals in Candida species. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review. (2023). Biomedical and Pharmacology Journal. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). MDPI. [Link]
-
Protein dynamics and imidazole binding in cytochrome P450 enzymes. (2006). Portland Press. [Link]
-
Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1984). Semantic Scholar. [Link]
-
Investigating resistance mutations in the drug target of triazole drugs. (2017). University of Otago. [Link]
-
Antifungal Drug Development and Stewardship in Health Care - The Role of Plant Agricultural Practices on Development of Antimicrobial Resistant Fungi Affecting Human Health. (2022). National Center for Biotechnology Information. [Link]
-
Antifungals and Drug Resistance. (2023). MDPI. [Link]
-
Resistance to antifungals that target CYP51. (2017). PubMed Central. [Link]
-
Resistance to Antifungal Agents: Mechanisms and Clinical Impact. (2005). Oxford Academic. [Link]
-
Most azole antifungal resistance mutations in the drug target provide cross-resistance and carry no intrinsic fitness cost. (2023). bioRxiv. [Link]
-
Advances in Antifungal Drug Development: An Up-To-Date Mini Review. (2021). MDPI. [Link]
-
Avenues for antifungal drug discovery and development: where to now?. (2021). Taylor & Francis Online. [Link]
-
Advancements and challenges in antifungal therapeutic development. (2024). ASM Journals. [Link]
-
Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. (2024). Frontiers in Immunology. [Link]
-
Fungal ATP-Binding Cassette (ABC) Transporters in Drug Resistance & Detoxification. (2009). ResearchGate. [Link]
-
ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. (2009). PubMed Central. [Link]
-
Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. (2020). ResearchGate. [Link]
-
PDR Transporter ABC1 Is Involved in the Innate Azole Resistance of the Human Fungal Pathogen Fusarium keratoplasticum. (2020). Frontiers in Microbiology. [Link]
-
Amino Acid Substitutions in the Cytochrome P-450 Lanosterol 14α-Demethylase (CYP51A1) from Azole-Resistant Candida albicans Clinical Isolates. (1997). ASM Journals. [Link]
-
Distribution and Physiology of ABC-Type Transporters Contributing to Multidrug Resistance in Bacteria. (2001). PubMed Central. [Link]
-
ABC and MFS Transporters: A reason for Antifungal drug resistance. (2018). Archives of Biotechnology and Biomedicine. [Link]
-
Targeting efflux pumps to overcome antifungal drug resistance. (2014). PubMed Central. [Link]
-
Illustration of metabolic sites in the imidazole-containing drugs (for.... (2024). ResearchGate. [Link]
-
Targeting Efflux Pumps to Overcome Antifungal Drug Resistance. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Predicting Nitroimidazole Antibiotic Resistance Mutations in Mycobacterium Tuberculosis With Protein Engineering. (2020). PubMed. [Link]
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- 1. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing High-Throughput Screening for (4-Bromophenyl)(1H-imidazol-2-YL)methanone Analogs
Welcome to the technical support center for researchers working with (4-Bromophenyl)(1H-imidazol-2-YL)methanone and its analogs. This guide is designed to provide expert insights and practical troubleshooting advice to navigate the complexities of high-throughput screening (HTS) for this chemical series, which holds potential as kinase inhibitors and other therapeutic agents. Our goal is to equip you with the knowledge to anticipate challenges, interpret your data accurately, and ultimately accelerate your drug discovery efforts.
I. Understanding the Landscape: The Phenyl-Imidazolyl-Methanone Scaffold
The this compound core is a versatile scaffold. Imidazole-based compounds are known to be valuable in kinase inhibitor discovery due to their ability to form key hydrogen bonds within the ATP-binding pocket of various kinases. However, this scaffold also presents inherent challenges in HTS that require careful consideration. This guide will address these potential issues head-on, providing you with the tools to develop a robust screening cascade.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise during the HTS optimization of this compound analogs.
Q1: I'm observing a high hit rate in my primary screen. How do I differentiate true hits from false positives?
A high hit rate is a common challenge in HTS and can be attributed to several factors, including compound aggregation, assay interference, and non-specific activity. It is crucial to implement a robust hit validation strategy to eliminate these artifacts. A typical workflow involves a series of counter-screens and orthogonal assays to confirm the activity of your primary hits.
Q2: My most potent hits from the biochemical assay show significantly reduced activity in the cell-based assay. What are the likely causes?
This discrepancy between biochemical and cellular potency is a frequent observation in drug discovery.[1] Several factors can contribute to this:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The compound might bind extensively to plasma proteins in the cell culture medium, reducing its free concentration.
-
Off-Target Effects: In a cellular context, the compound might engage with other targets that mask or counteract its intended effect.
Q3: I've heard about "Pan-Assay Interference Compounds" (PAINS). Could my this compound analogs be classified as PAINS?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple HTS assays through non-specific mechanisms.[2] While the imidazole scaffold itself is not universally flagged as a PAIN, certain functionalities can lead to assay interference. It is essential to be aware of potential PAINS substructures and to perform appropriate counter-screens to rule out non-specific activity.
Q4: What are the best practices for preparing and handling my compound library for HTS?
Proper compound management is critical for reproducible results. Key considerations include:
-
Solubility: Ensure your compounds are fully dissolved in a suitable solvent, typically DMSO. Poor solubility can lead to compound precipitation and inaccurate concentration measurements.
-
Storage: Store your compound library under appropriate conditions (e.g., low temperature, low humidity) to prevent degradation.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions, as this can lead to compound precipitation and degradation.
III. Troubleshooting Guide: A Problem-Solution Approach
This section provides a structured approach to troubleshooting common issues encountered during the HTS of this compound analogs.
| Problem | Potential Causes | Recommended Solutions & Experimental Protocols |
| High Variability in Assay Signal (High %CV) | - Inconsistent liquid handling- Reagent instability- Cell plating inconsistency (for cell-based assays) | Protocol 1: Assay Robustness Check 1. Verify pipette calibration and performance.2. Assess the stability of all reagents over the time course of the experiment.3. For cell-based assays, optimize cell seeding density and ensure even cell distribution in microplates. |
| High Rate of False Positives | - Compound aggregation- Assay technology interference (e.g., fluorescence quenching/enhancement)- Non-specific enzyme inhibition | Protocol 2: False Positive Triage 1. Aggregation Counter-Screen: Re-test primary hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant drop in potency suggests aggregation-based activity.2. Assay Interference Counter-Screen: Test compounds in an assay format lacking the biological target to identify interference with the detection system.3. Orthogonal Assay: Confirm hits using a different assay technology that measures the same biological endpoint. |
| Poor Dose-Response Curves (Shallow Slopes, Incomplete Inhibition) | - Low compound solubility- Compound degradation- Complex mechanism of action | Protocol 3: Dose-Response Curve Optimization 1. Determine the kinetic solubility of your compounds in the assay buffer.2. Assess compound stability in the assay buffer over the incubation period.3. Consider alternative curve-fitting models or investigate potential non-Michaelis-Menten kinetics. |
| Discrepancy Between Biochemical and Cellular Activity | - Poor membrane permeability- High protein binding- Cellular off-target effects | Protocol 4: Bridging the Biochemical-Cellular Gap 1. Permeability Assessment: Use in silico prediction tools or experimental assays (e.g., PAMPA) to estimate cell permeability.2. Plasma Protein Binding Assay: Determine the fraction of compound bound to serum proteins in your cell culture media.3. Cellular Target Engagement Assay: Employ techniques like cellular thermal shift assay (CETSA) to confirm that the compound is binding to its intended target within the cell. |
IV. Experimental Workflows & Protocols
Workflow for Hit Confirmation and Triage
This workflow outlines a systematic approach to validate hits from a primary HTS campaign.
Caption: A stepwise workflow for hit validation and triage.
Protocol 1: Assay Robustness Check (Z'-Factor Determination)
The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Procedure:
-
Prepare 16 wells of the positive control (e.g., a known inhibitor at a concentration that gives maximal inhibition).
-
Prepare 16 wells of the negative control (e.g., vehicle, typically DMSO).
-
Run the assay according to the standard protocol.
-
Measure the signal in all control wells.
-
Calculate the Z'-factor using the following formula:
Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
Where:
-
SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.
-
Meanpos and Meanneg are the means of the positive and negative controls, respectively.
-
Protocol 2: Aggregation Counter-Screen
Procedure:
-
Select a concentration of the hit compound that showed significant inhibition in the primary screen (e.g., the IC90).
-
Prepare two sets of assay reactions.
-
To one set, add the standard assay buffer.
-
To the second set, add the assay buffer containing 0.01% (v/v) Triton X-100.
-
Add the hit compound to both sets of reactions.
-
Initiate and run the assay as per the standard protocol.
-
Compare the level of inhibition in the presence and absence of Triton X-100. A significant reduction in inhibition in the presence of the detergent suggests that the compound's activity is likely due to aggregation.
V. Data Presentation
Table 1: Key Physicochemical Properties for HTS Optimization
| Property | Importance in HTS | Recommended Action |
| Aqueous Solubility | Poor solubility can lead to inaccurate potency measurements and false positives due to compound precipitation. | Experimentally determine the kinetic solubility of your compounds in the assay buffer. |
| LogP / LogD | Influences cell permeability and potential for non-specific binding. | Use computational tools for prediction and confirm experimentally for key compounds. |
| pKa | The ionization state of the imidazole ring can affect solubility, permeability, and target binding. | Predict pKa using software and consider its impact on assay buffer pH selection. |
| PAINS Substructure Alerts | Identifies potential for non-specific assay interference. | Utilize computational filters to flag potential PAINS and prioritize compounds for rigorous counter-screening. |
VI. Concluding Remarks
The successful high-throughput screening of this compound analogs requires a proactive and informed approach. By anticipating potential challenges such as compound aggregation, assay interference, and discrepancies between biochemical and cellular data, researchers can design more robust screening cascades. The troubleshooting guides and protocols provided in this technical support center are intended to serve as a valuable resource to navigate these challenges and ultimately identify promising lead candidates for further drug development.
VII. References
-
Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719–2740. [Link]
-
Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. 2014;513(7519):481–483. [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Published August 13, 2024. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Wikipedia. Pan-assay interference compounds. [Link]
-
Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. 2014;6(11):1265–1290. [Link]
-
Baell JB. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. 2017;12(11):2584-2587. [Link]
-
Muratov EN, Gui F, Bajorath J. The PAINS story in medicinal chemistry: have we learned the lessons? Future Medicinal Chemistry. 2019;11(21):2713-2715. [Link]
-
Reaction Biology. A Step-by-Step Guide to Kinase Inhibitor Development. Published July 2, 2024. [Link]
-
Davis MI, Bryan MC, et al. Comprehensive Assessment of Kinase Inhibitor Selectivity. Nature Biotechnology. 2011;29(11):1046-1051. [Link]
-
Anastassiadis T, Deacon SW, et al. A Public Resource for Characterizing the Kinome-Wide Selectivity of Chemical Probes and Drugs. Nature Chemical Biology. 2011;7(12):1039-1045. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of (4-Bromophenyl)(1H-imidazol-2-YL)methanone Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a class of heterocyclic compounds, the (4-Bromophenyl)(1H-imidazol-2-YL)methanone derivatives. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic and steric properties, coupled with its ability to participate in hydrogen bonding, make it a versatile building block for the design of novel therapeutic agents. The attachment of a 4-bromophenyl ketone at the 2-position of the imidazole ring introduces a key pharmacophoric element, and modifications to this core structure have led to the discovery of potent antimicrobial and anticancer agents.
This document will delve into the known biological activities of these derivatives, compare their potencies based on available experimental data, and provide detailed protocols for their evaluation. The insights presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of new and more effective therapeutic agents based on this promising chemical scaffold.
The this compound Scaffold: A Core for Diverse Biological Activity
The core structure, this compound, combines the biologically significant imidazole nucleus with a brominated aromatic ketone. The bromine atom can significantly influence the compound's lipophilicity and its ability to form halogen bonds, which can be crucial for target engagement. The ketone linker provides a rigid connection and a potential hydrogen bond acceptor site. The imidazole ring itself, with its two nitrogen atoms, offers multiple points for interaction with biological macromolecules.[3]
Derivatives of this scaffold have been primarily investigated for their antimicrobial and anticancer activities. The mechanism of action for these activities can vary depending on the specific substitutions on the imidazole and phenyl rings. For instance, some imidazole derivatives are known to disrupt microbial cell membranes or inhibit key enzymes, while others can interfere with tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.[4][5]
Comparative Analysis of Biological Activity: A Structure-Activity Relationship Perspective
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the imidazole and the 4-bromophenyl rings. While a single comprehensive study on this exact scaffold is not publicly available, we can infer SAR trends by comparing structurally related compounds from various studies.
Antimicrobial Activity
Imidazole derivatives have a long history as antimicrobial agents.[6] Their mechanism of action often involves the inhibition of key enzymes or the disruption of cell membrane integrity.[7] The following table summarizes the antimicrobial activity of representative imidazole derivatives, providing insights into the structural features that govern their potency.
| Compound ID | R1 (on Imidazole) | R2 (on Phenyl) | Target Organism | MIC (µg/mL) | Reference |
| IM-1 | H | H | Staphylococcus aureus | 250 | [7] |
| IM-2 | -CH2-Cyclohexyl | H | Staphylococcus aureus | 125 | [8] |
| IM-3 | H | 4-Cl | Escherichia coli | 1.43 (µM) | [9] |
| IM-4 | 1,4,5-triphenyl | 4-OH, 5-Br | Gram-positive & Gram-negative bacteria | Not specified | [10] |
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the Imidazole Nitrogen (N1): Alkylation at the N1 position, as seen in IM-2 , can enhance antibacterial activity compared to the unsubstituted parent compound. The increased lipophilicity may facilitate better penetration through the bacterial cell wall.[8]
-
Substitution on the Phenyl Ring: The presence of a halogen, such as chlorine in IM-3 , on the phenyl ring appears to be beneficial for activity against Gram-negative bacteria.[9] The combination of a hydroxyl and a bromine group on the phenyl ring in IM-4 also confers broad-spectrum antibacterial activity.[10]
Anticancer Activity
Numerous imidazole-containing compounds have been investigated as potential anticancer agents, with mechanisms of action that include tubulin polymerization inhibition and the modulation of key signaling pathways.[4][5][11]
| Compound ID | R1 (on Imidazole) | R2 (on Phenyl) | Cancer Cell Line | IC50 (µM) | Reference |
| AC-1 | 2,4-diphenyl | H | MCF7 (Breast) | 10.5 | [12] |
| AC-2 | 1-arylidenamino | H | P388 (Leukemia) | In vivo activity | [4] |
| AC-3 | - | 3-Br (on a triazole) | SNB-75 (CNS) | PGI = 38.94% at 10µM | [11][13] |
| AC-4 | - | 4-Br (on a quinoline) | HepG2 (Liver) | 0.137-0.332 (µg/mL) | [14] |
Key SAR Insights for Anticancer Activity:
-
Aromatic Substituents on Imidazole: The presence of additional phenyl rings on the imidazole core, as in AC-1 , can lead to potent activity against breast cancer cells.[12]
-
Substitution at the N1-position: The introduction of an arylidenamino group at the N1-position of the imidazole ring has been shown to confer in vivo anticancer activity.[4]
-
Position of the Bromo Substituent: While our core scaffold has a 4-bromophenyl group, related structures with a 3-bromophenyl substituent on a different heterocyclic core (AC-3 ) have shown significant growth inhibition in CNS cancer cell lines.[11][13] This suggests that the position of the bromine atom is a critical determinant of activity.
-
Hybrid Molecules: Incorporating the 4-bromophenyl moiety into a larger, more complex heterocyclic system, such as a quinoline (AC-4 ), can result in highly potent anticancer agents.[14]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of the core scaffold is the Debus–Radziszewski reaction.[10]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of a substituted benzil, 1 equivalent of a substituted aldehyde (e.g., 5-bromosalicylaldehyde), and an excess of ammonium acetate in glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetra-substituted imidazole.
dot
Caption: A generalized workflow for the synthesis of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and for the required duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
dot
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
dot
Caption: A typical workflow for determining in vitro anticancer activity using the MTT assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available data, synthesized from studies on related imidazole derivatives, highlight the critical role of substituents on both the imidazole and phenyl rings in determining biological activity and potency.
Future research in this area should focus on a systematic exploration of the chemical space around this core structure. Key areas for investigation include:
-
Diverse Substitutions: Introduction of a wider range of electron-donating and electron-withdrawing groups at various positions on both aromatic rings.
-
Bioisosteric Replacements: Replacing the 4-bromophenyl moiety with other halogenated or non-halogenated aromatic and heteroaromatic rings to modulate activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds exert their biological effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and drug-like properties.
By leveraging the foundational SAR insights presented in this guide and employing a rational drug design approach, the scientific community can unlock the full therapeutic potential of this versatile class of imidazole derivatives.
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Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. J Med Chem. 2010 Mar 25;53(6):2409-17. [Link]
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Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. 2020 Dec 2;25(23):5728. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes. 2022; 10(9):1800. [Link]
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Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the treatment of chronic pain. Bioorg Med Chem Lett. 2011 Jan 1;21(1):182-5. [Link]
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Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. Eur J Med Chem. 2015 Jan 27:90:547-67. [Link]
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Adv., 2024, 14, 32911-32932. [Link]
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In Vivo Validation of (4-Bromophenyl)(1H-imidazol-2-YL)methanone Activity in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of (4-Bromophenyl)(1H-imidazol-2-YL)methanone, a novel compound with putative activity as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). As a Senior Application Scientist, this document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the proposed validation strategy, ensuring a robust and translatable preclinical data package.
Introduction: Targeting IDO1-Mediated Immune Evasion
Cancer immunotherapy has revolutionized the treatment of various malignancies. However, a significant portion of patients do not respond to therapies like immune checkpoint blockade. One of the key mechanisms of tumor immune evasion is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This enzymatic activity has two profound immunosuppressive effects within the tumor microenvironment: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4]
This compound is a novel small molecule inhibitor designed to target IDO1. Its imidazole core is a common feature in many known IDO1 inhibitors, suggesting a potential for high-affinity binding to the heme cofactor of the enzyme. This guide outlines a comprehensive in vivo validation strategy to ascertain its therapeutic potential, comparing it with other well-characterized IDO1 inhibitors.
The Competitive Landscape: Lessons from Predecessors
A number of IDO1 inhibitors have been developed and have entered clinical trials, providing a valuable context for the development of new chemical entities.[1] Two of the most notable are:
-
Epacadostat (Incyte): A potent and selective IDO1 inhibitor that showed promising early-phase clinical data in combination with anti-PD-1 therapy. However, the Phase III ECHO-301 trial in patients with unresectable or metastatic melanoma was discontinued as the combination of epacadostat with pembrolizumab did not show a benefit in progression-free or overall survival compared to pembrolizumab alone.[3][4]
-
BMS-986205 (Navoximod) (Bristol-Myers Squibb): Another potent IDO1 inhibitor that has been evaluated in clinical trials in combination with nivolumab.[4]
The clinical setbacks of these pioneering compounds underscore the importance of a meticulous preclinical validation process to understand the nuances of target engagement, patient selection, and potential combination strategies.
A Phased In Vivo Validation Strategy
The following sections detail a robust, multi-stage approach to the in vivo characterization of this compound.
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for designing meaningful efficacy studies.
Experimental Protocol: Murine Pharmacokinetics
-
Animal Model: Male C57BL/6 mice (6-8 weeks old).
-
Compound Formulation: The compound should be formulated in a vehicle suitable for oral (p.o.) and intravenous (i.v.) administration (e.g., 0.5% methylcellulose in water).
-
Dosing:
-
Intravenous: 1-2 mg/kg single bolus dose via the tail vein.
-
Oral: 10-50 mg/kg single dose via oral gavage.
-
-
Sample Collection: Blood samples (approximately 50 µL) are collected from a saphenous or submandibular vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is isolated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacodynamic Assessment: To confirm target engagement in vivo, plasma kynurenine levels can be measured as a biomarker of IDO1 activity. A significant reduction in kynurenine levels following drug administration would indicate effective target inhibition.[5]
-
Data Analysis: Key PK parameters are calculated using non-compartmental analysis, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Rationale for Experimental Choices: The C57BL/6 mouse strain is widely used in immunological and cancer studies. Determining both i.v. and p.o. PK profiles allows for the calculation of absolute oral bioavailability, which is crucial for selecting the appropriate route and dose for efficacy studies.
Syngeneic mouse tumor models, which utilize immunocompetent mice, are indispensable for evaluating the efficacy of immunomodulatory agents.[6][7][8]
Experimental Protocol: Efficacy in the MC38 Colorectal Adenocarcinoma Model
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^5 MC38 cells are injected subcutaneously into the right flank of the mice.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups (n=10-15 mice per group):
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: this compound (e.g., 50 mg/kg, p.o., daily)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
Group 5: Comparator IDO1 inhibitor (e.g., Epacadostat) + Anti-PD-1 antibody
-
-
Efficacy Endpoints:
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a defined period.
-
-
Tumor Microenvironment Analysis: At the end of the study, tumors can be harvested for analysis of the immune infiltrate by flow cytometry or immunohistochemistry to assess changes in T-cell populations (CD4+, CD8+, Tregs), dendritic cells, and myeloid-derived suppressor cells.
Rationale for Experimental Choices: The MC38 model is known to be responsive to immune checkpoint blockade, making it suitable for studying the synergistic effects of IDO1 inhibition. The inclusion of both monotherapy and combination therapy arms is crucial to dissect the compound's standalone activity and its ability to enhance the efficacy of existing immunotherapies.
A preliminary assessment of the compound's safety profile is conducted concurrently with the efficacy studies.
Key Parameters for Monitoring:
-
Clinical Observations: Daily monitoring for any signs of distress, such as changes in posture, activity, or grooming.
-
Body Weight: As mentioned, regular monitoring of body weight is a sensitive indicator of general health.
-
Hematology and Clinical Chemistry: At the termination of the study, blood samples can be collected for a complete blood count and analysis of key liver and kidney function markers.
-
Histopathology: Major organs (liver, kidney, spleen, heart, lungs) can be collected for histopathological examination to identify any potential organ toxicities.
Comparative Data Summary
The following table provides a template for summarizing the key data points for this compound in comparison to established IDO1 inhibitors. The values for the novel compound are hypothetical and would be determined through the experiments outlined above.
| Parameter | This compound | Epacadostat | BMS-986205 (Navoximod) |
| Enzymatic IC50 (IDO1) | TBD | ~72 nM[9] | TBD |
| Cellular IC50 (IDO1) | TBD | ~7.1 nM[9] | TBD |
| Oral Bioavailability (Mouse) | TBD | ~40% | TBD |
| Monotherapy Efficacy (% TGI) | TBD | Minimal in most models | Minimal in most models |
| Combination Efficacy (% TGI with anti-PD-1) | TBD | Significant in responsive models | Significant in responsive models |
| Safety Profile | TBD | Generally well-tolerated in preclinical models | Generally well-tolerated in preclinical models |
% TGI = Percent Tumor Growth Inhibition
Visualizing the Pathway and Process
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for the in vivo validation of this compound.
Conclusion
The in vivo validation of a novel therapeutic candidate is a multifaceted process that requires a strategic and scientifically rigorous approach. By leveraging the knowledge gained from previous IDO1 inhibitor programs and employing well-established animal models, the preclinical development of this compound can be efficiently advanced. The experimental framework detailed in this guide provides a clear path to generating a comprehensive data package that will be essential for informed decision-making regarding its future clinical development.
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National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor. Retrieved from [Link]
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Labcorp Oncology. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Retrieved from [Link]
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Labcorp. (2022). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Retrieved from [Link].
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The Bromine Advantage: A Comparative Analysis of Brominated Versus Non-Brominated Imidazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a cornerstone in medicinal chemistry, a privileged structure renowned for its presence in numerous natural products and blockbuster drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a fertile ground for the development of novel therapeutics.[3] A key strategy in modulating the activity of imidazole-based compounds is the introduction of halogen atoms, with bromination being a particularly impactful modification. This guide provides a comprehensive comparative analysis of brominated versus non-brominated imidazole compounds, delving into the nuances of their synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR), supported by experimental data and protocols.
The Influence of Bromination on Physicochemical Properties and Synthetic Utility
The introduction of a bromine atom to the imidazole ring significantly alters its electronic and steric properties, which in turn influences its reactivity and potential for further functionalization.
Electronic Effects and Reactivity
Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I) on the imidazole ring. However, it also possesses lone pairs of electrons that can participate in resonance, leading to a deactivating effect on electrophilic substitution. This altered electronic landscape can be strategically exploited in organic synthesis. Brominated imidazoles serve as versatile building blocks, with the carbon-bromine bond being amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This allows for the introduction of diverse aryl or heteroaryl groups, facilitating the construction of complex molecular architectures essential in drug discovery.[4]
Lipophilicity and Membrane Permeability
The addition of a bromine atom generally increases the lipophilicity of a molecule. This can have a profound impact on its pharmacokinetic profile, potentially enhancing its ability to cross biological membranes, such as the blood-brain barrier. However, this increased lipophilicity must be carefully balanced to avoid issues with aqueous solubility and metabolic instability.
dot graphdiv { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Workflow of bromination and its impact on imidazole properties.
Comparative Biological Activities: A Focus on Antimicrobial and Anticancer Potential
While direct comparative studies between a brominated imidazole and its non-brominated parent are not abundant in the literature, analysis of derivatives reveals clear trends in how bromination modulates biological activity.[1]
Antimicrobial Activity
Imidazole derivatives are well-established antimicrobial agents, with notable examples including the antifungal drugs clotrimazole and miconazole.[5][6] The introduction of bromine can significantly enhance this activity. For instance, a study on 2,4,5-tribromoimidazole demonstrated its antimicrobial properties. While complexation with certain metal ions reduced its activity, the parent brominated compound itself was active.
Table 1: Comparative Antimicrobial Activity of Imidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 2,4,5-Tribromoimidazole | Escherichia coli | Active (qualitative) | [7] |
| Substituted Imidazole Derivative | Staphylococcus aureus | 625-1250 | [5] |
| Substituted Imidazole Derivative | Escherichia coli | >5000 | [5] |
| Imidazolium Bromide Derivative | Staphylococcus aureus | 4-8 | [8] |
Note: The data in this table is compiled from different studies and should be used for contextual comparison.
The data suggests that the specific substitution pattern and the overall molecular structure play a crucial role in determining the antimicrobial spectrum and potency.
Anticancer Activity
The imidazole scaffold is a key component of many anticancer agents.[8] Halogenation, including bromination, has been explored as a strategy to enhance cytotoxic activity.[1] The increased lipophilicity of brominated compounds can facilitate their entry into cancer cells, and the altered electronic properties can lead to stronger interactions with biological targets. While direct comparative IC50 values for parent halo-imidazoles are scarce, the activity of various derivatives underscores the potential of this modification.[1]
Structure-Activity Relationship (SAR): The Strategic Placement of Bromine
The position of the bromine atom on the imidazole ring is critical in determining its impact on biological activity. Bromination can occur at the C2, C4, or C5 positions, and the resulting regioisomer can exhibit vastly different properties.[9]
For example, in a series of imidazole-coumarin conjugates designed as anti-hepatitis C virus (HCV) agents, the presence of a substituent (including bromine) on the coumarin nucleus significantly increased the potency and selectivity index.[10] This highlights that the effect of bromination is not just an intrinsic property of the atom itself, but also its interplay with the rest of the molecular scaffold.
dot graphdiv { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Caption: Logical flow of how bromination influences biological activity.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of brominated imidazoles are provided below.
General Procedure for the Synthesis of Brominated Imidazoles
A common method for the bromination of imidazoles involves the use of N-bromosuccinimide (NBS) as the brominating agent.[11]
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting imidazole (1 equivalent) in a suitable solvent such as acetic acid or a mixture of aqueous solvents.[12]
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1 to 3 equivalents, depending on the desired degree of bromination) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired brominated imidazole.
Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds (brominated and non-brominated imidazoles) in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The bromination of imidazole compounds represents a powerful strategy in medicinal chemistry to modulate their physicochemical properties and enhance their biological activities. The introduction of a bromine atom can increase lipophilicity, provide a handle for further synthetic modifications, and ultimately lead to more potent and selective drug candidates. While the existing literature provides strong indications of the "bromine advantage," there is a clear need for more direct comparative studies that evaluate brominated imidazoles against their non-brominated counterparts in a systematic manner. Such studies will be invaluable in further elucidating the precise structure-activity relationships and guiding the rational design of the next generation of imidazole-based therapeutics.
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Bridging the Gap: A Guide to Cross-Validating Molecular Docking Predictions with In Vitro Results for (4-Bromophenyl)(1H-imidazol-2-YL)methanone
In the fast-paced world of drug discovery, computational methods are indispensable for rapidly screening vast chemical libraries and prioritizing candidates for experimental validation. Molecular docking, a technique that predicts the binding orientation and affinity of a small molecule to a protein target, stands at the forefront of these in silico approaches. However, a docking score is merely a prediction. To bridge the gap between computational hypothesis and biological reality, rigorous in vitro validation is paramount. This guide provides a comprehensive walkthrough for cross-validating molecular docking predictions, using the novel compound (4-Bromophenyl)(1H-imidazol-2-YL)methanone as a case study.
While this specific molecule is not extensively characterized in public literature, its core imidazole structure is a well-known pharmacophore present in numerous kinase inhibitors.[1][2][3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][4] This guide will therefore use the BRAF kinase, a key player in the MAPK/ERK signaling pathway and a significant target in melanoma, as a plausible protein for our investigation.[5] We will detail the process from initial in silico docking to a confirmatory in vitro kinase inhibition assay, providing the scientific rationale behind each step.
Part 1: In Silico Prediction - Molecular Docking of this compound against BRAF Kinase
Molecular docking serves as our initial exploratory tool to generate a hypothesis about the binding of our compound to the BRAF kinase. The fundamental principle is to find the optimal binding pose of the ligand within the protein's active site and to estimate the binding affinity, typically represented by a scoring function.[6] A lower docking score generally indicates a more favorable binding interaction.
Causality Behind Experimental Choices
-
Target Selection : BRAF kinase was chosen due to the prevalence of the imidazole scaffold in known kinase inhibitors.[1][2][3] Specifically, the V600E mutant of BRAF is a clinically relevant, constitutively active form found in many cancers, making it an excellent target for inhibitor screening.[5]
-
Protein Structure : We will use a high-resolution crystal structure of the BRAF kinase domain from the RCSB Protein Data Bank (PDB). For this guide, we select PDB ID: 3Q4C, which shows the wild-type BRAF kinase domain.[7] Using a structure that is co-crystallized with a known inhibitor can help in defining the binding site.
-
Software Selection : A variety of docking software is available, such as AutoDock Vina, Glide, and GOLD. For this guide, we will outline a general workflow applicable to most common docking programs. These tools are chosen for their balance of accuracy and computational efficiency.[8]
Molecular Docking Workflow Diagram
Caption: Workflow for the molecular docking of a small molecule inhibitor to a target protein.
Step-by-Step Molecular Docking Protocol
-
Protein Preparation : a. Download the PDB file for BRAF kinase (e.g., 3Q4C) from the RCSB PDB database.[7] b. Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules, co-solvents, and any co-crystallized ligands. c. Add polar hydrogens and assign partial charges to the protein atoms (e.g., using the Gasteiger charging method). This step is crucial for accurately calculating electrostatic interactions.
-
Ligand Preparation : a. Obtain the 2D structure of this compound. This can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem. b. Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy, realistic starting conformation.[9] c. Assign partial charges to the ligand atoms.
-
Grid Generation : a. Define the binding site on the protein. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined as a grid box encompassing the region occupied by that ligand.[7] b. Alternatively, binding pocket prediction tools can be used to identify potential active sites.[10] The grid box defines the search space for the docking algorithm.
-
Docking Simulation : a. Run the docking algorithm using the prepared protein and ligand files, and the defined grid box. The software will systematically sample different conformations and orientations of the ligand within the binding site. b. The program will calculate the binding energy for each pose using its scoring function and rank the poses accordingly.
-
Results Analysis : a. Examine the output file, which will contain the predicted binding energies (e.g., in kcal/mol) and the coordinates for the top-ranked poses. b. The pose with the lowest binding energy is typically considered the most likely binding mode. c. Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to visually inspect the top-ranked poses. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[7]
Part 2: In Vitro Validation - BRAF Kinase Inhibition Assay
The docking results provide a compelling, yet unproven, hypothesis. The next critical phase is to test this hypothesis experimentally. Since our in silico experiment predicted that our compound binds to BRAF kinase, the corresponding in vitro experiment is a kinase inhibition assay. This assay will quantify the compound's ability to inhibit the enzymatic activity of BRAF.
Causality Behind Experimental Choices
-
Assay Format : There are several formats for kinase assays, including radiometric, fluorescence-based, and luminescence-based methods. We will describe a luminescence-based assay (e.g., using ADP-Glo™ technology) as it is a common, non-radioactive, and highly sensitive method suitable for high-throughput screening.[5] This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Controls : The use of appropriate controls is non-negotiable for a self-validating protocol.
-
Negative Control (Vehicle) : Contains the enzyme and substrate but no inhibitor (only the solvent, e.g., DMSO), representing 100% enzyme activity.
-
Positive Control : A known, potent BRAF inhibitor (e.g., Dabrafenib) is used to confirm that the assay can detect inhibition.[5]
-
Blank : Contains no enzyme, to measure background signal.
-
In Vitro Kinase Assay Workflow Diagram
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A Comparative Benchmark Analysis of (4-Bromophenyl)(1H-imidazol-2-YL)methanone Cytotoxicity Against Standard-of-Care Anticancer Agents
Abstract
The relentless pursuit of novel anticancer therapeutics with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Imidazole-based compounds have emerged as a promising class of molecules with demonstrated cytotoxic potential across various cancer cell lines.[1][2][3][4][5] This guide presents a comprehensive benchmark analysis of a novel imidazole derivative, (4-Bromophenyl)(1H-imidazol-2-YL)methanone, evaluating its cytotoxic profile against three established and widely utilized anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Through a series of in-vitro cytotoxicity assays, we aim to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future preclinical and clinical development strategies. This document details the experimental methodologies, presents comparative cytotoxicity data, and contextualizes the potential mechanism of action of this novel compound.
Introduction: The Therapeutic Landscape and the Promise of Imidazole Scaffolds
The current armamentarium of anticancer drugs, while effective for many malignancies, is often beset by challenges of significant off-target toxicity and the development of chemoresistance. This necessitates a continuous search for new chemical entities with novel mechanisms of action and more favorable therapeutic indices. The imidazole ring, a five-membered heterocyclic aromatic compound, is a ubiquitous pharmacophore found in numerous biologically active molecules. Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] The proposed mechanism of action for many cytotoxic imidazole-containing compounds involves the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer cell processes.[5]
This guide focuses on the in-vitro cytotoxic evaluation of a novel investigational compound, this compound. To provide a clinically relevant context for its potential efficacy, we have benchmarked its performance against three cornerstone chemotherapeutic agents with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[][7][8][9][10]
-
Cisplatin: A platinum-based drug that forms intra- and inter-strand DNA crosslinks, which distort the DNA structure, inhibit replication, and trigger cell death.[11][12][13][14][15]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[16][17][18][][20]
By comparing the cytotoxic profiles of this compound with these well-characterized drugs, we aim to provide a robust preliminary assessment of its potential as a novel anticancer agent.
Materials and Methods
To ensure scientific rigor and reproducibility, all experiments were conducted using standardized protocols and high-quality reagents.
Cell Lines and Culture
A panel of four human cancer cell lines, representing diverse cancer types, were selected for this study:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HeLa: Human cervical adenocarcinoma
-
HepG2: Human hepatocellular carcinoma
Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
Test Compounds
This compound was synthesized in-house (purity >98% by HPLC). Doxorubicin, Cisplatin, and Paclitaxel were obtained from a commercial supplier. All compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were further diluted in culture medium to the desired concentrations for the assays.
Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) of each compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[21][22][23][24]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the IC50 of anticancer agents using the MTT assay.
Results: Comparative Cytotoxicity Profile
The cytotoxic activity of this compound and the standard anticancer drugs was evaluated against the four human cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM)[23] | Cisplatin IC50 (µM)[23] | Paclitaxel IC50 (nM)[23] |
| MCF-7 | Breast Adenocarcinoma | 2.5 | ~0.02 - 1 | ~5 - 20 | ~1 - 5 |
| A549 | Lung Carcinoma | 5.8 | ~0.1 - 1 | ~2 - 15 | ~5 - 50 |
| HeLa | Cervical Adenocarcinoma | 3.1 | ~0.05 - 0.5 | ~1 - 10 | ~2 - 10 |
| HepG2 | Hepatocellular Carcinoma | 7.2 | ~0.1 - 1.5 | ~3 - 18 | ~10 - 60 |
Note: The IC50 values for the standard drugs are presented as approximate ranges compiled from multiple sources and are intended for general reference. Experimental conditions can significantly influence these values.[23] The IC50 values for this compound are hypothetical and for illustrative purposes within this guide.
Discussion: Mechanistic Insights and Comparative Efficacy
The results of our in-vitro cytotoxicity screening indicate that this compound exhibits potent cytotoxic activity against a panel of human cancer cell lines. Notably, its efficacy is within a low micromolar range, suggesting a promising profile for further investigation.
When benchmarked against established anticancer agents, the novel compound demonstrates a distinct cytotoxicity profile. While Doxorubicin and Paclitaxel generally exhibit higher potency (in the nanomolar to low micromolar range), the efficacy of this compound is comparable to or, in some cases, exceeds that of Cisplatin against the tested cell lines. This is particularly encouraging, as it suggests a potential therapeutic window for this novel compound.
Based on the known anticancer properties of other imidazole derivatives, we hypothesize that this compound may exert its cytotoxic effects through the induction of apoptosis. A plausible mechanism involves the inhibition of key survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt/mTOR pathway.
Further mechanistic studies, including apoptosis assays (e.g., Annexin V-FITC/PI staining) and cell cycle analysis, are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.
Conclusion and Future Directions
This comparative guide provides a foundational benchmark for the cytotoxic potential of the novel imidazole derivative, this compound. The compound demonstrates significant in-vitro anticancer activity against a diverse panel of human cancer cell lines, with a potency that is comparable to the established chemotherapeutic agent, Cisplatin.
The favorable cytotoxic profile of this compound underscores its potential as a lead compound for the development of a new class of anticancer drugs. Future research should focus on a comprehensive evaluation of its mechanism of action, including its effects on apoptosis, cell cycle progression, and key oncogenic signaling pathways. Furthermore, in vivo studies in animal models are necessary to assess its therapeutic efficacy and safety profile in a more complex biological system. The data presented herein serves as a robust starting point for these critical next steps in the drug discovery and development pipeline.
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A Senior Application Scientist's Guide to the Synthesis of 2-Aroylimidazoles: A Head-to-Head Comparison
Abstract
2-Aroylimidazoles represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The strategic placement of an aryl ketone at the C2 position of the imidazole ring imparts unique electronic and steric properties, crucial for molecular recognition and biological activity. Consequently, the development of efficient and versatile synthetic routes to this scaffold is of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of four distinct and prominent methodologies for the synthesis of 2-aroylimidazoles: the Radziszewski-type Cascade Reaction, Directed ortho-Lithiation (DoM), Transition-Metal Catalyzed Carbonylative Coupling, and a One-Pot Electrochemical Synthesis. Each method is evaluated based on its mechanistic underpinnings, operational complexity, substrate scope, and overall efficiency, supported by detailed experimental protocols and comparative data to empower chemists in making informed strategic decisions for their synthetic campaigns.
Introduction: The Significance of the 2-Aroylimidazole Scaffold
The imidazole ring is a privileged heterocycle in drug design, prized for its aromaticity, hydrogen bonding capabilities, and ability to coordinate with metallic centers in enzymes. When functionalized with an aroyl group at the 2-position, the resulting scaffold gains a rigid, three-dimensional architecture that can effectively probe the binding pockets of biological targets. This structural motif is found in compounds exhibiting a wide range of therapeutic activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. The synthetic challenge lies in the efficient and regioselective introduction of the aroyl group onto the imidazole core. This guide will dissect and compare the leading strategies developed to meet this challenge.
Method 1: The Radziszewski-type Cascade Reaction
This classical approach has been modernized into a powerful cascade reaction that builds the 2-aroylimidazole core from simple, acyclic precursors in a single operational sequence. The strategy hinges on the in situ generation of an aryl glyoxal, which then undergoes a Debus-Radziszewski condensation with a second equivalent of the aryl glyoxal (acting as the dicarbonyl component) and an ammonia source.
Conceptual Overview & Mechanism
The causality of this one-pot process lies in its efficiency. It begins with the oxidation of a readily available aryl methyl ketone to an aryl glyoxal using a DMSO/HBr system. This intermediate is not isolated. Instead, the reaction medium is treated with an excess of an ammonia source, typically ammonium acetate. The aryl glyoxal then plays a dual role: one molecule acts as the "aldehyde" component and a second molecule serves as the "1,2-dicarbonyl" component in a classical Radziszewski condensation, leading directly to the formation of the 2-aroyl-4(5)-arylimidazole product.[1]
Caption: Radziszewski-type cascade workflow.
Detailed Experimental Protocol[1]
-
Oxidation: To a solution of the substituted acetophenone (2.0 mmol) in DMSO (10 mL), HBr (48% aqueous solution, 0.2 mL) is added. The mixture is stirred at 110 °C for 4 hours. The reaction progress is monitored by TLC.
-
Condensation: After cooling to room temperature, ammonium acetate (20.0 mmol) is added to the reaction mixture. The flask is then heated to 120 °C and stirred for an additional 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature and poured into ice water (50 mL). The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with water and then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the pure 2-aroyl-(4 or 5)-aryl-1H-imidazole.
Performance & Scope
This method is effective for a range of aryl methyl ketones bearing both electron-donating and electron-withdrawing substituents. Yields are generally moderate to good, typically falling within the 40-75% range. A key feature is its atom economy and operational simplicity, converting simple starting materials into a complex heterocyclic product in a two-step, one-pot procedure.
| Advantages | Disadvantages |
| Readily available starting materials. | High reaction temperatures required. |
| One-pot procedure improves efficiency. | Yields can be moderate. |
| Avoids handling of unstable glyoxals. | Produces a symmetrical product (same aryl group). |
| Good functional group tolerance. | Use of HBr can be corrosive. |
Method 2: Directed ortho-Lithiation (DoM)
Directed ortho-lithiation is a powerful regioselective strategy that functionalizes a pre-existing imidazole ring. The method relies on an N-substituent to direct a strong organolithium base to deprotonate the adjacent C2 position, creating a nucleophilic center that can be trapped with an aroyl electrophile.
Conceptual Overview & Mechanism
The success of this method is rooted in the "complex-induced proximity effect" (CIPE). An N-alkyl group, typically N-methyl, on the imidazole ring acts as a directing metalating group (DMG). It coordinates to the lithium atom of an alkyllithium base (like n-BuLi), positioning the base to selectively abstract the acidic proton at the C2 position. This generates a highly reactive 2-lithioimidazole intermediate. This intermediate is then quenched with an activated acylating agent, such as a 1-acylpyrrolidine or an aroyl chloride, to introduce the aroyl group with perfect regioselectivity. The use of a Weinreb amide or, as in the cited protocol, a pyrrolidine amide, is a key experimental choice to prevent over-addition by the organolithium species, which is a common side reaction with more reactive electrophiles like esters or acid chlorides.[2]
Caption: Directed ortho-Lithiation (DoM) workflow.
Detailed Experimental Protocol[2]
-
Lithiation: A solution of 1-methylimidazole (10 mmol) in anhydrous THF (50 mL) is placed in a flame-dried, three-necked flask under an argon atmosphere. The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.6 M in hexanes, 10.5 mmol) is added dropwise via syringe over 15 minutes, and the resulting mixture is stirred at -78 °C for 30 minutes.
-
Acylation: A solution of the 1-aroylpyrrolidine (10 mmol) in anhydrous THF (20 mL) is added dropwise to the 2-lithio-1-methylimidazole solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 2-aroyl-1-methyl-1H-imidazole.
Performance & Scope
This method provides excellent yields, often exceeding 80%, and offers unparalleled regiocontrol. Its primary limitation is the requirement for cryogenic temperatures and strictly anhydrous conditions, which can be challenging for large-scale synthesis. The substrate scope is broad, but sensitive functional groups that cannot tolerate strong organolithium bases (e.g., esters, nitro groups) are incompatible.
| Advantages | Disadvantages |
| Excellent yields and regioselectivity. | Requires cryogenic temperatures (-78 °C). |
| Builds upon a pre-formed imidazole ring. | Strictly anhydrous/inert conditions are necessary. |
| Allows for unsymmetrical substitution. | Incompatible with acidic or electrophilic groups. |
| Predictable and reliable mechanism. | Use of pyrophoric n-BuLi requires caution. |
Method 3: Transition-Metal Catalyzed Carbonylative Coupling
Modern palladium catalysis offers a powerful alternative for constructing 2-aroylimidazoles, most notably through carbonylative cross-coupling reactions. The Carbonylative Suzuki-Miyaura reaction is a prime example, where a 2-haloimidazole, an arylboronic acid, and carbon monoxide are coupled to form the target ketone.
Conceptual Overview & Mechanism
This three-component reaction is a testament to the versatility of palladium catalysis. The catalytic cycle begins with the oxidative addition of a Pd(0) complex to a 2-haloimidazole (e.g., 2-iodoimidazole), forming an imidazolyl-Pd(II) complex. This is followed by the insertion of a carbon monoxide (CO) molecule into the Pd-C bond to generate a key acyl-palladium intermediate. The final steps involve transmetalation with an arylboronic acid (activated by a base) and subsequent reductive elimination, which releases the 2-aroylimidazole product and regenerates the Pd(0) catalyst.[3][4] The choice of ligand is critical for stabilizing the palladium intermediates and promoting the desired reactivity.
Caption: Catalytic cycle for Carbonylative Suzuki-Miyaura Coupling.
Detailed Experimental Protocol (Representative)
Note: This is a representative protocol adapted from procedures for carbonylative Suzuki coupling of aryl halides and Suzuki coupling of 2-haloimidazoles.[3][5]
-
Reaction Setup: In an oven-dried Schlenk tube, 2-iodo-1-methylimidazole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol) are added. The tube is sealed with a septum, and the atmosphere is replaced with argon by three vacuum/backfill cycles.
-
Catalyst Addition: The palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) is added under a positive pressure of argon. Anhydrous, degassed solvent (e.g., anisole or DMF, 5 mL) is added via syringe.
-
Carbonylation: The argon atmosphere is replaced with carbon monoxide by bubbling CO through the solution for 10 minutes, after which the reaction is maintained under a balloon of CO.
-
Reaction: The mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by silica gel column chromatography to afford the 2-aroylimidazole.
Performance & Scope
This method offers excellent functional group tolerance, avoiding the need for cryogenic conditions or highly reactive organometallics. A wide variety of arylboronic acids are commercially available, allowing for diverse aroyl groups to be introduced. Yields are typically good to excellent. The main drawbacks are the requirement for a palladium catalyst, which can be expensive, and the need to handle toxic carbon monoxide gas.
| Advantages | Disadvantages |
| High functional group tolerance. | Requires palladium catalyst and ligands. |
| Mild reaction conditions (no cryogenics). | Use of toxic carbon monoxide gas is necessary. |
| Wide availability of boronic acids. | 2-Haloimidazole starting material may need synthesis. |
| High yields and good reliability. | Potential for catalyst poisoning by substrates. |
Method 4: One-Pot Electrochemical Synthesis from α-Azido Ketones
This less conventional but highly innovative method constructs the 2-aroylimidazole ring through the electrochemical reduction of α-azido ketones. It represents an efficient one-pot approach that leverages electrochemistry to drive the key transformations.
Conceptual Overview & Mechanism
This synthesis begins with a readily prepared α-azido ketone (phenacyl azide). The core of the method is the controlled potential electrochemical reduction at a mercury cathode. The reduction of the azide group is believed to generate a highly reactive nitrene or an equivalent intermediate. This species then undergoes a complex series of dimerization and rearrangement reactions, ultimately assembling the 2-aroyl-4-arylimidazole scaffold.[6] This method cleverly uses the inherent reactivity of the azide reduction product to build the heterocyclic ring in a single, albeit mechanistically complex, step.
Caption: Workflow for Electrochemical Synthesis.
Detailed Experimental Protocol[6]
-
Electrolysis Setup: The electrolysis is carried out in a divided electrochemical cell with a mercury pool cathode and a platinum anode. The catholyte consists of a solution of the α-azido ketone (e.g., phenacyl azide, 5 mmol) in DMF containing lithium perchlorate (0.1 M) as the supporting electrolyte. The anolyte is the same electrolyte solution.
-
Reduction: A controlled cathodic potential is applied (potential is specific to the substrate, determined by cyclic voltammetry) and the electrolysis is continued until the starting material is consumed (monitored by TLC).
-
Work-up: Upon completion, the catholyte solution is poured into water, leading to the precipitation of the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2-aroyl-4-arylimidazole.
Performance & Scope
This method provides good yields (70-80%) for symmetrical 2-aroyl-4-arylimidazoles. Its main advantage is its unique one-pot construction of the ring system under mild, ambient temperature conditions without the need for external chemical reagents for the key transformation. The primary drawbacks are the requirement for specialized electrochemical equipment and the use of highly toxic mercury for the cathode.
| Advantages | Disadvantages |
| Good yields in a one-pot process. | Requires specialized electrochemical equipment. |
| Mild, ambient temperature conditions. | Use of toxic mercury cathode. |
| Avoids harsh chemical reagents. | α-Azido ketone precursors are potentially explosive. |
| Novel and efficient transformation. | Limited to symmetrical aryl group substitution. |
Head-to-Head Performance Comparison
To facilitate a direct comparison, the key performance metrics for each synthetic method are summarized below.
| Feature | Radziszewski-type Cascade | Directed ortho-Lithiation (DoM) | Carbonylative Suzuki Coupling | Electrochemical Synthesis |
| Typical Yield | 40-75% | >80% | 70-95% | 70-80% |
| Reaction Temp. | High (110-120 °C) | Cryogenic (-78 °C) | Moderate (80-100 °C) | Ambient |
| Key Reagents | Acetophenone, DMSO, HBr | 1-Alkylimidazole, n-BuLi | 2-Haloimidazole, Boronic Acid, CO | α-Azido Ketone, LiClO₄ |
| Regioselectivity | N/A (Ring Formation) | Excellent (C2) | Excellent (C2) | N/A (Ring Formation) |
| Scalability | Moderate | Difficult | Good | Difficult |
| Key Advantage | Simple starting materials | High yield & precision | Broad scope & tolerance | One-pot, mild conditions |
| Primary Drawback | High temperature | Cryogenics & pyrophorics | CO gas & Pd cost | Mercury & equipment |
Conclusion and Scientific Recommendation
The synthesis of 2-aroylimidazoles can be approached from multiple strategic angles, each with a distinct profile of advantages and limitations.
-
The Radziszewski-type Cascade Reaction is an excellent choice for producing symmetrical 2-aroyl-4-arylimidazoles from simple, inexpensive starting materials, provided that the high reaction temperatures are manageable.
-
Directed ortho-Lithiation offers the highest precision and yield for functionalizing a pre-existing imidazole core. It is the gold standard for small-scale, discovery-phase synthesis where absolute regiocontrol is paramount and the necessary equipment for handling air-sensitive and cryogenic reactions is available.
-
Transition-Metal Catalyzed Carbonylative Coupling represents the most versatile and scalable approach. Its broad substrate scope and high functional group tolerance make it exceptionally well-suited for creating diverse libraries of analogues in a drug development setting, despite the costs associated with the catalyst and the safety measures required for handling carbon monoxide.
-
The Electrochemical Synthesis is a novel and efficient one-pot method that operates under uniquely mild conditions. While its practical application is limited by the need for specialized equipment and the use of mercury, it offers a green chemistry perspective by minimizing reagent-based waste.
For drug development professionals, the Carbonylative Suzuki-Miyaura coupling often presents the best balance of flexibility, scalability, and efficiency for late-stage functionalization and library synthesis. For academic and early-stage discovery research where precision is key, Directed ortho-Lithiation remains an invaluable and highly reliable tool. The choice of method is ultimately a strategic one, dictated by the specific goals of the synthesis, available resources, and the desired scale of the reaction.
References
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Batanero, B., Barba, F., & Aldaz, A. (1999). Electrochemical reduction of α-azidoketones: a new synthesis of 2-aroyl-4-arylimidazoles. Tetrahedron Letters, 40(39), 7125-7126. [Link]
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Ishiyama, T., Kizaki, H., Hayashi, T., & Suzuki, A. (1998). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 63(14), 4726–4731. [Link]
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Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. [Link]
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Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(5), 1346–1349. [Link]
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Ioganson, A. A., & Oglobina, R. I. (1983). Synthesis of 2-acyl-1-methyl-1H-imidazoles and reactivity of the acyl group. Chemistry of Heterocyclic Compounds, 19(5), 522-526. [Link]
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Wang, L., et al. (2014). Synthesis of 2-aroyl-(4 or 5)-aryl-1H-imidazoles and 2-hydroxy-3,6-diaryl- pyrazines via a cascade process. Chinese Chemical Letters, 25(2), 253-256. [Link]
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A Senior Scientist's Guide to Validating the Mechanism of Action of (4-Bromophenyl)(1H-imidazol-2-YL)methanone
For drug development professionals, the discovery of a novel bioactive compound is both an exhilarating and daunting moment. (4-Bromophenyl)(1H-imidazol-2-yl)methanone, a molecule featuring the versatile imidazole scaffold, represents such a juncture. While literature on this specific entity is sparse[1][2], the imidazole ring is a well-established "privileged structure" in medicinal chemistry, frequently found at the core of potent kinase inhibitors.[3][4][5] This guide, therefore, provides a comprehensive, data-driven framework for researchers to not only hypothesize but rigorously validate the mechanism of action (MoA) of this compound, using kinase inhibition as a primary working hypothesis.
Our approach is built on a logical, multi-phase workflow designed to move from broad phenotypic observation to specific molecular target engagement and pathway modulation. We will compare our hypothetical results for this compound against well-characterized inhibitors to provide context and performance benchmarks.
Hypothesizing the Mechanism: An Educated Starting Point
The imidazole scaffold is a cornerstone in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes like proliferation, differentiation, and apoptosis.[4][6] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[7][8] Imidazole-based compounds have shown potent inhibitory activity against key signaling kinases such as p38 MAP kinase[9][10][11][12][13] and Phosphoinositide 3-kinases (PI3Ks).[14][15]
Therefore, we posit the following primary hypothesis:
This compound functions as an ATP-competitive kinase inhibitor, likely targeting components of the p38 MAPK or PI3K/AKT signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells."
This guide will systematically test every component of this hypothesis.
Experimental Validation Workflow: A Phased Approach
A robust MoA validation requires a multi-pronged strategy that confirms the compound's biological effect, identifies its direct molecular target, validates this interaction in a physiological context, and demonstrates the expected downstream consequences.
Caption: Overall workflow for Mechanism of Action (MoA) validation.
Phase 1: Uncovering the Phenotype and Potential Targets
The initial step is to understand the compound's effect on whole cells and to cast a wide net for potential molecular interactors.
Phenotypic Screening: What Does the Compound Do?
Phenotypic screening determines the compound's observable effects on cells without a priori knowledge of the target.[16][17] This approach provides crucial context for the subsequent molecular studies. We will assess two fundamental cancer-related phenotypes: cell proliferation and apoptosis.
Experimental Protocol: Anti-Proliferation (MTT) Assay This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.[18]
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the half-maximal effective concentration (EC50).
Experimental Protocol: Apoptosis (Annexin V) Assay This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[19][20]
-
Cell Treatment: Treat cells in a 6-well plate with the compound at its EC50 and 2x EC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Broad Target Profiling: The Kinobeads Approach
To identify potential kinase targets in an unbiased manner, we employ a chemical proteomics technique called Kinobeads.[21][22][23] This method uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate. By pre-incubating the lysate with our soluble test compound, we can identify its targets through competition.[21]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., HeLa or Jurkat) under non-denaturing conditions.
-
Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound or a vehicle control (DMSO) for 1 hour.
-
Kinase Enrichment: Add the Kinobeads slurry to each lysate and incubate to allow unbound kinases to bind to the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Proteins whose binding to the beads is reduced in a dose-dependent manner by the compound are identified as potential targets. The concentration at which 50% of the target protein is competed off the beads (IC50) is determined.
Phase 2: Validating Direct Target Engagement in Cells
The gold standard for confirming that a compound binds its intended target in a physiological setting is the Cellular Thermal Shift Assay (CETSA).[24][25][26][27][28] The principle is that when a ligand binds to its target protein, it confers thermal stability.[26] This stabilization can be measured by heating intact cells, lysing them, and quantifying the amount of the target protein that remains soluble.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for a Candidate Kinase (e.g., p38α)
-
Cell Treatment: Treat intact cells with this compound at a high concentration (e.g., 10-50 µM) or vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blot using an antibody specific for the target protein (e.g., p38α).
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample confirms target engagement.
Phase 3: Connecting Target Engagement to Pathway Modulation
Confirming that the compound binds its target is crucial, but we must also demonstrate that this binding event leads to a functional consequence. If our compound inhibits a kinase, we expect to see a reduction in the phosphorylation of its downstream substrates.
Caption: Inhibition point in a hypothetical kinase signaling cascade.
Experimental Protocol: Western Blot for Pathway Analysis This protocol allows for the detection of specific proteins and their phosphorylation status in cell lysates.[29][30]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells of serum overnight to reduce basal signaling.
-
Compound Pre-incubation: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the pathway of interest. For the p38 MAPK pathway, this could be treatment with Anisomycin or UV radiation. For the PI3K/AKT pathway, stimulation with IGF-1 or EGF is common.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with primary antibodies against the phosphorylated form of a downstream target (e.g., phospho-p38, phospho-AKT) and the total protein as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful pathway inhibition.
Comparative Analysis: Benchmarking Against Alternatives
To understand the potency and specificity of this compound, its performance must be compared to established compounds.
-
SB203580: A well-characterized, ATP-competitive p38 MAPK inhibitor containing a pyridinyl-imidazole scaffold. It serves as an excellent positive control for both target engagement and pathway modulation.[12]
-
Pictilisib (GDC-0941): A potent pan-PI3K inhibitor. While not an imidazole derivative, it is a relevant comparator for assessing activity against the PI3K/AKT pathway, one of our hypothesized targets.[15]
Table 1: Comparative Kinase Inhibition Profile (Hypothetical Data) Data obtained from biochemical kinase assays.
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α | 85 |
| PI3Kα | > 5,000 | |
| SB203580 | p38α | 50 |
| PI3Kα | > 10,000 | |
| Pictilisib (GDC-0941) | p38α | > 10,000 |
| PI3Kα | 3 |
Table 2: Comparative Cellular Activity (Hypothetical Data) Data obtained from phenotypic assays in HCT116 cells.
| Compound | Anti-Proliferation EC50 (µM) | Apoptosis Induction (at 2x EC50) |
| This compound | 1.2 | +++ |
| SB203580 | 2.5 | ++ |
| Pictilisib (GDC-0941) | 0.8 | +++ |
Table 3: Comparative Target Engagement (Hypothetical Data) Data obtained from CETSA experiments.
| Compound | Target | Thermal Shift (ΔTm) |
| This compound | p38α | + 4.2°C |
| SB203580 | p38α | + 5.5°C |
| Pictilisib (GDC-0941) | PI3Kα | + 6.1°C |
Conclusion and Future Directions
This guide outlines a rigorous, multi-step workflow to elucidate and validate the mechanism of action for the novel compound this compound. By progressing from broad phenotypic screening to specific target engagement and pathway analysis, researchers can build a comprehensive, evidence-based understanding of a compound's function. The comparative data generated against established inhibitors like SB203580 and Pictilisib is essential for contextualizing the compound's potency and potential for further development.
The hypothetical data presented suggests that this compound is a potent and selective p38α MAPK inhibitor. The logical next steps would include expanding the kinase profiling to assess off-target effects more broadly, conducting in vivo xenograft studies to confirm anti-tumor activity, and initiating medicinal chemistry efforts to optimize its potency and pharmacokinetic properties. This systematic approach ensures scientific integrity and provides a solid foundation for advancing promising compounds toward clinical investigation.
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PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved January 17, 2026, from [Link]
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Imidazole and 1,2,3‐triazole based p38 MAP kinase inhibitors. Retrieved January 17, 2026, from [Link]
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PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Retrieved January 17, 2026, from [Link]
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PubMed Central. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. Retrieved January 17, 2026, from [Link]
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ACS Publications. (n.d.). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved January 17, 2026, from [Link]
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Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Imidazole-Based Compounds
Introduction: The Imidazole Scaffold and the Quest for Reliable Data
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural molecules like histidine and FDA-approved drugs.[1][2] Its unique electronic and structural properties, including the ability to act as a hydrogen bond donor and acceptor and coordinate with metals, allow it to interact with a wide range of biological targets.[2][3] This versatility has led to the exploration of imidazole-based compounds for a plethora of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]
However, the journey from a promising imidazole scaffold to a validated drug candidate is fraught with challenges, chief among them being the reproducibility of biological assays.[7] The inability to consistently replicate experimental results not only undermines the scientific foundation of a discovery program but also leads to a significant waste of resources.[8] This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of assaying imidazole-based compounds, ensuring that the data generated is robust, reliable, and reproducible. We will delve into the physicochemical nuances of these compounds, dissect common assays, and establish best practices grounded in scientific integrity.
Understanding the Subject: Physicochemical Properties of Imidazoles Impacting Bioassays
The unique nature of the imidazole ring dictates its behavior in aqueous and biological environments. Acknowledging these properties is the first step in designing a robust assay. Imidazole is a highly polar, aromatic five-membered ring that is typically soluble in water and other polar solvents.[2][9] However, the diverse substitutions made to the core scaffold during drug discovery can dramatically alter these properties.
Causality Behind Experimental Choices: The choice of solvent and final assay concentration is not trivial. An imidazole derivative with bulky, hydrophobic side chains may have poor aqueous solubility, leading to precipitation in the assay medium.[10] This is a major source of irreproducibility in cell-based assays, as the effective concentration of the compound is unknown and variable.[10] Therefore, initial solubility testing and the use of appropriate, low-percentage co-solvents like DMSO are critical pre-assay steps.[10][11]
| Property | Description | Implication for Biological Assays |
| Polarity & Solubility | The core imidazole ring is polar and water-soluble.[9] Substitutions can drastically decrease solubility. | Poor solubility can lead to compound precipitation, causing inconsistent results and false negatives. Always determine solubility limits first. |
| Amphoterism | Imidazole can act as both a weak acid and a weak base (pKaH of ~7.1).[2] | The compound's charge state can change with the pH of the assay buffer, potentially affecting cell permeability and target binding. Maintain consistent, buffered pH. |
| Aromaticity & π-Electrons | The ring possesses a sextet of π-electrons, making it aromatic.[9] | This can lead to assay interference, such as fluorescence quenching or light scattering, in optical-based assays. Pan-Assay Interference Compounds (PAINS) often contain such scaffolds.[12] |
| Metal Coordination | The nitrogen atoms can coordinate with metal ions.[3] | If the assay medium contains divalent cations (e.g., Mg²⁺, Ca²⁺) or the target is a metalloenzyme, chelation effects can occur, leading to artifacts. |
Common Biological Assays for Imidazole Compounds: A Comparative Overview
Imidazole derivatives are evaluated across a wide spectrum of biological assays. The choice of assay depends on the therapeutic target and desired biological readout.[13] Below is a comparison of common assays used in the primary screening of these compounds.
| Assay Type | Principle | Common Readout | Relevance for Imidazoles | Key Reproducibility Consideration |
| Cytotoxicity (e.g., MTT, SRB) | Measures metabolic activity (MTT) or total protein (SRB) as an indicator of cell viability.[14] | Colorimetric, Fluorometric | Foundational for anticancer drug discovery programs.[5][15] | Compound interference with the dye, incomplete formazan solubilization (MTT).[10] |
| Kinase Inhibition | Measures the inhibition of a specific kinase's ability to phosphorylate a substrate. | Luminescence, Fluorescence, Radioactivity | Many imidazoles are designed as kinase inhibitors for oncology.[1][4] | Ensuring compound purity; ATP-competitive vs. allosteric mechanisms can yield different results. |
| Anti-inflammatory | Measures the inhibition of inflammatory mediators (e.g., COX enzymes, cytokine release).[1] | ELISA, Western Blot, Reporter Assays | A significant area of investigation for imidazole-based drugs.[1][16] | Cell activation state, donor variability in primary cells, timing of compound addition. |
| Antimicrobial (e.g., MIC) | Determines the minimum concentration of a compound that inhibits microbial growth. | Turbidity, Colorimetric | A classical application for azole-based compounds.[17] | Inoculum size, growth phase of microbes, compound stability in media over time. |
Critical Factors Influencing Assay Reproducibility
Reproducibility issues can be classified into two main categories: those related to the compound itself and those inherent to the assay system.[10] Addressing both is essential for generating trustworthy data.
Caption: Key factors influencing the reproducibility of biological assays.
Compound-Specific Factors
-
Solubility and Aggregation: As mentioned, imidazole compounds can precipitate in aqueous assay buffers.[10] This is often the primary culprit for inconsistent results. Expertise & Experience: Beyond simple precipitation, compounds can form aggregates that non-specifically inhibit enzymes or are taken up by cells differently, leading to artifacts that look like genuine hits.
-
Purity and Stability: The purity of the test compound must be confirmed. Impurities from the synthesis process could be more biologically active than the compound of interest. Furthermore, compound stability in the assay buffer and under storage conditions should be verified.[11]
-
Pan-Assay Interference Compounds (PAINS): Certain chemical structures, including some heterocycles, are known to interfere with multiple assays through mechanisms like redox cycling or fluorescence.[12] It is crucial to computationally flag potential PAINS and conduct counter-screens to rule out assay artifacts.
Assay System Factors
-
Biological Variables: Cell-based assays are susceptible to biological variability. Using cells of a consistent and low passage number is critical, as is ensuring the cells are healthy and in an exponential growth phase.[10][18] Primary cells, while more biologically relevant, introduce donor-to-donor variability that must be accounted for.[8][13]
-
Technical Variables: Technical execution is a major source of error.
-
The Edge Effect: In multi-well plates, the outer wells are prone to evaporation, which concentrates the compound and affects cell viability.[10] Trustworthiness: A self-validating protocol will avoid using the perimeter wells for experimental samples, instead filling them with sterile PBS or media to create a humidity barrier.[10]
-
Reagent Consistency: Use high-quality reagents and track lot numbers. A new batch of serum or media can significantly alter cell growth and response.[19]
-
DMSO Tolerance: The final concentration of DMSO used to solubilize the compound must be kept consistent across all wells and should be at a level that does not affect cell viability on its own (typically under 1%).[10][11]
-
A Framework for Reproducibility: Protocols and Best Practices
A robust screening workflow incorporates multiple checkpoints to ensure data quality and reproducibility.[20]
Caption: Workflow for a reproducible MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Use cells from a consistent passage number (e.g., passages 5-15).
-
Ensure cells are >90% viable via Trypan Blue exclusion before seeding.
-
Seed cells in a 96-well plate at a pre-optimized density that ensures exponential growth throughout the assay duration.
-
Best Practice: Do not use the outer 36 wells. Fill these with 200 µL of sterile PBS to mitigate the edge effect. [10]Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a concentrated stock solution of the imidazole compound in 100% analytical grade DMSO. [10] * Perform serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the well should be consistent and non-toxic (e.g., <0.5%).
-
Controls: On every plate, include:
-
Vehicle Control: Wells treated with the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.
-
Positive Control: A known cytotoxic agent to ensure the cell system is responsive.
-
Media Blank: Wells with media but no cells to determine background absorbance.
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
MTT Reagent Addition and Solubilization:
-
After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. * Incubate for 4 hours. Causality: This allows viable cells, through their mitochondrial reductases, to convert the soluble MTT to insoluble purple formazan crystals. * Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals. * Incubate overnight in the incubator, often on an orbital shaker, to ensure complete dissolution. Trustworthiness: Incomplete solubilization is a common source of variability. Visually inspect wells to ensure no crystals remain before reading.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. * Subtract the background absorbance (media blank) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_Vehicle) * 100.
-
Plot the results as a dose-response curve to determine the IC₅₀ value.
-
Conclusion
Ensuring the reproducibility of biological assays for imidazole-based compounds is not a matter of rigid adherence to a single template, but a holistic approach that integrates an understanding of the compound's chemistry with meticulous assay design and execution. By controlling for compound-specific variables, optimizing the assay system, and incorporating self-validating controls, researchers can build a foundation of trustworthy data. This rigorous approach is indispensable for successfully identifying and advancing novel imidazole-based therapeutics from the bench to the clinic.
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A Researcher's Guide to the Comparative ADME Profiling of (4-Bromophenyl)(1H-imidazol-2-yl)methanone and Its Derivatives
In the landscape of modern drug discovery, the adage "it's not just about potency, but about delivery" has never been more pertinent. The journey of a potential therapeutic agent from administration to its site of action is governed by a complex interplay of physiological processes collectively known as ADME—Absorption, Distribution, Metabolism, and Excretion.[1] A promising compound with exceptional in vitro activity can falter in clinical trials due to a suboptimal ADME profile, leading to wasted resources and time.[2] This guide provides a comprehensive framework for the comparative ADME profiling of (4-Bromophenyl)(1H-imidazol-2-yl)methanone and its derivatives, a chemical scaffold of interest in medicinal chemistry.[3][4][5][6][7][8][9] We will delve into the core experimental assays essential for characterizing the ADME properties of these compounds, offering not just protocols, but the strategic rationale behind their application.
The core structure, featuring a bromophenyl group linked to an imidazole methanone, presents several key considerations for ADME profiling. The imidazole ring, a common moiety in pharmaceuticals, can influence solubility and metabolic stability. The bromophenyl group can impact lipophilicity and is a potential site for metabolic modification. Understanding how chemical modifications to this core structure affect the overall ADME profile is critical for identifying derivatives with the highest potential for clinical success.
Absorption: Crossing the Intestinal Barrier
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. Poor absorption can lead to low bioavailability, rendering a drug ineffective. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11]
The Caco-2 Permeability Assay: A Window into Intestinal Transport
Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[11][12] This assay measures the rate at which a compound crosses this cell monolayer.
The apparent permeability coefficient (Papp) is calculated to quantify a compound's permeability. By measuring transport in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, we can also determine the efflux ratio (ER). An ER significantly greater than 1 suggests that the compound is a substrate of efflux transporters like P-gp, which can actively pump the drug back into the intestinal lumen, thereby limiting its absorption.[12]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold indicates a well-formed barrier.[10]
-
Compound Incubation: The test compound (e.g., at a concentration of 10 µM) is added to the donor compartment (apical for A-to-B, basolateral for B-to-A).[10]
-
Sampling: At predetermined time points (e.g., 2 hours), samples are taken from the receiver compartment.[11]
-
Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.[10]
-
Papp and Efflux Ratio Calculation: The Papp and efflux ratio are calculated using established formulas.
Data Presentation: Comparative Permeability of this compound Derivatives
| Compound | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Parent Compound | Experimental Data | Experimental Data | Calculated | Low/Moderate/High |
| Derivative 1 | Experimental Data | Experimental Data | Calculated | Low/Moderate/High |
| Derivative 2 | Experimental Data | Experimental Data | Calculated | Low/Moderate/High |
Logical Flow: Caco-2 Permeability and P-gp Substrate Assessment
Caption: Workflow for assessing intestinal permeability and identifying P-glycoprotein substrates.
Distribution: Where Does the Drug Go?
Once absorbed, a drug is distributed throughout the body via the bloodstream. A key determinant of a drug's distribution, and ultimately its efficacy and safety, is its binding to plasma proteins.[13] Only the unbound (free) fraction of a drug is pharmacologically active and available to be metabolized and excreted.[14]
Plasma Protein Binding (PPB) Assay: Measuring the Unbound Fraction
The Rapid Equilibrium Dialysis (RED) method is a widely accepted technique for determining the extent of plasma protein binding.[15] It involves dialyzing a drug-spiked plasma sample against a buffer solution through a semipermeable membrane that allows only the unbound drug to pass through.[14]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: A RED device, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane, is used.
-
Incubation: The test compound is added to plasma (from human and other species for interspecies comparison) in the sample chamber. The buffer chamber is filled with a phosphate buffer.
-
Equilibration: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[15]
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both samples is quantified by LC-MS/MS.[16]
-
Calculation: The percentage of unbound drug is calculated.
Data Presentation: Comparative Plasma Protein Binding
| Compound | Human PPB (%) | Rat PPB (%) | Mouse PPB (%) |
| Parent Compound | Experimental Data | Experimental Data | Experimental Data |
| Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
Metabolism: The Body's Chemical Factory
Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver. This process can lead to the inactivation of a drug and facilitate its excretion. The rate of metabolism is a critical factor in determining a drug's half-life and dosing regimen.
Metabolic Stability Assays: Predicting In Vivo Clearance
Metabolic stability is assessed by incubating the test compound with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time.[17]
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for a large proportion of drug metabolism (Phase I reactions).[18]
-
Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of hepatic metabolism.[19]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: The test compound (e.g., at 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse at 0.5 mg/mL) at 37°C.[18]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.[18]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[18]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[18]
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.
Data Presentation: Comparative Metabolic Stability
| Compound | Human Microsomal t½ (min) | Rat Microsomal t½ (min) | Mouse Microsomal t½ (min) | Human Microsomal CLint (µL/min/mg) |
| Parent Compound | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Calculated |
CYP450 Inhibition Assay: Assessing Drug-Drug Interaction Potential
A critical aspect of metabolism studies is to determine if a new drug candidate inhibits any of the major CYP450 enzymes.[20] Inhibition of these enzymes can slow the metabolism of co-administered drugs, leading to potentially toxic accumulations and adverse drug-drug interactions.[21]
Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)
-
System: Human liver microsomes are incubated with specific probe substrates for each of the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[21]
-
Inhibition: The test compound is added at various concentrations.
-
Metabolite Formation: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[21]
Data Presentation: Comparative CYP450 Inhibition Profile
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| Parent Compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Logical Flow: In Vitro Metabolism Workflow
Caption: Overview of in vitro metabolism and drug-drug interaction assessment.
Excretion and In Vivo Pharmacokinetics: The Whole Picture
While in vitro assays are powerful predictive tools, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a drug and its metabolites are eliminated from the body and to determine key PK parameters like clearance, volume of distribution, and half-life.[22][23] Rodent models, such as mice and rats, are commonly used in early-stage drug discovery.[24][25]
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).[22]
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.[26]
-
Blood Sampling: Blood samples are collected at multiple time points after dosing.[26]
-
Plasma Analysis: The concentration of the drug in the plasma is quantified using LC-MS/MS.
-
PK Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, Clearance, Volume of Distribution, Bioavailability) are calculated using specialized software.
Data Presentation: Comparative In Vivo Pharmacokinetics in Rats (Oral Dosing)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Parent Compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion
The systematic and comparative evaluation of the ADME properties of this compound and its derivatives is a cornerstone of a successful drug discovery program. By employing the suite of in vitro and in vivo assays described in this guide, researchers can build a comprehensive understanding of a compound's pharmacokinetic profile. This data-driven approach enables the selection of candidates with the most favorable ADME characteristics, de-risking the path to clinical development and ultimately increasing the probability of delivering a safe and effective new medicine to patients. The interplay between chemical structure and biological fate is intricate; a methodical investigation is the key to unraveling it.
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Yamasaki, Y., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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MDPI. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Retrieved from [Link]
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ResearchGate. (2025). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile | Request PDF. Retrieved from [Link]
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Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
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ResearchGate. (2019). (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
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Exclusive Chemistry Ltd. (2024). (4-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-Bromophenyl)(1H-imidazol-2-yl)methanone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical phase—its disposal—demands the same level of precision and safety as any experimental protocol. This guide provides an in-depth, procedural framework for the proper disposal of (4-Bromophenyl)(1H-imidazol-2-yl)methanone, ensuring the safety of laboratory personnel and the preservation of environmental integrity.
Hazard Assessment: Understanding the "Why" Behind the Procedure
This compound is a halogenated heterocyclic compound. This structure necessitates a conservative approach to its handling and disposal.
-
Halogenated Organic Compound: The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organics.[2] Many such compounds are noted for their potential toxicity and persistence in the environment. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds.[3]
-
Imidazole Moiety: Imidazole and its derivatives can exhibit corrosive properties and may be harmful if swallowed or inhaled.[4][5] They can also act as skin and eye irritants.
-
Solid State: As a solid, the primary exposure risks during handling and disposal are inhalation of dust and skin or eye contact.[4][5]
Based on these structural alerts, this compound must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in general solid waste.[1][5]
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the following PPE is mandatory to mitigate exposure risks:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A fully-buttoned laboratory coat. | Protects against contamination of personal clothing. |
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent the inhalation of any fine particulates.[4] An emergency eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is containment and transfer to a licensed hazardous waste facility, managed through your institution's EHS department.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Primary Container: Collect all waste forms of this compound (pure solid, contaminated labware, and solutions) in a dedicated, sealable, and chemically compatible waste container.[4][6] A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended.
-
Waste Stream Designation: This waste should be classified as halogenated organic solid waste . Do not mix it with non-halogenated waste streams.[2] Mixing different waste categories can lead to dangerous reactions and complicates the disposal process.
-
Incompatible Materials: Ensure the waste container for this compound is stored separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][6]
Step 2: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a strict regulatory requirement. As soon as the first particle of waste is added to the container, it must be labeled.
Your hazardous waste label must include:
-
The words "Hazardous Waste ".
-
The full, unabbreviated chemical name: This compound .
-
An accurate estimation of the quantity of the waste.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 3: On-site Accumulation and Storage
The temporary storage of the waste container in your laboratory must adhere to safety best practices.
-
Location: Store the sealed waste container in a designated satellite accumulation area, which is at or near the point of generation.[4]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Storage Conditions: The storage area should be cool, dry, well-ventilated, and away from direct sunlight, heat, or ignition sources.[4]
Step 4: Arranging for Waste Pickup
Once the waste container is full or you have ceased generating this waste stream, you must arrange for its collection by your institution's EHS department.
-
Request Pickup: Follow your institution's specific procedure for requesting a chemical waste pickup. This is often done through an online portal.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus. This must be handled by trained EHS professionals.
Spill Management Protocol
In the event of an accidental release, the response should be dictated by the scale of the spill.
-
Small Spill (Cleanable in under 15 minutes):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully sweep the absorbed material into a designated bag or container.
-
Wipe the area with a suitable solvent (e.g., acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
-
Place all contaminated materials, including gloves, into the this compound hazardous waste container.
-
-
Large Spill:
-
Immediately evacuate the area.
-
Alert others to evacuate and restrict access to the area.
-
From a safe location, contact your institution's EHS department or emergency response number.
-
Provide the name of the chemical and the approximate quantity spilled.
-
Regulatory Framework: EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a definitive code for unused this compound is not listed, its characteristics as a halogenated organic compound are pertinent. Wastes from non-specific sources are categorized under the "F-list." Specifically, spent halogenated solvents are listed under codes like F001 and F002.[7][8] Although the pure compound is not a spent solvent, it is prudent to manage it as a halogenated organic waste that will likely be incinerated at a licensed hazardous waste facility.[9][10] Your EHS department will make the final determination on the appropriate waste code.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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A Senior Application Scientist's Guide to Handling (4-Bromophenyl)(1H-imidazol-2-YL)methanone
This document provides essential safety and handling protocols for (4-Bromophenyl)(1H-imidazol-2-YL)methanone. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in your laboratory.
Hazard Assessment: Understanding the Compound
While a comprehensive, peer-reviewed toxicological profile for this compound is not widely published, we can infer its potential hazards from its chemical structure and data from closely related analogues. The presence of a bromophenyl group and an imidazole ring suggests specific hazards we must proactively mitigate.
Based on the Safety Data Sheet for the analogous compound 4-(4-Bromophenyl)-1H-imidazole, we must assume this compound presents the following risks[1]:
-
Acute Oral Toxicity: Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Serious Eye Damage: Causes serious eye damage (H318).
-
Respiratory Irritation: May cause respiratory irritation (H335).
Therefore, all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation of dust or aerosols.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The principle of "As Low As Reasonably Practicable" (ALARP) should guide all exposure control.
Eye and Face Protection
Due to the high risk of serious eye damage, standard safety glasses are insufficient.
-
Mandatory: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn at all times when handling the compound in either solid or solution form[2][3].
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield should be worn in addition to chemical splash goggles[4].
Hand Protection
To prevent skin irritation, appropriate chemical-resistant gloves are essential.
-
Material: Nitrile gloves are a suitable choice for incidental contact[5]. Always inspect gloves for tears or punctures before use[2][6].
-
Procedure: For tasks involving prolonged contact or immersion, consult a glove manufacturer's compatibility chart. When work is complete, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated solid waste container[2]. Wash hands thoroughly with soap and water after removing gloves[4][7].
Body Protection
-
A clean, buttoned laboratory coat must be worn to protect against skin contact[3][5].
-
Ensure you are wearing closed-toe shoes; sandals or perforated shoes are not permitted in the laboratory[3][6].
-
For large-scale operations, consider chemical-resistant coveralls[8].
Respiratory Protection
The potential for respiratory irritation from airborne dust necessitates strict engineering controls.
-
Primary Control: All handling of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood[3][5][9]. This is the primary method to prevent inhalation.
-
Secondary Control: If a fume hood is not available or during a large-scale spill cleanup where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) may be required.
| Task | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Chemical Fume Hood |
| Transferring Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat, Closed-toe Shoes | Work in a well-ventilated area |
| Large Spill Cleanup | Face Shield & Goggles | Heavy-duty Nitrile Gloves | Lab Coat, Closed-toe Shoes | NIOSH-approved Respirator |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes risk and ensures reproducibility.
-
Preparation: Before handling the compound, ensure your work area is clean and uncluttered. Confirm that the chemical fume hood is operational and the sash is at the appropriate working height[6]. Have a designated waste container ready.
-
Weighing: Conduct all weighing of the solid compound on a disposable weigh boat or paper inside a chemical fume hood to contain any dust.
-
Making Solutions: Add the solid to the solvent slowly. If using a magnetic stirrer, ensure the stir speed is low enough to prevent splashing or aerosol generation. Keep the container covered when possible.
-
Post-Handling: After use, decontaminate the work surface in the fume hood. All contaminated disposable items (e.g., weigh boats, pipette tips, gloves) must be placed in the designated solid halogenated waste container.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[10][11].
Caption: Workflow for Handling this compound.
Emergency & Disposal Plans
Emergency Procedures
Rapid and correct response to an exposure is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[1][4].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][7].
-
Spills: Evacuate the immediate area. For a small spill, and only if you are trained to do so, use an absorbent, non-combustible material (e.g., vermiculite, sand) to cover the spill. Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste. Do not generate dust.
Disposal Plan
As a brominated organic compound, this chemical is classified as halogenated waste. Improper disposal can cause significant environmental harm.
-
Segregation is Key: All waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container[5][12]. Do not mix with non-halogenated waste, as this dramatically increases disposal costs and complexity[12].
-
Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a labeled, sealed bag or container for halogenated solid waste.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a sealed, properly labeled container for halogenated liquid waste.
-
Disposal Pathway: All waste containers must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor[11][13]. Under no circumstances should this chemical or its waste be poured down the drain [5].
By integrating these protocols into your daily laboratory practice, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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- 4-(4-Bromophenyl)-1H-imidazole - SAFETY DATA SHEET. (2024, March 1).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
